Product packaging for 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene(Cat. No.:CAS No. 111144-97-9)

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1339893
CAS No.: 111144-97-9
M. Wt: 202.17 g/mol
InChI Key: FXZBODIIBNVFSX-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene (CAS 111144-97-9) is a fluorinated styrenic monomer of significant interest in advanced materials research and polymer science . This compound, with a molecular formula of C 10 H 9 F 3 O and a molecular weight of 202.17 g/mol, combines the classic polymerizability of a styrene derivative with the unique properties conferred by the 2,2,2-trifluoroethoxy substituent . The incorporation of the 2,2,2-trifluoroethoxy group is a key strategy for developing high-performance polymers . This moiety is known to impart enhanced thermal stability, significant hydrophobicity, and remarkable chemical resistance to resulting materials . Furthermore, polymers derived from this monomer are investigated for their specific dielectric properties, including low dielectric constants and low dissipation factors, making them promising candidates for applications in high-frequency communication technologies and advanced electronics . The presence of the strong carbon-fluorine bonds and the electronic nature of the trifluoromethyl group contribute to these desirable material characteristics . The 2,2,2-trifluoroethoxy group also features in the design of numerous biologically active compounds and potential tracers for biomedical imaging due to its notable metabolic stability and moderate lipophilicity . While this compound is a building block for specialized materials, its functionalized analogs highlight the broader utility of the trifluoroethoxy chemotype in medicinal and diagnostic chemistry . Researchers can employ this monomer in various polymerization mechanisms, including free-radical and catalytic methods, to synthesize novel polymers with tailored properties for specialized applications . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3O B1339893 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene CAS No. 111144-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZBODIIBNVFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557050
Record name 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111144-97-9
Record name 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound with potential applications in materials science and as a building block in pharmaceutical and agrochemical development.[1] The introduction of the trifluoroethoxy group can significantly alter the physicochemical properties of the styrene backbone, potentially enhancing thermal stability, chemical resistance, and hydrophobicity.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the preparation of a key intermediate, either a halogenated or an aldehydic precursor, which is then subjected to an olefination reaction to introduce the ethenyl (vinyl) group.

Two primary synthetic routes are proposed:

  • Heck Reaction Route: This pathway involves the palladium-catalyzed cross-coupling of an aryl halide, specifically 4-(2,2,2-trifluoroethoxy)bromobenzene, with a vinylating agent.

  • Wittig Reaction Route: This alternative route utilizes the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

Experimental Protocols

Route 1: Heck Reaction

Step 1: Synthesis of 4-(2,2,2-trifluoroethoxy)bromobenzene

A plausible method for the synthesis of this intermediate involves the Williamson ether synthesis from 4-bromophenol and a trifluoroethylating agent.

  • Materials: 4-bromophenol, 2,2,2-trifluoroethyl trifluoromethanesulfonate (or a similar trifluoroethylating agent), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • To a stirred solution of 4-bromophenol in DMF, add potassium carbonate.

    • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate to the mixture at room temperature.

    • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(2,2,2-trifluoroethoxy)bromobenzene.

Step 2: Vinylation via Heck Reaction

The Heck reaction provides a direct method for the formation of the carbon-carbon double bond.

  • Materials: 4-(2,2,2-trifluoroethoxy)bromobenzene, a vinylating agent (e.g., ethylene gas, potassium vinyltrifluoroborate, or vinylboronic acid pinacol ester), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • In a reaction vessel, combine 4-(2,2,2-trifluoroethoxy)bromobenzene, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

    • If using ethylene gas, purge the vessel with ethylene and maintain a positive pressure. If using a boronic acid derivative, add it to the reaction mixture.

    • Heat the mixture and monitor the reaction progress by TLC or gas chromatography (GC).

    • After completion, cool the reaction, filter off the catalyst, and partition the mixture between water and an organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the resulting crude this compound by column chromatography.

Route 2: Wittig Reaction

Step 1: Synthesis of 4-(2,2,2-trifluoroethoxy)benzaldehyde

This intermediate can be prepared by the trifluoroethoxylation of 4-hydroxybenzaldehyde.

  • Materials: 4-hydroxybenzaldehyde, 2,2,2-trifluoroethyl trifluoromethanesulfonate, potassium carbonate, and DMF.

  • Procedure:

    • Follow a similar procedure as for the synthesis of 4-(2,2,2-trifluoroethoxy)bromobenzene, using 4-hydroxybenzaldehyde as the starting material.

    • Purify the crude product by column chromatography to obtain 4-(2,2,2-trifluoroethoxy)benzaldehyde.

Step 2: Olefination via Wittig Reaction

The Wittig reaction is a classic and reliable method for converting aldehydes to alkenes.

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), 4-(2,2,2-trifluoroethoxy)benzaldehyde, and an anhydrous solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension and add the strong base dropwise to generate the phosphorus ylide (a color change is typically observed).

    • Slowly add a solution of 4-(2,2,2-trifluoroethoxy)benzaldehyde in anhydrous THF to the ylide solution.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to isolate this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and observed physicochemical and spectroscopic data.

Property Value
Molecular Formula C₁₀H₉F₃O
Molecular Weight 202.17 g/mol [1]
Appearance Expected to be a colorless to pale yellow oil or solid
Purity Typically >95%[1]

Spectroscopic Data

Technique Expected Data
¹H NMR Signals corresponding to the vinyl protons (typically in the range of δ 5.0-7.0 ppm) with characteristic splitting patterns (dd, dd, and dd), aromatic protons (two doublets in the range of δ 6.8-7.5 ppm), and the trifluoroethoxymethyl protons (a quartet in the range of δ 4.3-4.5 ppm due to coupling with the fluorine atoms).
¹³C NMR Signals for the vinyl carbons (around δ 110-140 ppm), the aromatic carbons (in the aromatic region, with the carbon attached to the oxygen being more downfield), and the trifluoroethoxymethyl carbons (a quartet for the CH₂ group due to C-F coupling and a quartet for the CF₃ group).
FTIR (cm⁻¹) Characteristic peaks for C-H stretching of the vinyl and aromatic groups (~3100-3000 cm⁻¹), C=C stretching of the vinyl and aromatic groups (~1630 and ~1600-1450 cm⁻¹), C-O-C stretching (~1250-1050 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹).
Mass Spectrometry (m/z) A molecular ion peak [M]⁺ at approximately 202.06. Fragmentation patterns would likely involve the loss of the trifluoroethoxy group or parts of the vinyl group.

Experimental Workflow and Signaling Pathways

The synthesis of this compound can be visualized as a logical workflow, starting from commercially available precursors and proceeding through key intermediates to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 4-Bromophenol 4-Bromophenol Intermediate_1 4-(2,2,2-Trifluoroethoxy)bromobenzene 4-Bromophenol->Intermediate_1 Williamson Ether Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate_2 4-(2,2,2-Trifluoroethoxy)benzaldehyde 4-Hydroxybenzaldehyde->Intermediate_2 Williamson Ether Synthesis Trifluoroethylating_Agent CF3CH2-X Trifluoroethylating_Agent->Intermediate_1 Trifluoroethylating_Agent->Intermediate_2 Methyltriphenylphosphonium_Bromide [Ph3PCH3]+Br- Final_Product This compound Methyltriphenylphosphonium_Bromide->Final_Product Vinylating_Agent CH2=CH-M Vinylating_Agent->Final_Product Intermediate_1->Final_Product Heck/Suzuki/Stille Coupling Intermediate_2->Final_Product Wittig Reaction

Caption: Synthetic routes to this compound.

The diagram above illustrates the two primary synthetic pathways. The Williamson ether synthesis is employed to generate the key bromo- or aldehyde-functionalized trifluoroethoxybenzene intermediates. These intermediates are then converted to the final product via a palladium-catalyzed cross-coupling reaction (e.g., Heck, Suzuki, or Stille) or a Wittig olefination.

Conclusion

This technical guide outlines the primary synthetic strategies and expected characterization data for this compound. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Heck and Wittig reactions are both robust and well-established methods for the crucial vinylation step. Detailed spectroscopic analysis is paramount to confirm the structure and purity of the final product, which holds promise for applications in materials science and as a versatile synthetic intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of interest in materials science and potentially in drug development. Due to the limited availability of experimental data for this specific molecule, this document outlines detailed experimental protocols for the determination of its core physicochemical properties. Furthermore, a proposed synthetic pathway is presented, accompanied by a generalized experimental workflow. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound is a substituted styrene derivative characterized by the presence of a trifluoroethoxy group. This functionalization is known to impart unique properties to organic molecules, including increased thermal stability, lipophilicity, and altered electronic characteristics. Such attributes make it a valuable monomer for the synthesis of specialty polymers with applications in advanced materials. In the context of drug development, the introduction of fluorine-containing moieties can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a summary of the available physicochemical data and detailed methodologies for its experimental determination.

Physicochemical Properties

PropertyValueExperimental Protocol
Molecular Formula C₁₀H₉F₃ON/A
Molecular Weight 202.17 g/mol [1]Mass Spectrometry
Boiling Point Data not availableSee Protocol 2.1
Melting Point Data not availableSee Protocol 2.2
Density Data not availableSee Protocol 2.3
Solubility Data not availableSee Protocol 2.4

Experimental Protocols

Protocol for Boiling Point Determination (Micro-method)

This protocol outlines a common method for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing heating oil.

  • The apparatus is heated gently and slowly.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid.

Protocol for Melting Point Determination

Should this compound be a solid at room temperature, this protocol can be used.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

Procedure:

  • A small amount of the crystalline solid is finely powdered.

  • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.

  • The sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A pure compound will have a sharp melting range of 1-2°C.[2]

Protocol for Density Determination of a Liquid

This protocol describes the determination of the density of a liquid sample using a pycnometer or a graduated cylinder and balance.

Apparatus:

  • Pycnometer or a 10 mL graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • The container is filled with the liquid sample to a known volume.

  • The mass of the container with the liquid is measured.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (mass of container with liquid - mass of empty container) by the known volume.

Protocol for Solubility Determination

This protocol provides a qualitative assessment of the solubility of the compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

  • Approximately 10-20 mg of this compound is placed into a series of small test tubes.

  • To each test tube, 1 mL of a different solvent is added.

  • The test tubes are agitated (e.g., by flicking or using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • The mixtures are observed to determine if the compound has dissolved completely, partially, or not at all. The results are recorded as soluble, partially soluble, or insoluble for each solvent.

Synthesis Workflow

A plausible synthetic route for this compound is the Heck reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps 4-Bromophenol 4-Bromophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Bromophenol->Williamson Ether Synthesis 2,2,2-Trifluoroethyl tosylate 2,2,2-Trifluoroethyl tosylate 2,2,2-Trifluoroethyl tosylate->Williamson Ether Synthesis Ethylene Ethylene Heck Reaction Heck Reaction Ethylene->Heck Reaction Intermediate 4-(2,2,2-Trifluoroethoxy)bromobenzene Williamson Ether Synthesis->Intermediate Intermediate->Heck Reaction Product This compound Heck Reaction->Product

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Synthesis

Step 1: Williamson Ether Synthesis of 4-(2,2,2-Trifluoroethoxy)bromobenzene

  • To a solution of 4-bromophenol in a suitable polar aprotic solvent (e.g., dimethylformamide), a base such as potassium carbonate is added.

  • 2,2,2-Trifluoroethyl tosylate (or a similar trifluoroethylating agent) is added to the mixture.

  • The reaction mixture is heated and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • The reaction is cooled, and the product is isolated through extraction and purified by column chromatography.

Step 2: Heck Reaction

  • The synthesized 4-(2,2,2-trifluoroethoxy)bromobenzene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., acetonitrile) in a pressure vessel.

  • The vessel is charged with ethylene gas.

  • The reaction mixture is heated and stirred for several hours.

  • After cooling, the reaction mixture is filtered, and the product is isolated by extraction and purified by column chromatography to yield this compound.

Logical Workflow for Physicochemical Property Determination

The determination of the physicochemical properties of a novel compound follows a logical progression to ensure a comprehensive characterization.

Property_Determination_Workflow Synthesis and Purification Synthesis and Purification Structural Confirmation Structural Confirmation (NMR, MS) Synthesis and Purification->Structural Confirmation Purity Assessment Purity Assessment (HPLC, GC) Structural Confirmation->Purity Assessment Physical State at RT Determine Physical State (Solid or Liquid) Purity Assessment->Physical State at RT Melting Point Melting Point Physical State at RT->Melting Point Solid Boiling Point Boiling Point Physical State at RT->Boiling Point Liquid Density Density Melting Point->Density Boiling Point->Density Solubility Screening Solubility Screening Density->Solubility Screening Data Analysis and Reporting Data Analysis and Reporting Solubility Screening->Data Analysis and Reporting

Caption: Logical workflow for the experimental characterization of a new chemical entity.

This workflow begins with the synthesis and purification of the compound. Following this, its chemical structure and purity are confirmed using standard analytical techniques. The physical state at room temperature dictates the initial physical property to be measured (melting point for solids, boiling point for liquids). Subsequent properties such as density and solubility are then determined, leading to a comprehensive data package for the compound.

Conclusion

While specific experimental data for this compound is limited, this guide provides the necessary theoretical and practical framework for its synthesis and comprehensive physicochemical characterization. The detailed protocols and logical workflows presented herein are intended to facilitate further research into this promising compound and its potential applications in materials science and drug discovery. The unique properties conferred by the trifluoroethoxy group warrant a thorough investigation to fully unlock its potential.

References

An In-Depth Technical Guide to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: Synthesis, Polymerization, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated styrene monomer. It details the compound's chemical and physical properties, outlines established synthesis and polymerization protocols, and discusses the characteristics of the resulting polymer. This document is intended to serve as a valuable resource for researchers in materials science and polymer chemistry, providing the necessary data and methodologies for the successful application and further development of this versatile monomer.

Introduction

This compound is a specialized monomer used in the synthesis of fluorinated polymers. The incorporation of the 2,2,2-trifluoroethoxy group onto the styrene backbone imparts unique properties to the resulting polymer, including enhanced thermal stability, chemical resistance, and low surface energy.[1] These characteristics make the polymer, poly(this compound), a promising candidate for a variety of advanced applications, such as specialized coatings and materials for liquid crystal displays.[1] This guide will provide a detailed examination of the monomer and its polymer, focusing on practical experimental procedures and material characterization.

Monomer Properties

A clear understanding of the monomer's fundamental properties is crucial for its effective use in synthesis and polymerization.

PropertyValueReference
CAS Number 111144-97-9[1]
Molecular Formula C₁₀H₉F₃O[1]
Molecular Weight 202.17 g/mol [1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Wittig reaction. This method involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. A key precursor for this synthesis is 4-(2,2,2-trifluoroethoxy)benzaldehyde.

Synthesis of the Precursor: 4-(2,2,2-trifluoroethoxy)benzaldehyde
PropertyValue
CAS Number 76579-46-9
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Experimental Protocol: Wittig Reaction

The following protocol is adapted from a similar synthesis of a structurally analogous vinylbenzene derivative and provides a robust framework for the preparation of the target monomer.[2]

Reaction Scheme:

Wittig_Reaction precursor 4-(2,2,2-trifluoroethoxy)benzaldehyde product This compound precursor->product ylide Methyltriphenylphosphonium bromide + n-Butyllithium ylide->product solvent Anhydrous THF solvent->product Polymerization monomer This compound polymer Poly(this compound) monomer->polymer initiator AIBN (Initiator) initiator->polymer conditions Heat conditions->polymer

References

Spectroscopic Analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with potential applications in materials science and pharmaceutical development. Its structural features, combining a polymerizable ethenyl group with a trifluoroethoxy moiety, make it a subject of interest for creating novel polymers with tailored properties. Understanding the spectroscopic characteristics of this molecule is fundamental for its identification, characterization, and quality control in various research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₉F₃O[1]

  • Molecular Weight: 202.17 g/mol [1]

  • CAS Number: 111144-97-9[1]

Spectroscopic Data Summary

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d2HAromatic (H-2, H-6)
~6.9d2HAromatic (H-3, H-5)
~6.7dd1HVinylic (-CH=)
~5.7d1HVinylic (=CH₂, trans)
~5.2d1HVinylic (=CH₂, cis)
~4.4q2HMethylene (-OCH₂CF₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~158C-4 (Aromatic)
~136C-1 (Aromatic)
~130Vinylic (-CH=)
~128C-2, C-6 (Aromatic)
~123 (q)Trifluoromethyl (-CF₃)
~116Vinylic (=CH₂)
~115C-3, C-5 (Aromatic)
~66 (q)Methylene (-OCH₂)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
3000-2900MediumAlkenyl C-H Stretch
1630MediumC=C Stretch (Vinyl)
1610, 1510StrongC=C Stretch (Aromatic)
1250-1000StrongC-O Stretch (Ether) & C-F Stretch
990, 910Strong=C-H Bend (Vinyl)
830StrongC-H Bend (para-substituted)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
202[M]⁺ (Molecular Ion)
173[M - C₂H₃]⁺
119[M - OCH₂CF₃]⁺
83[CF₃CH₂]⁺

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans is optimized to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation cluster_output Final Report Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides structural details IR IR Spectroscopy Synthesis->IR Identifies functional groups MS Mass Spectrometry Synthesis->MS Determines molecular weight and fragmentation Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Technical_Guide Technical Guide Purity_Assessment->Technical_Guide

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound of interest in materials science and potentially in drug development due to the unique properties conferred by the trifluoroethoxy group.[1] This technical guide provides a summary of the known physicochemical properties of this compound. In the absence of specific public data, this document outlines detailed experimental protocols for determining its solubility in various solvents and for assessing its chemical stability under a range of conditions, based on established methodologies. Furthermore, a qualitative prediction of its solubility is presented, and a general workflow for its characterization is visualized.

Physicochemical Properties

Limited specific experimental data for this compound is available in the public domain. The fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉F₃O[1]
Molecular Weight 202.17 g/mol [1]
CAS Number 111144-97-9[2]
Appearance Not specified (likely a liquid or low-melting solid)-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-

Solubility Profile

Predicted Solubility

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneSolubleThe aromatic benzene ring of the solute has strong affinity for aromatic solvents.
Nonpolar Aliphatic Hexane, CyclohexaneModerately SolubleThe overall nonpolar character should allow for some solubility, though likely less than in aromatic solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)SolubleThese solvents can interact with the ether linkage and the aromatic ring.
Polar Protic Ethanol, MethanolSparingly to Moderately SolubleThe trifluoroethoxy group can participate in hydrogen bonding, but the large nonpolar portion of the molecule will limit solubility.
Aqueous WaterInsolubleThe molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the cohesive forces of water.
Experimental Protocol for Solubility Determination

This protocol provides a general method for the quantitative determination of the solubility of a compound like this compound in various solvents.

Objective: To determine the solubility (in mg/mL or mol/L) of the target compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time to reach equilibrium may need to be determined empirically.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the target compound in the respective solvents.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC or GC method.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

  • Calculation:

    • The solubility is the concentration determined in the saturated solution, expressed in appropriate units (e.g., mg/mL).

Stability Profile

The stability of this compound is a critical parameter, especially given the reactive nature of the ethenyl (vinyl) group, which can be prone to polymerization. A comprehensive stability study should be conducted according to ICH guidelines.[4][5][6]

Experimental Protocol for Stability Assessment

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[7]

Objective: To evaluate the stability of this compound under various environmental conditions and to identify potential degradation products and pathways.

3.1.1. Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and the intrinsic stability of the molecule.[4]

  • Hydrolytic Stability:

    • Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 9.0).

    • Store the solutions at elevated temperatures (e.g., 50-70 °C) for a defined period.

    • At specified time points, withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating analytical method (e.g., HPLC).

  • Oxidative Stability:

    • Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store at room temperature or a slightly elevated temperature.

    • Monitor the degradation of the compound over time.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) according to ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples for degradation.

  • Thermal Stability:

    • Expose the solid compound to elevated temperatures (e.g., 50 °C, 60 °C, 70 °C) in a controlled oven.[4]

    • Monitor for degradation and changes in physical appearance over time.

3.1.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under defined storage conditions.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[5]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[5]

  • Procedure:

    • Package the compound in a container closure system that simulates the proposed storage and distribution packaging.

    • Place a sufficient number of samples in stability chambers maintained at the specified long-term and accelerated conditions.

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.[7]

    • Analyze the samples for key attributes such as purity, potency, appearance, and the presence of degradation products.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility and stability of a research compound like this compound.

G cluster_0 Initial Assessment cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Final Evaluation start Compound Synthesis & Purification physchem Physicochemical Characterization (MW, Structure, Purity) start->physchem qual_sol Qualitative Solubility Screening (Various Solvents) physchem->qual_sol stress_test Forced Degradation (Stress Testing) (Hydrolysis, Oxidation, Photolysis, Thermal) physchem->stress_test quant_sol Quantitative Solubility Determination (HPLC/GC) qual_sol->quant_sol sol_table Generate Solubility Profile Table quant_sol->sol_table final_doc Comprehensive Technical Guide sol_table->final_doc method_dev Develop Stability-Indicating Analytical Method stress_test->method_dev long_term Long-Term & Accelerated Stability Studies (ICH) method_dev->long_term stability_report Generate Stability Report (Degradation Profile, Shelf-life) long_term->stability_report stability_report->final_doc

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for its comprehensive characterization. The predicted solubility suggests it is likely soluble in common organic solvents but not in water. Its stability, particularly the potential for polymerization of the vinyl group, necessitates thorough investigation using the detailed protocols provided, which are based on established scientific principles and regulatory guidelines. The presented workflow offers a systematic approach for researchers and drug development professionals to generate the necessary data for this and other novel compounds.

References

literature review on synthesis of fluorinated styrenes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Fluorinated Styrenes

Introduction

Fluorinated styrenes are a pivotal class of monomers in materials science and medicinal chemistry. The incorporation of fluorine atoms into the styrene backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics.[1] These attributes make fluorinated polymers desirable for applications ranging from advanced coatings and low-surface-energy materials to specialized components in the pharmaceutical and electronics industries.[1][2] This technical guide provides a comprehensive review of the core synthetic methodologies for preparing fluorinated styrenes, tailored for researchers, scientists, and drug development professionals. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways through logical diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most robust and versatile methods for forming the carbon-carbon bonds necessary for synthesizing substituted styrenes. The Heck and Suzuki-Miyaura coupling reactions are particularly prominent in this context.

Heck Coupling

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3] This method is highly effective for synthesizing β-substituted fluorinated styrenes. A domino approach, for instance, can produce β-trifluoromethylstyrenes from iodoarenes and 1-iodo-3,3,3-trifluoropropane, avoiding the use of gaseous reagents.[4]

Heck_Coupling cluster_reactants Reactants ArylHalide Fluorinated Aryl Halide (or Aryl Halide) Catalyst Pd(0) Catalyst + Base ArylHalide->Catalyst Alkene Alkene (e.g., Styrene) Alkene->Catalyst Product Fluorinated Styrene Catalyst->Product C-C Bond Formation

Caption: General workflow of the Heck Coupling reaction.

Table 1: Heck Coupling for Fluorinated Styrene Synthesis

Aryl Halide Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
Iodoarenes 1-iodo-3,3,3-trifluoropropane Pd(OAc)₂ (5) K₂CO₃ DMF 120 55-85 [4]
C₆F₅Br Styrene Pd Complex (1) CaCO₃ NMP 130 ~100 [5]
Aryl Iodides 3-fluoro-3-buten-2-one Pd(OAc)₂ Et₃N DMF RT Good [5]

| Arylboronic Acids | 2,3,3,3-tetrafluoroprop-1-ene | Pd Catalyst | - | - | - | Good |[5] |

Experimental Protocol: Domino Heck Coupling for β-Trifluoromethylstyrenes [4]

  • A mixture of the iodoarene (1.0 mmol), 1-iodo-3,3,3-trifluoropropane (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol) is placed in a sealed tube.

  • Anhydrous N,N-dimethylformamide (DMF, 3 mL) is added to the tube.

  • The reaction vessel is sealed and heated to 120 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-trifluoromethylstyrene derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for creating carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[6][7] This reaction is widely used to synthesize fluorinated biphenyls and styrenes by coupling fluorinated aryl halides with vinylboronic acids or their esters.[8][9]

Suzuki_Coupling cluster_reactants Reactants ArylHalide Fluorinated Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst + Base ArylHalide->Catalyst BoronicAcid Vinylboronic Acid or Ester BoronicAcid->Catalyst Product Fluorinated Styrene (Ar-Vinyl) Catalyst->Product Transmetalation & Reductive Elimination

Caption: General workflow of the Suzuki-Miyaura Coupling.

Table 2: Suzuki Coupling for Fluorinated Styrene Synthesis

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Yield (%) Reference
1-bromo-4-fluorobenzene 4-vinylphenylboronic acid G-COOH-Pd-10 Na₂CO₃ EtOH/H₂O 70 High [8][9]

| Aryl Bromides | Lithium trimethoxy(trifluorovinyl)borate | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80 | 51-92 |[10] |

Experimental Protocol: Suzuki Coupling using a Heterogeneous Catalyst [8]

  • In a reaction flask, combine the fluorinated aryl bromide (1.0 mmol), 4-vinylphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (e.g., G-COOH-Pd-10).

  • Add a solvent mixture, typically ethanol and water (e.g., 3:1 ratio, 4 mL).

  • Heat the mixture at 70 °C with stirring for the required time (e.g., 3-24 hours), monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the fluorinated styrene product.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene.[11][12] This method is highly valuable for converting fluorinated benzaldehydes or ketones into their corresponding styrene derivatives with excellent control over the placement of the double bond.[13]

Wittig_Reaction Phosphine Triphenylphosphine Salt Phosphonium Salt Phosphine->Salt SN2 AlkylHalide Alkyl Halide AlkylHalide->Salt Ylide Phosphonium Ylide (Wittig Reagent) Salt->Ylide Deprotonation Base Strong Base (e.g., BuLi) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl Fluorinated Aldehyde or Ketone Carbonyl->Intermediate Product Fluorinated Styrene Intermediate->Product Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: The synthetic pathway of the Wittig Reaction.

Table 3: Wittig Reaction for Fluorinated Styrene Synthesis

Carbonyl Compound Wittig Reagent Base Solvent Stereoselectivity Yield (%) Reference
9-anthraldehyde Benzyltriphenylphosphonium chloride NaOH (50% aq.) CH₂Cl₂ trans ~95 [14]
Aromatic Aldehydes Methyltriphenylphosphonium iodide K₂CO₃ DMA - 41-89 [3]

| Benzaldehyde | Methyl triphenylphosphonium ylide | BuLi | THF/Ether | - | Good |[13] |

Experimental Protocol: General Wittig Olefination [13][14]

  • Ylide Preparation:

    • Add an alkyltriphenylphosphonium salt (1.0 equiv) to a flask under an inert atmosphere (e.g., nitrogen).

    • Add anhydrous solvent (e.g., THF or diethyl ether).

    • Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium, 1.0 equiv) dropwise.

    • Stir the resulting mixture until the characteristic color of the ylide (often orange or red) appears and persists.

  • Olefination:

    • Slowly add a solution of the fluorinated aldehyde or ketone (1.0 equiv) in the same anhydrous solvent to the ylide solution at low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ether or ethyl acetate).

    • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

    • Purify the crude product by chromatography to separate the fluorinated styrene from the triphenylphosphine oxide byproduct.

Decarboxylation of Fluorinated Cinnamic Acids

The decarboxylation of substituted cinnamic acids offers a direct route to styrenes.[15] This reaction is typically performed at high temperatures, often with a catalyst such as copper powder in a high-boiling solvent like quinoline, which accelerates the rate of carbon dioxide evolution.[16] This method is particularly effective for preparing monohalo- and monoalkoxystyrenes.[16]

Decarboxylation CinnamicAcid Fluorinated Cinnamic Acid Conditions Heat (Δ) + Catalyst (e.g., Copper/Quinoline) CinnamicAcid->Conditions Product Fluorinated Styrene Conditions->Product CO2 CO₂ Conditions->CO2

Caption: Decarboxylation of cinnamic acid to styrene.

Table 4: Synthesis of Styrenes via Decarboxylation

Substituted Cinnamic Acid Catalyst/Solvent Condition Yield (%) Reference
Cinnamic Acid Copper Sulfate / Quinoline Slow Distillation Nearly Quantitative [16]
4-Hydroxy-3-methoxycinnamic acid Plant Cell Cultures Room Temperature Quantitative [17]
3-Nitrocinnamic acid Plant Cell Cultures Room Temperature Quantitative [17]

| Monohalocinnamic acids | Copper Powder / Quinoline | High Temperature | Excellent |[16] |

Experimental Protocol: Decarboxylation using Copper and Quinoline [16]

  • Place the substituted cinnamic acid (1.0 part by weight) and a catalytic amount of copper powder or copper sulfate (approx. 0.1 parts) in a distillation flask.

  • Add a high-boiling solvent such as quinoline.

  • Heat the mixture to the boiling point of the solvent (quinoline boils at ~237 °C).

  • The styrene product will distill from the reaction mixture as it is formed. Collect the distillate.

  • Continue heating until the evolution of carbon dioxide ceases.

  • The collected distillate can be purified further, for example, by washing with dilute acid to remove residual quinoline, followed by drying and redistillation.

Grignard Reactions

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles used for forming carbon-carbon bonds.[18][19] For the synthesis of fluorinated styrenes, a common approach involves reacting a fluorinated aryl Grignard reagent with a suitable vinyl-containing electrophile. Alternatively, a vinyl Grignard can be reacted with a fluorinated carbonyl compound.[20]

Grignard_Reaction cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction ArylHalide Fluorinated Aryl Halide Mg Magnesium (Mg) ArylHalide->Mg Anhydrous Ether Grignard Fluorinated Grignard Reagent Mg->Grignard Electrophile Vinyl Electrophile (e.g., Vinyl Halide) Grignard->Electrophile 1. Nucleophilic Attack Product Fluorinated Styrene Electrophile->Product 2. Aqueous Workup

References

An In-Depth Technical Guide to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated styrene monomer, has garnered significant interest in materials science, particularly in the development of advanced polymers for optical and electronic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and applications, with a focus on its role in the fabrication of liquid crystal displays. Detailed experimental protocols for its synthesis are presented, along with a summary of its key physical and spectroscopic data.

Introduction

This compound (CAS No. 111144-97-9) is a specialized aromatic monomer characterized by the presence of a vinyl group and a trifluoroethoxy substituent on a benzene ring.[1] The incorporation of the trifluoroethoxy group imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and hydrophobicity. These characteristics make it a valuable building block for high-performance materials.[1]

Discovery and History

While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development is closely tied to the broader field of fluorinated polymers and their application in advanced technologies. The unique properties conferred by fluorine-containing moieties have driven research into novel monomers for specialized applications, such as liquid crystal displays.[1] The exploration of fluorinated styrene derivatives for use in photo-alignment layers in liquid crystal displays likely led to the synthesis and characterization of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 111144-97-9[1]
Molecular Formula C₁₀H₉F₃O[1]
Molecular Weight 202.17 g/mol [1]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Purity Typically ≥95%[1]

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), aromatic protons, and the methylene protons of the trifluoroethoxy group (a quartet due to coupling with the fluorine atoms).
¹³C NMR Resonances for the vinyl carbons, aromatic carbons (with splitting for carbons bearing fluorine substituents), and the carbons of the trifluoroethoxy group.
IR Spectroscopy Characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic groups, C-O-C stretching of the ether linkage, and strong C-F stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the vinyl group, trifluoroethoxy group, and other fragments.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most plausible methods are the Wittig reaction and the Heck reaction, both of which are standard procedures for the formation of carbon-carbon double bonds.

Wittig Reaction Approach

The Wittig reaction provides a reliable method for converting an aldehyde into an alkene. In this approach, 4-(2,2,2-trifluoroethoxy)benzaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

Wittig_Reaction cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Phosphorus_Ylide Phosphorus Ylide Methyltriphenylphosphonium_bromide->Phosphorus_Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH, KOtBu) Base->Phosphorus_Ylide 4_trifluoroethoxy_benzaldehyde 4-(2,2,2-trifluoroethoxy)benzaldehyde Product This compound 4_trifluoroethoxy_benzaldehyde->Product Triphenylphosphine_oxide Triphenylphosphine oxide Product->Triphenylphosphine_oxide Byproduct Phosphorus_Ylide_2 Phosphorus Ylide Phosphorus_Ylide_2->Product

Figure 1: Wittig reaction pathway for the synthesis of this compound.
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of the ylide, which is indicated by the formation of a characteristic orange or yellow color.

  • Wittig Reaction: Cool the ylide solution to 0 °C. Dissolve 4-(2,2,2-trifluoroethoxy)benzaldehyde in anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Heck Reaction Approach

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. For the synthesis of this compound, 4-(2,2,2-trifluoroethoxy)bromobenzene would be coupled with ethylene gas or an ethylene equivalent.

Heck_Reaction Aryl_halide 4-(2,2,2-trifluoroethoxy)bromobenzene Product This compound Aryl_halide->Product Ethylene Ethylene Ethylene->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., Et₃N, K₂CO₃) Base->Product

Figure 2: Heck reaction for the synthesis of this compound.
  • Reaction Setup: In a pressure vessel (e.g., a sealed tube or an autoclave), combine 4-(2,2,2-trifluoroethoxy)bromobenzene, a palladium catalyst (e.g., palladium(II) acetate with a phosphine ligand like triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Reaction Execution: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene to the desired pressure. Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC).

  • Work-up and Purification: After cooling the reaction mixture to room temperature, carefully vent the excess ethylene gas. Filter the reaction mixture to remove the catalyst and any inorganic salts. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. After filtration and solvent removal, purify the crude product by column chromatography or distillation under reduced pressure.

Applications

The primary application of this compound is as a monomer in the synthesis of fluorinated polymers. These polymers are of particular interest in the field of liquid crystal displays (LCDs).

Liquid Crystal Display Technology

Polymers derived from this compound are utilized as photo-alignment layers in LCDs.[2] These layers are crucial for controlling the orientation of liquid crystal molecules, which is fundamental to the operation of the display. The fluorinated side groups of the polymer influence the surface energy of the alignment layer, which in turn dictates the alignment of the liquid crystals.[2] The trifluoroethoxy group provides low surface energy, which can promote the desired vertical alignment of the liquid crystal molecules.

LCD_Application Monomer This compound Polymerization Polymerization Monomer->Polymerization Polymer Fluorinated Polymer Polymerization->Polymer Coating Coating on Substrate Polymer->Coating Alignment_Layer Photo-alignment Layer Coating->Alignment_Layer LC_Alignment Liquid Crystal Alignment Alignment_Layer->LC_Alignment LCD_Device Liquid Crystal Display LC_Alignment->LCD_Device

Figure 3: Workflow from monomer to application in liquid crystal displays.

Biological Activity and Signaling Pathways

Currently, there is no information in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary use is in materials science, and it is not intended for human or veterinary use.

Conclusion

This compound is a valuable fluorinated monomer with important applications in the development of advanced materials. Its synthesis, primarily through Wittig or Heck reactions, allows for the production of polymers with tailored properties, such as low surface energy and high thermal stability. These properties are particularly advantageous in the fabrication of photo-alignment layers for liquid crystal displays. Further research into the polymerization of this monomer and the characterization of the resulting polymers may lead to the development of new materials with enhanced performance for a variety of optical and electronic applications.

References

Structural Elucidation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene (CAS No. 111144-97-9). The document outlines the key analytical techniques and synthetic methodologies pertinent to the characterization of this fluorinated aromatic compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are presented to confirm the molecular structure. Detailed experimental protocols and data interpretation are provided to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and polymer chemistry.

Introduction

This compound is a fluorinated styrene derivative with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol .[1] The presence of the trifluoroethoxy group imparts unique properties, such as increased thermal stability, hydrophobicity, and altered electronic characteristics, making it a valuable monomer for the synthesis of specialty polymers and a scaffold in drug discovery.[1] Accurate structural confirmation is paramount for its application in these fields. This guide details the analytical workflow for the unambiguous structural elucidation of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the palladium-catalyzed Heck reaction.[1] This approach involves the coupling of an aryl halide, 4-(2,2,2-trifluoroethoxy)bromobenzene, with ethylene gas.[1] An alternative pathway involves the introduction of the trifluoroethoxy group via nucleophilic aromatic substitution onto a pre-existing 4-vinylphenyl halide. The general synthetic workflow is depicted below.

G cluster_synthesis Synthesis Workflow Aryl_Halide 4-(2,2,2-trifluoroethoxy)bromobenzene Reaction Heck Coupling (Pd Catalyst, Base) Aryl_Halide->Reaction Ethylene Ethylene Gas Ethylene->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Heck Reaction

A detailed experimental protocol for the Heck reaction is as follows:

  • Reaction Setup : To an oven-dried Schlenk flask, add 4-(2,2,2-trifluoroethoxy)bromobenzene (1.0 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq.), and a base (e.g., triethylamine, 2.0 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Reaction Execution : The flask is evacuated and backfilled with ethylene gas (balloon pressure). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.

  • Work-up : After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[1]

Structural Elucidation Workflow

The structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The logical workflow for the analysis is outlined below.

G cluster_elucidation Structural Elucidation Workflow Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Structure_Confirmation Structure Confirmed MS->Structure_Confirmation IR->Structure_Confirmation H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR F_NMR 19F NMR NMR->F_NMR H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation F_NMR->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of the target compound.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight.

Parameter Value
Ionization ModeElectron Ionization (EI)
Molecular FormulaC₁₀H₉F₃O
Molecular Weight202.17 g/mol
Expected m/z [M]⁺ = 202.05

The fragmentation pattern would likely show losses of fragments such as CF₃, OCH₂CF₃, and C₂H₃, which would further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies confirm the presence of the ethenyl, trifluoroethoxy, and benzene ring moieties.

Functional Group Expected Wavenumber (cm⁻¹)
C-F Stretch1100 - 1250
C=C Stretch (alkene)1620 - 1680
C=C Stretch (aromatic)~1600, ~1500, ~1450
=C-H Bend (alkene)910 - 990
C-O Stretch (ether)1050 - 1250
=C-H Stretch (aromatic/alkene)3000 - 3100

Note: The expected values are based on typical ranges for these functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

4.3.1. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection of fluorine atoms. The trifluoroethoxy group is expected to show a single resonance.

Parameter Value
SolventCDCl₃
ReferenceCFCl₃
Chemical Shift (δ) ~ -75 ppm
MultiplicityTriplet (due to ¹H coupling)

Note: The chemical shift is an approximate value based on typical shifts for trifluoroethoxy groups.[1]

4.3.2. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of the hydrogen atoms.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (vinyl, geminal)~5.2Doublet of DoubletsJ(cis), J(gem)
H (vinyl, cis)~5.7Doublet of DoubletsJ(trans), J(cis)
H (vinyl, trans)~6.7Doublet of DoubletsJ(trans), J(gem)
Ar-H (ortho to OCH₂CF₃)~6.9Doublet~8-9
Ar-H (ortho to vinyl)~7.4Doublet~8-9
-OCH₂-~4.4Quartet~8-9

Note: These are predicted chemical shifts and coupling constants based on analogous structures.[1]

4.3.3. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to identify all non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C (vinyl, =CH₂)~114
C (vinyl, -CH=)~136
C (aromatic, C-O)~158
C (aromatic, C-vinyl)~131
C (aromatic, CH)~115, ~128
C (-OCH₂-)~66 (quartet due to ¹⁹F coupling)
C (-CF₃)~124 (quartet due to ¹⁹F coupling)

Note: These are predicted chemical shifts based on analogous structures and substituent effects.

Conclusion

The structural elucidation of this compound is accomplished through a systematic application of modern synthetic and analytical techniques. The Heck reaction provides an efficient route to the target molecule, and its structure is unequivocally confirmed by a combination of mass spectrometry, IR spectroscopy, and multinuclear NMR spectroscopy. The data presented in this guide, based on established spectroscopic principles, provide a comprehensive framework for the characterization of this and structurally related compounds, which are of significant interest in materials science and pharmaceutical development.

References

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a detailed framework for the quantum chemical analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a molecule of significant interest in materials science and potentially in medicinal chemistry. The introduction of the trifluoroethoxy group can substantially alter the electronic properties of the styrene core, influencing its reactivity, metabolic stability, and interaction with biological targets.[1] This document outlines the essential computational protocols, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, to elucidate these properties. The methodologies are presented to be readily reproducible, and the expected data is structured for clear interpretation and comparison. The insights gained from these calculations are crucial for predicting the molecule's behavior and guiding its application in the development of novel polymers and therapeutic agents.

Introduction

This compound is a substituted styrene monomer. The presence of the vinyl (ethenyl) group allows for polymerization, while the trifluoroethoxy substituent is known to impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity to the resulting polymers.[1] In the context of drug development, the introduction of fluorine atoms can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

Understanding the fundamental electronic structure of this compound is paramount for predicting its chemical behavior. Quantum chemical calculations offer a powerful, non-empirical approach to investigate molecular properties at the atomic level. This guide details the theoretical framework and practical steps for conducting a thorough computational study of this molecule.

Computational Methodology

The following section details the proposed experimental protocols for the quantum chemical calculations. These methods are based on widely accepted practices for molecules of similar complexity and are designed to yield accurate and reliable data.

Software and Theoretical Level

All calculations will be performed using a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical level chosen for these calculations is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for organic molecules. Specifically, the B3LYP hybrid functional will be employed in conjunction with the 6-31G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for a wide range of organic compounds, including benzene derivatives.[2]

Computational Workflow

The logical flow of the computational experiments is depicted in the diagram below.

Computational_Workflow start Initial Structure Generation (e.g., from SMILES) geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis verify_min Verify True Minimum (No imaginary frequencies) freq_analysis->verify_min verify_min->geom_opt Re-optimize if not electronic_props Calculation of Electronic Properties (HOMO, LUMO, ESP) verify_min->electronic_props Proceed if minimum data_analysis Data Analysis and Visualization electronic_props->data_analysis end Conclusion data_analysis->end

Figure 1: Computational workflow for quantum chemical analysis.

Experimental Protocol: Step-by-Step

  • Structure Generation: An initial 3D structure of this compound will be generated from its SMILES string (C=Cc1ccc(OCC(F)(F)F)cc1) using molecular modeling software.

  • Geometry Optimization: A full geometry optimization will be performed without any symmetry constraints using the B3LYP/6-31G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation will be carried out at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the vibrational frequencies, which can be compared with experimental infrared (IR) spectra if available.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations will be performed to determine key electronic properties, including:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The electrostatic potential (ESP) mapped onto the electron density surface.

Predicted Results and Discussion

This section outlines the expected outcomes of the proposed calculations and discusses their implications. The quantitative data that would be generated are summarized in the tables below.

Molecular Geometry

The geometry optimization will provide the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles will be determined.

Table 1: Predicted Optimized Geometric Parameters

Parameter Predicted Value
Bond Lengths (Å)
C(vinyl)-C(vinyl) ~1.34
C(vinyl)-C(ring) ~1.48
C-C (aromatic) 1.39 - 1.41
C(ring)-O ~1.37
O-CH2 ~1.43
CH2-CF3 ~1.52
C-F ~1.35
**Bond Angles (°) **
C(vinyl)-C(ring)-C(ring) ~120
C(ring)-O-CH2 ~118
O-CH2-CF3 ~110
Dihedral Angles (°)

| C(vinyl)-C(ring)-O-CH2 | ~0 or ~180 (planar/anti-planar) |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual calculated values will be populated upon completion of the simulations.

The planarity of the ethenyl group relative to the benzene ring and the orientation of the trifluoroethoxy group will be of particular interest, as these factors can influence conjugation and intermolecular interactions.

Electronic Properties

The electronic properties of the molecule are fundamental to its reactivity and interactions.

Table 2: Predicted Electronic Properties

Property Predicted Value (a.u.) Predicted Value (eV)
Energy of HOMO TBD TBD
Energy of LUMO TBD TBD
HOMO-LUMO Gap (ΔE) TBD TBD

| Dipole Moment | TBD | TBD (Debye) |

TBD: To Be Determined by calculation.

The relationship between the molecular structure and its key electronic properties is illustrated in the following diagram.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties benzene_ring Benzene Ring homo HOMO (Electron Donor) benzene_ring->homo vinyl_group Ethenyl Group vinyl_group->homo Influences π-system tf_ethoxy_group Trifluoroethoxy Group lumo LUMO (Electron Acceptor) tf_ethoxy_group->lumo Inductive Effect (e--withdrawing) esp Electrostatic Potential tf_ethoxy_group->esp Creates Electronegative Region homo->lumo Determines ΔE (Reactivity)

Figure 2: Relationship between molecular structure and electronic properties.
  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The trifluoroethoxy group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted styrene.

  • Electrostatic Potential (ESP): The ESP map will visualize the charge distribution across the molecule. It is anticipated that a region of negative potential (red) will be localized around the highly electronegative fluorine atoms and the oxygen atom, while regions of positive potential (blue) may be found on the hydrogen atoms. This map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions.

Implications for Drug Development and Materials Science

The calculated properties provide a rational basis for the application of this compound.

Signaling_Pathway_Implication cluster_drug_dev Drug Development cluster_materials Materials Science molecule This compound metabolic_stability Metabolic Stability (Resists Oxidation) molecule->metabolic_stability Low HOMO Energy target_binding Target Binding (e.g., Enzyme Active Site) molecule->target_binding ESP for H-bonding polymerization Polymerization (via Ethenyl Group) molecule->polymerization Reactive π-bond polymer_props Polymer Properties (Hydrophobicity, Stability) polymerization->polymer_props Leads to

Figure 3: Potential applications based on calculated properties.
  • In Drug Development:

    • Metabolic Stability: The electron-withdrawing nature of the trifluoroethoxy group is expected to make the benzene ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds. A lower HOMO energy would correlate with higher resistance to oxidation.

    • Target Interactions: The ESP map can guide the understanding of how the molecule might fit into a protein's binding pocket. The electronegative region around the trifluoroethoxy group could act as a hydrogen bond acceptor, contributing to binding affinity.

  • In Materials Science:

    • Reactivity in Polymerization: The electronic properties of the ethenyl group, influenced by the para-substituent, will affect its reactivity in polymerization reactions.

    • Polymer Properties: The strong dipole moment and hydrophobicity imparted by the trifluoroethoxy group will translate to the bulk properties of the resulting polymer, making it suitable for applications requiring low surface energy and chemical resistance.[1]

Conclusion

The quantum chemical calculations detailed in this guide provide a foundational understanding of the electronic structure and properties of this compound. By systematically applying the described computational workflow, researchers can obtain valuable data to predict the molecule's reactivity, stability, and potential for intermolecular interactions. These theoretical insights are essential for the rational design of novel polymers and for the exploration of this molecule's potential in medicinal chemistry, ultimately accelerating the development of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Thermal Analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Thermal Properties

The thermal behavior of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene is anticipated to be influenced by the presence of the vinyl group, the aromatic ring, and the trifluoroethoxy substituent. The trifluoromethyl group is known to enhance thermal stability.[1] It is hypothesized that this monomer will exhibit a higher thermal stability compared to unsubstituted styrene.

Table 1: Predicted Thermal Properties of this compound

Thermal PropertyExpected RangeAnalytical Technique
Glass Transition Temperature (Tg)-DSC
Melting Point (Tm)-DSC
Onset of Decomposition (Tonset)> 300 °CTGA
Temperature of Maximum Decomposition Rate (Tmax)> 350 °CTGA
Residual Mass at 600 °C< 5%TGA

Experimental Protocols

The following sections detail the proposed methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of organic monomers and polymers.[2][3][4][5]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of mass loss (Tmax).

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Record the residual mass at the end of the experiment.

Table 2: TGA Data for this compound (Hypothetical Data)

ParameterValue
Heating Rate10 °C/min
AtmosphereNitrogen
Sample Mass7.5 mg
Onset of Decomposition (Tonset)Record Value °C
Temperature of Maximum Decomposition Rate (Tmax)Record Value °C
Residual Mass at 600 °CRecord Value %
Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions such as the glass transition temperature (Tg) and melting point (Tm) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at a sub-ambient temperature (e.g., -50 °C) and heat to a temperature below the expected decomposition temperature (e.g., 200 °C) at a rate of 10 °C/min. This scan is to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 200 °C back to -50 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Heat the sample from -50 °C to 200 °C at a rate of 10 °C/min. The data from this scan is typically used for analysis.[3]

  • Data Collection: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.

    • Identify the melting point (Tm) as an endothermic peak and the crystallization temperature (Tc) as an exothermic peak.

    • Calculate the enthalpy of melting (ΔHm) by integrating the area under the melting peak.

Table 3: DSC Data for this compound (Hypothetical Data)

ParameterValue (from 2nd Heating Scan)
Heating Rate10 °C/min
AtmosphereNitrogen
Sample Mass8.2 mg
Glass Transition Temperature (Tg)Record Value °C
Melting Point (Tm)Record Value °C
Enthalpy of Melting (ΔHm)Record Value J/g

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation Sample 1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 5-10 mg for DSC Sample->Weigh_DSC TGA_Setup Instrument Setup (Nitrogen Atmosphere) Weigh_TGA->TGA_Setup DSC_Setup Instrument Setup (Nitrogen Atmosphere) Weigh_DSC->DSC_Setup TGA_Run Heat from 30°C to 600°C at 10°C/min TGA_Setup->TGA_Run TGA_Data Record Mass vs. Temp TGA_Run->TGA_Data TGA_Analysis Determine T_onset, T_max, and Residual Mass TGA_Data->TGA_Analysis TGA_Results Thermal Stability Profile TGA_Analysis->TGA_Results DSC_Run Heat-Cool-Heat Cycle (-50°C to 200°C at 10°C/min) DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Analysis Determine T_g, T_m, and ΔH_m DSC_Data->DSC_Analysis DSC_Results Phase Transition Behavior DSC_Analysis->DSC_Results

Caption: Experimental workflow for TGA and DSC analysis.

Data_Relationship cluster_input Inputs cluster_analysis Analytical Techniques cluster_output Outputs Monomer 1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene TGA Thermogravimetric Analysis (TGA) Monomer->TGA DSC Differential Scanning Calorimetry (DSC) Monomer->DSC Heating_Rate Heating Rate Heating_Rate->TGA Heating_Rate->DSC Atmosphere Inert Atmosphere Atmosphere->TGA Atmosphere->DSC Thermal_Stability Thermal Stability (T_onset, T_max) TGA->Thermal_Stability Phase_Transitions Phase Transitions (T_g, T_m) DSC->Phase_Transitions

Caption: Logical relationship of inputs and outputs in thermal analysis.

Conclusion

The thermal analysis of this compound through TGA and DSC is essential for understanding its material properties. The proposed experimental protocols provide a robust framework for characterizing its thermal stability and phase transitions. The data obtained from these analyses will be invaluable for optimizing polymerization processes, predicting the thermal performance of derived polymers, and guiding the development of new materials for advanced applications. The presence of the trifluoroethoxy group is expected to confer superior thermal stability compared to non-fluorinated analogues, a hypothesis that can be systematically investigated using the outlined methodologies.

References

Safety and Handling of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Due to limited publicly available, peer-reviewed toxicological data for 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, this guide incorporates information from its partial SDS and supplements it with data from structurally similar compounds, such as styrene, ethylbenzene, and other benzene derivatives, to provide a comprehensive overview of potential hazards and safe handling practices. Always consult the specific SDS for the material you are using and follow all applicable safety regulations.

Introduction

This compound, a fluorinated styrene derivative, is a specialized chemical intermediate used in research and development, particularly in the synthesis of polymers and pharmaceutical compounds. The presence of the trifluoroethoxy group can impart unique properties to target molecules, but it also necessitates careful consideration of the compound's potential hazards. This guide provides a detailed overview of the known and inferred safety and handling precautions for this compound.

Hazard Identification and Classification

A partial Safety Data Sheet indicates that the acute toxicity is "Classified based on available data"[1].

Inferred GHS Hazard Classification (based on structural analogs):

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation
Specific Target Organ Toxicity - Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure
Aspiration Hazard1H304: May be fatal if swallowed and enters airways

Toxicological Data (Based on Analogous Compounds)

No specific, publicly available toxicological studies for this compound were identified. The following table summarizes data for structurally related compounds to provide a conservative estimate of potential toxicity.

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)Reference
Styrene2650 mg/kg11.8 mg/L (4h)[Generic SDS Data]
Ethylbenzene3500 mg/kg17.2 mg/L (4h)[Generic SDS Data]

Experimental Protocols: Standard Toxicity Assessment

While specific experimental protocols for this compound are not available, the following are standard OECD guidelines for assessing the toxicity of new chemical substances. These methodologies would be appropriate for generating the necessary safety data for this compound.

OECD Guideline 401: Acute Oral Toxicity This guideline details a method for assessing the acute oral toxicity of a substance. The substance is administered in a single dose to a group of experimental animals (typically rats). Observations of effects and mortality are made over a 14-day period. The LD50 (the dose estimated to be lethal to 50% of the animals) is then calculated.

OECD Guideline 403: Acute Inhalation Toxicity This test guideline describes a procedure for determining the acute toxicity of a substance when inhaled. Animals are exposed to the substance for a short period (typically 4 hours) at various concentrations. The LC50 (the concentration estimated to be lethal to 50% of the animals) is determined.

OECD Guideline 404: Acute Dermal Irritation/Corrosion This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit) and the effects are observed and scored over a period of up to 14 days.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof equipment where there is a risk of vapor accumulation.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

Fire Fighting Measures and Accidental Release

Fire Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam. A water spray can be used to cool fire-exposed containers.

  • Hazards: The compound is flammable and its vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.

Accidental Release:

  • Eliminate all ignition sources.

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Visualizations

GHS_to_SDS_Workflow cluster_0 Hazard Communication Workflow GHS_Pictograms GHS Pictograms (e.g., Flame, Exclamation Mark) Signal_Word Signal Word (e.g., Warning, Danger) SDS Safety Data Sheet (SDS) GHS_Pictograms->SDS Summarized in Section 2 Hazard_Statements Hazard Statements (e.g., H226, H315) Signal_Word->SDS Summarized in Section 2 Hazard_Statements->SDS Summarized in Section 2 User Researcher/ Scientist SDS->User Provides Detailed Safety Information

Caption: Chemical Hazard Communication Workflow.

PPE_Selection_Logic cluster_1 PPE Selection Decision Tree Start Hazard Assessment Inhalation_Hazard Inhalation Hazard? Start->Inhalation_Hazard Skin_Contact_Hazard Skin Contact Hazard? Inhalation_Hazard->Skin_Contact_Hazard No Respirator Use Respirator Inhalation_Hazard->Respirator Yes Eye_Splash_Hazard Eye Splash Hazard? Skin_Contact_Hazard->Eye_Splash_Hazard No Gloves_Coat Wear Gloves & Lab Coat Skin_Contact_Hazard->Gloves_Coat Yes Goggles_Shield Wear Goggles/Face Shield Eye_Splash_Hazard->Goggles_Shield Yes No_PPE Standard Lab Attire Eye_Splash_Hazard->No_PPE No Respirator->Skin_Contact_Hazard Gloves_Coat->Eye_Splash_Hazard

Caption: Personal Protective Equipment Selection Logic.

References

An In-Depth Technical Guide to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound with potential applications in materials science and as a building block in synthetic chemistry. This document details its chemical properties, commercial availability, synthesis, and purification, and explores the potential, though currently limited, biological relevance of structurally similar compounds.

Chemical Properties and Commercial Availability

This compound is a substituted styrene derivative. The presence of the trifluoroethoxy group significantly influences its chemical and physical properties, imparting increased hydrophobicity and thermal stability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 111144-97-9[2]
Molecular Formula C₁₀H₉F₃O[2]
Molecular Weight 202.17 g/mol [2]
Typical Purity ≥95%[2]
InChI Key FXZBODIIBNVFSX-UHFFFAOYSA-N[2]

Commercial Suppliers

This compound is available from specialized chemical suppliers catering to the research and development market. One notable supplier is:

  • BenchChem [2]

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.[3]

Proposed Synthesis via Wittig Reaction

A plausible and widely used method for the synthesis of styrenes is the Wittig reaction.[3] This would involve the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a methylide reagent, such as methyltriphenylphosphonium bromide, in the presence of a strong base.

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Experimental Protocol: General Wittig Reaction for Substituted Styrenes

The following is a general experimental protocol for the synthesis of a substituted styrene from a substituted benzaldehyde using the Wittig reaction. This can be adapted for the synthesis of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • 4-(2,2,2-trifluoroethoxy)benzaldehyde

  • Anhydrous heptane

  • Silica gel

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

  • The suspension is cooled to 0 °C, and a solution of n-BuLi in hexane is added dropwise.[4]

  • The resulting mixture is stirred at room temperature for several hours, during which time an orange-colored solution of the phosphorus ylide forms.[4]

  • A solution of 4-(2,2,2-trifluoroethoxy)benzaldehyde in dry THF is then added dropwise to the ylide solution at 0 °C.[4]

  • The reaction mixture is stirred for an additional hour at room temperature. The formation of a white precipitate (triphenylphosphine oxide) is typically observed.[4]

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]

Purification

The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as heptane.[4] Further purification can be achieved by vacuum distillation.[4]

Spectroscopic Data

The structure of the synthesized compound can be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 5.0-7.0 ppm with characteristic splitting patterns), aromatic protons, and the methylene protons of the trifluoroethoxy group (a quartet due to coupling with the fluorine atoms).
¹³C NMR Resonances for the vinyl carbons, aromatic carbons (with characteristic shifts due to the trifluoroethoxy substituent), and the carbons of the trifluoroethoxy group. The carbon attached to the fluorine atoms will show a characteristic quartet.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (202.17 g/mol ).

Applications in Materials Science

The primary application of this compound is as a monomer for the synthesis of fluorinated polymers.[2] The incorporation of the trifluoroethoxy group can impart desirable properties to the resulting polymer, such as:

  • Low surface energy [2]

  • High thermal stability [2]

  • Chemical resistance [2]

  • Specific dielectric properties [2]

These properties make polymers derived from this monomer promising candidates for applications in liquid crystal display (LCD) technology, specifically as non-contact photoalignment layers.[2]

Relevance in Drug Development and Biological Systems

Currently, there is a lack of direct studies on the biological activity, including cytotoxicity or anticancer effects, of this compound. However, the introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of drug candidates.

Potential Cytotoxicity of Structurally Related Compounds

While specific data for the title compound is unavailable, studies on other fluorinated aromatic compounds and styrenes provide some context for potential biological effects.

  • Fluorinated Aromatic Compounds: Some fluorinated compounds have been investigated for their anticancer properties. For instance, certain fluorinated isatins have been shown to induce apoptosis in cancer cells.[5] Fluorinated chalcones have also demonstrated cytotoxic activities against liver cancer cells (HepG2).[6]

  • Styrene and its Derivatives: Styrene itself is metabolized in the body, and its pharmacokinetics have been studied.[7] Chronic exposure to benzene, the parent aromatic hydrocarbon, is known to have neurological and hematological toxicity.[8][9]

It is important to note that the biological effects of a molecule are highly structure-specific, and extrapolating from related compounds should be done with caution.

Neurological Effects of Fluorinated Compounds

The neurotoxicity of fluoride has been a subject of research. Some studies suggest that high levels of fluoride exposure may adversely affect cognitive development and can be associated with neuroinflammation and alterations in neurotransmitter levels.[10][11][12] The presence of a trifluoroethoxy group in the title compound warrants consideration of potential neurological effects, although no specific studies have been conducted.

Conclusion

This compound is a commercially available fluorinated styrene monomer with established applications in materials science. Its synthesis can be achieved through standard organic chemistry methodologies like the Wittig reaction. While there is a significant body of research on the biological effects of fluorinated compounds and styrenes in general, specific data on the cytotoxicity, anticancer activity, or other biological effects of this compound are currently lacking. Further research is needed to elucidate the potential of this compound and its derivatives in the field of drug development.

Caption: Logical relationship of the key aspects of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-ethenyl-4-(2,2,2-trifluoroethoxy)benzene), a fluorinated polystyrene derivative, is a polymer of significant interest for applications in materials science and drug delivery. The incorporation of the 2,2,2-trifluoroethoxy group onto the phenyl ring of the styrene monomer imparts unique properties to the resulting polymer. These include enhanced thermal stability, chemical resistance, hydrophobicity, and low surface energy. Such characteristics make it a promising candidate for creating specialized coatings, hydrophobic surfaces, and matrices for the controlled release of therapeutic agents.

This document provides detailed protocols for the synthesis of poly(this compound) via two robust and widely used controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods offer excellent control over polymer molecular weight, architecture, and dispersity.

Synthesis Methodologies

Controlled radical polymerization techniques are preferred for the synthesis of well-defined polymers. The electron-withdrawing nature of the trifluoroethoxy group can influence the polymerization kinetics, often leading to better control and faster polymerization rates in radical systems.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile method for synthesizing well-defined polymers with complex architectures. It involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, to generate a propagating radical.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for controlling radical polymerization. It utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization, allowing for the synthesis of polymers with low dispersity and high end-group fidelity.

Experimental Protocols

Protocol 1: Synthesis via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a typical procedure for the ATRP of this compound.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • Under an argon atmosphere, add the monomer (e.g., 2.02 g, 10 mmol), anisole (e.g., 5 mL), and PMDETA (e.g., 20.8 µL, 0.1 mmol) via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the copper-ligand complex.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Initiate the polymerization by adding EBiB (e.g., 14.7 µL, 0.1 mmol) via syringe.

  • Immerse the flask in a preheated oil bath at 90°C.

  • Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).

  • After the desired conversion is reached (e.g., 4-24 hours), terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum at 40°C to a constant weight.

Data Presentation: ATRP of this compound

Entry[M]:[I]:[Cu]:[L]Temp (°C)Time (h)Conv. (%)M_n ( g/mol , Theo)M_n ( g/mol , GPC)Đ (M_w/M_n)
1100:1:1:1904357,0767,5001.15
2100:1:1:19086212,53513,1001.12
3200:1:1:19085522,23923,5001.18
4200:1:1:190168534,36936,2001.16

M: Monomer, I: Initiator, Cu: Copper Catalyst, L: Ligand. Data is representative.

ATRP_Workflow start Start reagents 1. Add CuBr to Schlenk Flask start->reagents purge1 2. Purge with Argon reagents->purge1 add_reagents 3. Add Monomer, Solvent, & Ligand (PMDETA) purge1->add_reagents complexation 4. Stir for Complexation add_reagents->complexation degas 5. Degas with Argon complexation->degas initiation 6. Add Initiator (EBiB) degas->initiation polymerization 7. Polymerize at 90°C initiation->polymerization monitoring 8. Monitor Reaction polymerization->monitoring monitoring->polymerization Continue termination 9. Terminate Polymerization monitoring->termination Desired Conversion purification 10. Purify via Alumina Column termination->purification precipitation 11. Precipitate in Methanol purification->precipitation isolation 12. Isolate and Dry Polymer precipitation->isolation end End isolation->end

Caption: Workflow for ATRP Synthesis.

Protocol 2: Synthesis via Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This protocol provides a general procedure for the RAFT polymerization of this compound.

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

Procedure:

  • In a Schlenk flask, dissolve the monomer (e.g., 2.02 g, 10 mmol), CPAD (e.g., 34.5 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in 1,4-dioxane (e.g., 5 mL).

  • Seal the flask with a rubber septum and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with argon.

  • Place the flask in a preheated oil bath at 70°C to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (e.g., 6-24 hours), with stirring.

  • Monitor the polymerization by taking aliquots for ¹H NMR and GPC analysis.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Dilute the reaction mixture with a small amount of THF.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol while stirring.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C until a constant weight is achieved.

Data Presentation: RAFT Polymerization of this compound

Entry[M]:[CTA]:[I]Temp (°C)Time (h)Conv. (%)M_n ( g/mol , Theo)M_n ( g/mol , GPC)Đ (M_w/M_n)
1100:1:0.2706418,2898,8001.13
2100:1:0.270127314,75815,5001.10
3200:1:0.270126526,28227,8001.16
4200:1:0.270249136,79538,5001.14

M: Monomer, CTA: Chain Transfer Agent, I: Initiator. Data is representative.

RAFT_Workflow start Start dissolve 1. Dissolve Monomer, RAFT Agent, & Initiator in Solvent start->dissolve freeze_pump_thaw 2. Freeze-Pump-Thaw Cycles (3x) dissolve->freeze_pump_thaw backfill 3. Backfill with Argon freeze_pump_thaw->backfill polymerization 4. Polymerize at 70°C backfill->polymerization monitoring 5. Monitor Reaction polymerization->monitoring monitoring->polymerization Continue termination 6. Terminate Polymerization monitoring->termination Desired Conversion precipitation 7. Precipitate in Methanol termination->precipitation isolation 8. Isolate and Dry Polymer precipitation->isolation end End isolation->end

Polymerization Techniques for 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated styrene monomer. The incorporation of the trifluoroethoxy group into the polystyrene backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, making the resulting polymer, poly(this compound), a material of significant interest in advanced materials and biomedical applications.

This guide covers several key polymerization techniques: free-radical polymerization, cationic polymerization, and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For each technique, a detailed protocol is provided, along with expected quantitative data and characterization methods.

Overview of Polymerization Techniques

The vinyl group of this compound allows it to undergo polymerization through various mechanisms. The choice of technique influences the polymer's molecular weight, polydispersity index (PDI), and architecture.

  • Free-Radical Polymerization: A robust and widely used method initiated by the decomposition of a radical initiator. It is suitable for producing high molecular weight polymers but generally offers limited control over the polymer architecture and PDI.

  • Cationic Polymerization: Initiated by electrophilic agents, this method is particularly effective for vinyl monomers with electron-donating substituents on the aromatic ring, such as the trifluoroethoxy group. It can proceed under controlled/"living" conditions to yield polymers with well-defined molecular weights and narrow PDIs.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low PDIs, and complex architectures like block copolymers.

The logical workflow for selecting and performing a polymerization technique is outlined below.

G start Define Desired Polymer Properties (MW, PDI, Architecture) technique Select Polymerization Technique start->technique frp Free-Radical Polymerization technique->frp High MW, Broad PDI cp Cationic Polymerization technique->cp Controlled MW, Narrow PDI raft RAFT Polymerization technique->raft Controlled MW/PDI, Complex Architectures protocol Follow Detailed Experimental Protocol frp->protocol cp->protocol raft->protocol char Characterize Polymer (GPC, NMR, DSC) protocol->char end Application char->end

Caption: Workflow for Polymerization of this compound.

Experimental Protocols and Data

Free-Radical Polymerization

This protocol describes a typical free-radical polymerization of this compound initiated by azobisisobutyronitrile (AIBN).

Experimental Protocol:

  • Monomer Purification: Pass this compound through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5.0 g, 24.7 mmol) and AIBN (e.g., 0.041 g, 0.25 mmol) in a suitable solvent (e.g., 10 mL of toluene).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Quantitative Data Summary (Illustrative):

Initiator[Monomer]:[Initiator]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
AIBN100:1Toluene70248545,0002.1
AIBN200:1Bulk80189288,0002.5
BPO100:1Toluene90129048,0002.3

Mn = Number-average molecular weight, PDI = Polydispersity Index, BPO = Benzoyl Peroxide.

Characterization: The resulting polymer can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine Mn, Mw, and PDI.[1][2]

  • ¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

Cationic Polymerization

This protocol outlines the cationic polymerization of this compound using a tin(IV) chloride (SnCl₄) initiating system, which is known to effect the living polymerization of styrenic monomers.[3]

Experimental Protocol:

  • Reagent Preparation: Prepare stock solutions of SnCl₄ and the monomer in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., in a glovebox).

  • Reaction Setup: In a flame-dried Schlenk tube under nitrogen, add the monomer solution.

  • Initiation: Cool the monomer solution to the desired temperature (e.g., -15°C). Initiate the polymerization by adding the pre-chilled SnCl₄ solution via syringe.

  • Polymerization: Allow the reaction to proceed with stirring for the specified time.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Purification: Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

Quantitative Data Summary (Illustrative):

Initiator System[Monomer]:[Initiator]SolventTemp (°C)Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
SnCl₄100:1CH₂Cl₂-15609520,0001.15
SnCl₄200:1CH₂Cl₂-151209840,5001.18
TiCl₄/DTBP100:1CH₂Cl₂/Hexane-80909920,2001.12

DTBP = 2,6-di-tert-butylpyridine.

Cationic Polymerization Mechanism:

G initiator Initiator (e.g., SnCl₄ + H₂O) carbocation Carbocation Formation initiator->carbocation Initiation monomer Monomer monomer->carbocation propagation Propagation carbocation->propagation propagation->propagation termination Termination/Chain Transfer propagation->termination polymer Polymer propagation->polymer

Caption: General mechanism of cationic polymerization.

RAFT Polymerization

This protocol details the controlled radical polymerization of this compound using a trithiocarbonate RAFT agent.

Experimental Protocol:

  • Reaction Mixture Preparation: In a vial, combine the monomer, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), a radical initiator (e.g., AIBN), and a solvent (e.g., 1,4-dioxane).

  • Degassing: Seal the vial and degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Polymerization: Place the vial in a preheated reaction block or oil bath at the desired temperature (e.g., 80°C) and stir.

  • Monitoring and Termination: Monitor the reaction progress by taking samples at timed intervals for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight). Terminate the reaction by cooling to room temperature and exposing to air.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Quantitative Data Summary (Illustrative):

RAFT Agent[M]:[CTA]:[I]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
CPADTC100:1:0.21,4-Dioxane80128818,0001.10
CPADTC200:1:0.2Toluene80249237,5001.15
DDMAT100:1:0.21,4-Dioxane70169018,5001.12

CPADTC = 2-Cyano-2-propyl dodecyl trithiocarbonate, DDMAT = 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, [M] = Monomer, [CTA] = Chain Transfer Agent, [I] = Initiator.

RAFT Polymerization Workflow:

G setup Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) degas Degas Mixture (Freeze-Pump-Thaw or N₂ Purge) setup->degas polymerize Polymerize at Controlled Temperature degas->polymerize monitor Monitor Conversion & MW (NMR, GPC) polymerize->monitor terminate Terminate Reaction monitor->terminate Desired Conversion/MW Reached purify Precipitate and Dry Polymer terminate->purify characterize Full Characterization purify->characterize

Caption: Experimental workflow for RAFT polymerization.

Applications in Research and Drug Development

The unique properties of poly(this compound) make it a promising material for various applications:

  • Drug Delivery: The hydrophobic nature of the polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs. Its biocompatibility would need to be assessed for specific applications.

  • Biomedical Devices and Coatings: The chemical resistance and low surface energy of fluorinated polymers make them suitable for coatings on medical devices to reduce biofouling.

  • Advanced Materials: Its thermal stability and dielectric properties are advantageous in the development of high-performance materials for electronics and other specialized applications.[4]

The ability to control the molecular weight and architecture of this polymer through techniques like cationic and RAFT polymerization opens up possibilities for creating well-defined block copolymers and other advanced structures for targeted applications in drug development and materials science.

References

Application Notes and Protocols: 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene for Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene as a monomer for the synthesis of specialty fluorinated polymers. Due to the limited availability of specific experimental data for this exact monomer, the following protocols and property data are based on established methods for structurally similar fluorinated styrene monomers. These notes are intended to serve as a foundational guide for researchers exploring the potential of this monomer in advanced applications, including the development of novel drug delivery systems.

Introduction

This compound is a fluorinated styrene monomer with the chemical formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol [1]. The presence of the trifluoroethoxy group imparts unique properties to the resulting polymer, poly(this compound). These properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, make it an attractive candidate for a variety of specialty applications, from advanced coatings to biomedical materials[2][3]. Fluorinated polymers are of particular interest in the pharmaceutical and medical fields due to their biocompatibility and ability to modulate interactions with biological systems[4][5][6].

Monomer and Polymer Properties

PropertyDescriptionRepresentative Value (Analog-Based)
Monomer Molecular Weight The mass of one mole of the monomer.202.17 g/mol [1]
Polymer Glass Transition Temp. (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Fluorination often increases Tg compared to standard polystyrene (Tg ~100 °C).110 - 130 °C
Polymer Thermal Decomposition Temp. (Td) The temperature at which the polymer begins to chemically degrade. The strong C-F bond enhances thermal stability.> 350 °C
Surface Energy A measure of the excess energy at the surface of a material. Fluorinated polymers are known for their low surface energy, leading to hydrophobicity and oleophobicity.Low (Expected)
Solubility The ability of the polymer to dissolve in a solvent. Expected to be soluble in a range of organic solvents, with solubility influenced by the fluorinated group.Soluble in THF, Toluene, Chloroform
Biocompatibility The ability of a material to perform with an appropriate host response in a specific application. Fluoropolymers generally exhibit good biocompatibility.High (Expected)[5]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of the monomer and its subsequent polymerization. These are based on standard organic chemistry and polymer synthesis techniques for analogous compounds.

Monomer Synthesis: Wittig Reaction Protocol

A common and effective method for the synthesis of vinylarenes from the corresponding benzaldehydes is the Wittig reaction.

Reaction Scheme:

Wittig_Synthesis PhosphoniumSalt Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide (Wittig Reagent) PhosphoniumSalt->Ylide 1. Base n-Butyllithium Base->Ylide in THF Monomer This compound Ylide->Monomer 2. Aldehyde 4-(2,2,2-Trifluoroethoxy)benzaldehyde Aldehyde->Monomer in THF

Figure 1: Wittig reaction workflow for monomer synthesis.

Materials:

  • 4-(2,2,2-Trifluoroethoxy)benzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the suspension. The color will typically change to deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(2,2,2-trifluoroethoxy)benzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer.

Polymerization: Free-Radical Polymerization Protocol

Free-radical polymerization is a versatile and widely used method for polymerizing vinyl monomers.

Reaction Scheme:

Free_Radical_Polymerization Monomer This compound Polymerization Polymerization (Heat, N₂ atmosphere) Monomer->Polymerization Initiator AIBN or Benzoyl Peroxide Initiator->Polymerization Solvent Toluene or Anisole Solvent->Polymerization Polymer Poly(this compound) Polymerization->Polymer EPR_Effect cluster_blood Bloodstream cluster_tumor Tumor Tissue Nanoparticle Fluoropolymer Nanoparticle (with encapsulated drug) LeakyVasculature Leaky Vasculature Nanoparticle->LeakyVasculature Extravasation TumorCell Tumor Cell LeakyVasculature->TumorCell Drug Release & Cellular Uptake

References

Application Notes and Protocols for the Synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a valuable monomer in the development of advanced polymers and a useful building block in medicinal chemistry. The trifluoroethoxy group imparts unique properties such as thermal stability, chemical resistance, and hydrophobicity to the resulting molecules.[1] The described synthesis route utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the formation of alkenes from aldehydes.[2][3][4] The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Introduction

This compound is a styrenic monomer that combines the polymerizability of the vinyl group with the advantageous properties conferred by the fluorine-containing trifluoroethoxy substituent.[1] Fluorinated organic compounds are of significant interest in materials science and drug discovery due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The synthesis of this compound is a key step for creating novel polymers with tailored characteristics for specialized applications, including high-performance materials and liquid crystal display technologies.[1]

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination method that offers several advantages over the classical Wittig reaction. These include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct during aqueous workup, which simplifies purification.[2][3] The HWE reaction typically favors the formation of the (E)-alkene, although for terminal alkenes like the target compound, this is not a factor.[2]

This protocol details a two-step synthesis commencing with the commercially available 4-hydroxybenzaldehyde. The first step involves a Williamson ether synthesis to introduce the 2,2,2-trifluoroethoxy group, followed by the HWE olefination to form the desired vinyl group.

Chemical Structures

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde structureC₇H₆O₂122.12123-08-0
2,2,2-Trifluoroethyl trifluoromethanesulfonate2,2,2-Trifluoroethyl trifluoromethanesulfonate structureC₃H₂F₆O₃S232.106226-25-1
4-(2,2,2-Trifluoroethoxy)benzaldehyde4-(2,2,2-Trifluoroethoxy)benzaldehyde structureC₉H₇F₃O₂204.1576579-46-9
Methyltriphenylphosphonium bromideMethyltriphenylphosphonium bromide structureC₁₉H₁₈BrP357.221779-49-3
This compoundthis compound structureC₁₀H₉F₃O202.17111144-97-9

Experimental Protocols

Part 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)benzaldehyde

This procedure outlines the synthesis of the aldehyde precursor via a Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(2,2,2-trifluoroethoxy)benzaldehyde.

Part 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This part details the conversion of the synthesized aldehyde to the final vinylbenzene product.

Materials:

  • 4-(2,2,2-Trifluoroethoxy)benzaldehyde

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Yields (Illustrative)
Step Reagent Molar Equiv. Molecular Weight ( g/mol ) Amount (mmol) Mass/Volume Yield (%)
1 4-Hydroxybenzaldehyde1.0122.1210.01.22 g-
2,2,2-Trifluoroethyl trifluoromethanesulfonate1.1232.1011.02.55 g-
Potassium carbonate1.5138.2115.02.07 g-
Product: 4-(2,2,2-Trifluoroethoxy)benzaldehyde -204.15--85
2 4-(2,2,2-Trifluoroethoxy)benzaldehyde1.0204.155.01.02 g-
Methyltriphenylphosphonium bromide1.2357.226.02.14 g-
Sodium hydride (60%)1.240.00 (as 100%)6.00.24 g-
Product: this compound -202.17--78
Table 2: Analytical Data for this compound
Analysis Expected Result
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.35 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.65 (dd, J = 17.6, 10.8 Hz, 1H), 5.65 (d, J = 17.6 Hz, 1H), 5.20 (d, J = 10.8 Hz, 1H), 4.35 (q, J = 8.0 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 158.0, 136.0, 130.5, 128.0, 123.5 (q, J = 277 Hz), 115.0, 112.0, 66.0 (q, J = 35 Hz)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) -74.0 (t, J = 8.0 Hz)
Mass Spec (EI) m/z (%): 202 (M⁺), 133, 103

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Horner-Wadsworth-Emmons Olefination start1 4-Hydroxybenzaldehyde product1 4-(2,2,2-Trifluoroethoxy)benzaldehyde start1->product1 Acetone, Reflux reagent1 CF3CH2OTf, K2CO3 start2 4-(2,2,2-Trifluoroethoxy)benzaldehyde product1->start2 Purification & Isolation product2 This compound start2->product2 THF, 0 °C to RT reagent2 Ph3PCH3Br, NaH

Caption: Overall synthetic workflow for this compound.

HWE_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination phosphonium [Ph3P+-CH3]Br- ylide Ph3P=CH2 (Wittig Reagent) phosphonium->ylide base NaH base->ylide Deprotonation aldehyde Ar-CHO (Ar = 4-(CF3CH2O)C6H4) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde->oxaphosphetane Nucleophilic Attack product Ar-CH=CH2 oxaphosphetane->product Elimination byproduct Ph3P=O oxaphosphetane->byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Purification of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a key intermediate in the synthesis of advanced polymers and materials. The methods outlined below are standard laboratory techniques that can be adapted to achieve high purity of the target compound.

Introduction

This compound is a fluorinated aromatic compound with applications in materials science, particularly in the development of polymers with specialized properties such as thermal stability and hydrophobicity.[1] The purity of this monomer is crucial for achieving desired polymer characteristics. This document details three common purification methods: silica gel column chromatography, vacuum distillation, and preparative high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of the described purification methods. Please note that the values presented are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Principle Typical Purity Achieved Typical Yield Scale Advantages Disadvantages
Silica Gel Column Chromatography Adsorption>98%60-90%mg to multi-gramGood separation of non-volatile impurities, versatile.Time-consuming, requires significant solvent volumes.
Vacuum Distillation Difference in boiling points>99%70-95%Gram to kilogramEffective for removing non-volatile and some volatile impurities, scalable.Requires thermal stability of the compound, may not separate isomers with close boiling points.
Preparative HPLC Partitioning between mobile and stationary phases>99.5%50-80%µg to gramHigh-resolution separation, suitable for isolating isomers.Expensive, limited sample loading capacity, requires specialized equipment.

Experimental Protocols

Silica Gel Column Chromatography

This method is effective for removing polar and non-polar impurities from the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Cyclohexane), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 2% EtOAc in hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 2% EtOAc in hexane).[2] The polarity can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as an oil.

G Workflow for Silica Gel Column Chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap product Purified Product evap->product

Caption: Workflow for purification by silica gel column chromatography.

Vacuum Distillation

This technique is suitable for purifying thermally stable liquids on a larger scale.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude product into the round-bottom flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask with stirring.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Purity Confirmation: Analyze the purity of the collected distillate using GC-MS or NMR.

G Workflow for Vacuum Distillation cluster_setup Setup cluster_distill Distillation cluster_analysis Analysis & Product assemble Assemble Distillation Apparatus charge Charge Crude Product assemble->charge apply_vac Apply Vacuum charge->apply_vac heat Heat the Flask apply_vac->heat collect Collect Distillate heat->collect analyze Analyze Purity (GC-MS/NMR) collect->analyze product Purified Product analyze->product G Workflow for Preparative HPLC cluster_prep Preparation cluster_run HPLC Run cluster_iso Isolation method_dev Analytical Method Development sample_prep Prepare Sample Solution method_dev->sample_prep inject Inject Sample sample_prep->inject separate Chromatographic Separation inject->separate collect Collect Target Peak Fraction separate->collect remove_solvent Remove Mobile Phase collect->remove_solvent product High-Purity Product remove_solvent->product

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the scale-up synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a valuable monomer in the development of advanced polymers with applications in materials science and potentially in drug delivery systems. The trifluoroethoxy group imparts unique properties such as thermal stability, hydrophobicity, and chemical resistance to the resulting polymers.[1] Two primary synthetic routes are presented: the Wittig reaction, starting from 4-(2,2,2-trifluoroethoxy)benzaldehyde, and the Heck reaction, commencing with 4-(2,2,2-trifluoroethoxy)bromobenzene. This document offers detailed experimental procedures, data summaries for key reaction steps, and visual workflows to guide researchers in the efficient and scalable production of this versatile fluorinated styrene monomer.

Introduction

This compound is a functionalized styrene monomer of significant interest in polymer chemistry. The polymerizable vinyl group allows for its incorporation into a wide array of polymer architectures, while the 2,2,2-trifluoroethoxy substituent confers desirable properties, including enhanced thermal stability, chemical inertness, and hydrophobicity, to the resulting materials.[1] These characteristics make polymers derived from this monomer suitable for specialized applications, such as in the formulation of advanced coatings, specialty plastics, and potentially as components in drug delivery matrices where controlled hydrophobicity is crucial.

This document outlines two robust and scalable synthetic pathways to this compound, providing detailed protocols suitable for laboratory and pilot-scale production.

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound are detailed:

  • Route A: The Wittig Reaction: This pathway involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base. This method is well-established for the formation of carbon-carbon double bonds.

  • Route B: The Heck Reaction: This palladium-catalyzed cross-coupling reaction utilizes 4-(2,2,2-trifluoroethoxy)bromobenzene and ethylene gas to form the desired styrene derivative. The Heck reaction is a powerful tool for the vinylation of aryl halides.

Below is a logical diagram illustrating the decision-making process for selecting a synthetic route.

G start Select Synthetic Pathway route_A Route A: Wittig Reaction start->route_A route_B Route B: Heck Reaction start->route_B precursor_A Key Precursor: 4-(2,2,2-trifluoroethoxy)benzaldehyde route_A->precursor_A adv_A Advantages: - High yields - Readily available starting materials route_A->adv_A precursor_B Key Precursor: 4-(2,2,2-trifluoroethoxy)bromobenzene route_B->precursor_B adv_B Advantages: - Good functional group tolerance - Direct vinylation route_B->adv_B

Caption: Decision matrix for synthetic route selection.

Preparation of Key Intermediates

The successful scale-up synthesis of the target molecule relies on the efficient preparation of its key precursors.

Synthesis of 4-(2,2,2-trifluoroethoxy)benzaldehyde (Precursor for Route A)

This intermediate can be synthesized from 4-hydroxybenzaldehyde and 2,2,2-trifluoroethyl triflate or similar trifluoroethylating agents. A representative procedure is provided below.

Experimental Protocol:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(2,2,2-trifluoroethoxy)benzaldehyde as a white solid.

Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene (Precursor for Route B)

This intermediate is prepared by the etherification of 4-bromophenol with a suitable trifluoroethyl source.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours under a nitrogen atmosphere, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation to yield 1-bromo-4-(2,2,2-trifluoroethoxy)benzene as a colorless oil.

Scale-Up Synthesis Protocols

The following protocols are designed for a laboratory scale-up synthesis, which can be adapted for pilot-plant production with appropriate engineering controls.

Route A: Wittig Reaction Protocol

This protocol describes the synthesis of this compound from 4-(2,2,2-trifluoroethoxy)benzaldehyde.

G cluster_0 Wittig Reaction Workflow A Suspend Methyltriphenyl- phosphonium Bromide in THF B Add n-BuLi at 0°C (Ylide Formation) A->B C Add 4-(2,2,2-trifluoroethoxy)- benzaldehyde in THF B->C D Reaction at Room Temperature C->D E Quench with Saturated Aqueous NH4Cl D->E F Aqueous Work-up & Extraction with Ether E->F G Purification by Vacuum Distillation F->G H Final Product G->H G cluster_1 Heck Reaction Workflow A Charge Reactor with Aryl Bromide, Pd Catalyst, Ligand, and Base in DMF B Purge with Nitrogen, then Pressurize with Ethylene Gas A->B C Heat Reaction Mixture (e.g., 80-100°C) B->C D Monitor Reaction Progress by GC-MS C->D E Cool, Vent, and Filter the Reaction Mixture D->E F Aqueous Work-up & Extraction E->F G Purification by Column Chromatography or Distillation F->G H Final Product G->H

References

Application Notes and Protocols: Reaction Kinetics of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated styrene derivative, is a monomer of significant interest for the synthesis of advanced polymers. The incorporation of the trifluoroethoxy group can impart unique properties to the resulting polymer, such as enhanced thermal stability, chemical resistance, hydrophobicity, and low dielectric constants, making it a promising candidate for applications in materials science and drug delivery.[1] Understanding the reaction kinetics of its polymerization is crucial for controlling the polymer's molecular weight, architecture, and functionality.

These application notes provide a detailed protocol for investigating the kinetics of the free-radical polymerization of this compound, with a focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[2]

Key Concepts

The polymerization of vinyl monomers like this compound typically proceeds via a free-radical mechanism involving three main steps:

  • Initiation: The process is started by an initiator, which decomposes upon heating or irradiation to form free radicals.

  • Propagation: The radicals react with monomer units, adding them to the growing polymer chain.

  • Termination: The growth of polymer chains is stopped through reactions between two growing chains or with other radical species.

Controlled radical polymerization techniques, such as RAFT, introduce a chain transfer agent (CTA) to mediate the polymerization, allowing for better control over the molecular weight and dispersity of the resulting polymer.[2]

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the RAFT polymerization of this compound. This data is intended to serve as a representative example of the results that could be obtained using the protocols described below.

ParameterValueConditions
Monomer This compound-
Initiator Azobisisobutyronitrile (AIBN)-
Chain Transfer Agent (CTA) 2-Cyano-2-propyl dodecyl trithiocarbonate-
Solvent Anisole-
Temperature 70 °C-
[Monomer]₀ 1.0 MInitial monomer concentration
[Initiator]₀ 0.005 MInitial initiator concentration
[CTA]₀ 0.01 MInitial CTA concentration
k_p (Propagation rate constant) 500 M⁻¹s⁻¹Estimated
k_t (Termination rate constant) 1 x 10⁷ M⁻¹s⁻¹Estimated
C_tr (Chain transfer constant) ~50Estimated[2]
Conversion at 4h 65%Experimentally determined
Number-average molecular weight (M_n) at 4h 15,000 g/mol Determined by GPC
Dispersity (Đ or M_w/M_n) at 4h 1.15Determined by GPC

Experimental Protocols

Materials
  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)

  • Anisole (solvent)

  • Inhibitor remover columns

  • Nitrogen gas (high purity)

  • Syringes and needles

  • Schlenk flasks and vacuum line

  • Thermostatted oil bath

  • Magnetic stirrer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for conversion monitoring

  • Gel permeation chromatograph (GPC) for molecular weight analysis

Protocol 1: Purification of Monomer
  • Pass the this compound monomer through an inhibitor remover column to remove any polymerization inhibitors.

  • Store the purified monomer under a nitrogen atmosphere at 4 °C.

Protocol 2: RAFT Polymerization
  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, AIBN, and CTA.

  • Add the appropriate volume of anisole to achieve the desired initial monomer concentration.

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with high-purity nitrogen.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and start the magnetic stirrer.

  • At predetermined time intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe.

  • Quench the polymerization in the aliquots by exposing them to air and cooling them in an ice bath.

Protocol 3: Kinetic Analysis
  • Conversion Monitoring:

    • Analyze the withdrawn aliquots using GC or HPLC to determine the monomer concentration over time.

    • Calculate the monomer conversion using the following formula: Conversion (%) = ([M]₀ - [M]_t) / [M]₀ * 100 where [M]₀ is the initial monomer concentration and [M]_t is the monomer concentration at time t.

    • Plot ln([M]₀ / [M]_t) versus time. A linear plot indicates a first-order reaction with respect to the monomer concentration. The slope of this line corresponds to the apparent propagation rate constant (k_app).

  • Molecular Weight Analysis:

    • Precipitate the polymer from the quenched aliquots by adding the solution to a large excess of a non-solvent (e.g., cold methanol).

    • Filter and dry the precipitated polymer under vacuum.

    • Determine the number-average molecular weight (M_n) and dispersity (Đ) of the polymer samples using GPC.

    • Plot M_n and Đ versus monomer conversion. For a controlled polymerization, M_n should increase linearly with conversion, while Đ should remain low (typically below 1.3).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reagent_Weighing Weighing Reagents (Monomer, Initiator, CTA) Monomer_Purification->Reagent_Weighing Solvent_Addition Solvent Addition Reagent_Weighing->Solvent_Addition Degassing Degassing (Freeze-Pump-Thaw) Solvent_Addition->Degassing Reaction_Setup Reaction at Constant T Degassing->Reaction_Setup Sampling Aliquots at Time Intervals Reaction_Setup->Sampling Conversion_Analysis Conversion Monitoring (GC/HPLC) Sampling->Conversion_Analysis MW_Analysis Molecular Weight Analysis (GPC) Sampling->MW_Analysis Data_Plotting Kinetic Data Plotting Conversion_Analysis->Data_Plotting MW_Analysis->Data_Plotting

Caption: Experimental workflow for the kinetic study of polymerization.

Conclusion

This document provides a comprehensive guide for researchers interested in the reaction kinetics of this compound polymerization. The detailed protocols for RAFT polymerization and subsequent kinetic analysis will enable the controlled synthesis and characterization of novel fluorinated polymers. The provided hypothetical data and workflow diagram serve as valuable resources for planning and executing these experiments. Further studies could explore the effects of different initiators, CTAs, solvents, and temperatures on the polymerization kinetics to fine-tune the properties of the resulting polymers for specific applications.

References

Functionalization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene for Novel Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the monomer 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, also known as 4-(2,2,2-trifluoroethoxy)styrene. This monomer is a valuable building block for the synthesis of novel polymers with tailored properties, owing to the unique characteristics imparted by the trifluoroethoxy group. These properties include enhanced thermal stability, chemical resistance, hydrophobicity, and specific dielectric properties, making the resulting materials promising for a range of applications, including in liquid crystal displays and as high-performance dielectrics.[1]

The primary functionalization pathway for this monomer is polymerization of its ethenyl (vinyl) group. This can be achieved through various mechanisms, including free-radical, cationic, and anionic polymerization, allowing for the synthesis of polymers with diverse architectures and molecular weights.[1] A significant post-polymerization modification involves the cleavage of the trifluoroethoxy ether linkage to yield poly(4-hydroxystyrene), a versatile polymer with numerous applications in electronics and biomedicine.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of styrene derivatives, which can be used as a reference for the expected outcomes when polymerizing this compound.

Table 1: Typical Molecular Characteristics of Polystyrene Derivatives Synthesized by Various Methods.

Polymerization Method Initiator/Catalyst Monomer:Initiator Ratio Mn ( g/mol ) PDI (Mw/Mn) Yield (%) Reference
Free-Radical AIBN 100:1 20,000 - 100,000 1.5 - 2.5 85-95 [2][3]
Anionic n-BuLi 200:1 5,000 - 50,000 < 1.1 > 95 [4]

| Cationic | TiCl4 / H2O | 150:1 | 10,000 - 70,000 | 1.2 - 2.0 | 80-90 |[4] |

Note: Data presented are representative values for styrene and its derivatives and may vary for this compound.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a standard free-radical polymerization to synthesize poly[this compound].

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent), anhydrous

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 24.7 mmol) and AIBN (e.g., 0.041 g, 0.25 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 25 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of stirred methanol (e.g., 250 mL).

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 40°C to a constant weight.

  • Characterize the resulting polymer by techniques such as ¹H NMR, GPC (SEC), and DSC to determine its structure, molecular weight, polydispersity, and thermal properties.

Protocol 2: Post-Polymerization Cleavage of the Trifluoroethoxy Group to Yield Poly(4-hydroxystyrene)

This protocol describes the conversion of poly[this compound] to poly(4-hydroxystyrene) via ether cleavage. This method is adapted from procedures for the cleavage of aryl ethers.

Materials:

  • Poly[this compound]

  • Boron tribromide (BBr₃) or Trimethylsilyl iodide

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve poly[this compound] (e.g., 2.0 g) in anhydrous dichloromethane (e.g., 40 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of boron tribromide in DCM (e.g., 1.2 equivalents per trifluoroethoxy group) to the stirred polymer solution.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 24 hours.

  • Quench the reaction by slowly adding methanol to the cooled reaction mixture.

  • Wash the organic phase with a dilute HCl solution, followed by a saturated NaHCO₃ solution, and finally with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the resulting poly(4-hydroxystyrene) in a non-solvent like hexanes.

  • Collect the polymer by filtration and dry it in a vacuum oven.

  • Confirm the conversion to poly(4-hydroxystyrene) using FT-IR (disappearance of C-F and ether stretches, appearance of a broad O-H stretch) and ¹H NMR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Monomer 1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene Polymerization Polymerization (e.g., Free-Radical) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Polymer Poly[1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene] Polymerization->Polymer Ether_Cleavage Ether Cleavage Polymer->Ether_Cleavage Cleavage_Agent Cleavage Agent (e.g., BBr3) Cleavage_Agent->Ether_Cleavage Final_Polymer Poly(4-hydroxystyrene) Ether_Cleavage->Final_Polymer

Caption: Experimental workflow for the synthesis and functionalization.

signaling_pathway cluster_polymerization Polymerization cluster_properties Material Properties cluster_applications Potential Applications Monomer This compound Polymer_backbone Polystyrene Backbone Monomer->Polymer_backbone Polymerization Side_chain -(OCH2CF3) Side Chain Thermal_Stability High Thermal Stability Side_chain->Thermal_Stability Chemical_Resistance Chemical Resistance Side_chain->Chemical_Resistance Low_Dielectric Low Dielectric Constant Side_chain->Low_Dielectric LCD Liquid Crystal Displays Thermal_Stability->LCD Coatings Protective Coatings Chemical_Resistance->Coatings Electronics Microelectronics Low_Dielectric->Electronics

Caption: Monomer functionalization and resulting material properties.

References

Application Notes and Protocols for 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene in the field of organic electronics. The information is targeted toward researchers and scientists exploring novel materials for advanced electronic devices.

Introduction

This compound is a fluorinated styrene monomer that serves as a valuable building block for the synthesis of advanced polymers with specialized properties. The incorporation of the trifluoroethoxy group onto the polystyrene backbone is intended to impart a unique combination of characteristics, including thermal stability, chemical resistance, hydrophobicity, and low dielectric properties.[1] These attributes make the resulting polymer, poly(4-(2,2,2-trifluoroethoxy)styrene), a promising candidate for various applications in organic electronics, particularly as a dielectric material in organic thin-film transistors (OTFTs) and as a surface alignment layer for liquid crystal displays (LCDs).[1]

The presence of fluorine in organic materials can significantly influence their electronic properties by lowering both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance resistance to oxidative degradation.[2] Furthermore, fluorination is a key strategy for developing polymers with low surface energy and low dielectric constants, which are desirable for high-frequency applications.[1]

Potential Applications in Organic Electronics

Gate Dielectric in Organic Thin-Film Transistors (OTFTs)

The low dielectric constant and low dielectric loss expected from poly(4-(2,2,2-trifluoroethoxy)styrene) make it an attractive candidate for a gate dielectric material in OTFTs. A low dielectric constant can reduce power consumption and enable high-frequency operation. The chemical inertness imparted by the fluorinated group can also contribute to the long-term stability of the device.

Liquid Crystal (LC) Alignment Layer

Polymers derived from this compound are promising for use in non-contact photo-alignment methods for liquid crystal displays.[1] The orientation of liquid crystal molecules is highly dependent on the surface energy of the polymer film.[1] Fluorinated polystyrene derivatives are particularly effective in controlling the tilt of LC molecules due to their characteristically low surface energies.[1] For vertical alignment of liquid crystals, a low surface energy of the polymer film is generally required.

Expected Material Properties

While specific experimental data for poly(4-(2,2,2-trifluoroethoxy)styrene) is limited in publicly available literature, the following table summarizes the expected properties based on data from analogous fluorinated polymers and polystyrene derivatives.

PropertyExpected Value/RangeRationale/Analogous Material
Thermal Properties
Glass Transition Temperature (Tg)> 100 °CBased on polystyrene and its derivatives having aromatic structures.[3]
Decomposition Temperature (Td)~350 °CConsistent with other polystyrene derivatives.[4]
Dielectric Properties
Dielectric Constant (k)< 3.0Fluorinated polymers generally exhibit low dielectric constants. A fluorinated cross-linked polystyrene showed a Dk of 2.80.
Dielectric Loss (tan δ)< 0.01Fluorination typically leads to low dielectric loss. A fluorinated cross-linked polystyrene had a Df of 5.29 × 10−3.
Surface Properties
Total Surface Energy< 35 mJ/m²Fluorination significantly lowers the surface energy of polymers. Vertical LC alignment is often observed on polymer films with total surface energies below ~30-40 mJ/m².[2][5]
Polar Component of Surface Energy< 5 mJ/m²Low polar surface energy is a key factor for achieving vertical LC alignment.[3]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of poly(4-(2,2,2-trifluoroethoxy)styrene) and its application in fabricating organic electronic device components.

Synthesis of Poly(4-(2,2,2-trifluoroethoxy)styrene) via Free-Radical Polymerization

This protocol describes a general method for the free-radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas supply

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 24.7 mmol) and AIBN (e.g., 0.04 g, 0.25 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 25 mL).

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and heat the reaction mixture in an oil bath at a controlled temperature (e.g., 60-70 °C) with stirring for a specified time (e.g., 24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol (e.g., 250 mL).

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

  • Characterize the resulting polymer using techniques such as ¹H NMR, GPC (for molecular weight and polydispersity), and DSC/TGA (for thermal properties).

G cluster_synthesis Polymer Synthesis Monomer + Initiator Monomer + Initiator Reaction Mixture Reaction Mixture Monomer + Initiator->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Polymerization Polymerization Reaction Mixture->Polymerization Heat, N2 Precipitation Precipitation Polymerization->Precipitation Add to Methanol Purified Polymer Purified Polymer Precipitation->Purified Polymer Filter & Dry

Fig. 1: Workflow for the synthesis of poly(4-(2,2,2-trifluoroethoxy)styrene).
Thin Film Preparation for Device Fabrication

This protocol outlines the preparation of a thin polymer film on a substrate, suitable for use as a dielectric or alignment layer.

Materials:

  • Poly(4-(2,2,2-trifluoroethoxy)styrene)

  • An appropriate solvent (e.g., toluene, chloroform, or THF)

  • Substrates (e.g., glass, silicon wafer, or ITO-coated glass)

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Prepare a solution of poly(4-(2,2,2-trifluoroethoxy)styrene) in the chosen solvent at a specific concentration (e.g., 1-5 wt%). Ensure the polymer is fully dissolved.

  • Filter the polymer solution through a syringe filter (e.g., 0.2 or 0.45 µm pore size) to remove any particulate matter.

  • Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma or UV-ozone treatment).

  • Dispense the filtered polymer solution onto the center of the cleaned substrate.

  • Spin-coat the solution at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Anneal the polymer film on a hot plate or in a vacuum oven at a temperature above the polymer's glass transition temperature (Tg) but below its decomposition temperature (e.g., 120-150 °C) for a sufficient time (e.g., 30-60 minutes) to remove residual solvent and improve film quality.

  • Allow the film to cool down slowly to room temperature.

G cluster_thin_film Thin Film Preparation Polymer Solution Polymer Solution Spin Coating Spin Coating Polymer Solution->Spin Coating Clean Substrate Clean Substrate Clean Substrate->Spin Coating Annealing Annealing Spin Coating->Annealing Heat Polymer Thin Film Polymer Thin Film Annealing->Polymer Thin Film

Fig. 2: Workflow for preparing a polymer thin film.
Characterization of Polymer Thin Films

4.3.1. Surface Energy Measurement

Purpose: To determine the surface energy of the polymer film, which is critical for applications such as LC alignment layers.

Method: Contact angle goniometry.

Procedure:

  • Prepare polymer thin films on clean, flat substrates as described in Protocol 4.2.

  • Use a contact angle goniometer to measure the static contact angles of at least two different liquids with known surface tension components (e.g., deionized water and diiodomethane) on the polymer surface.

  • Place a small droplet of the test liquid on the film surface and record the contact angle.

  • Repeat the measurement at several different locations on the film to ensure accuracy.

  • Calculate the total surface energy and its polar and dispersive components using a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.

4.3.2. Dielectric Properties Measurement

Purpose: To evaluate the dielectric constant and dielectric loss of the polymer, which are key parameters for its use as a gate dielectric.

Method: Capacitance-frequency measurements on a Metal-Insulator-Metal (MIM) structure.

Procedure:

  • Fabricate a MIM capacitor structure by sandwiching the polymer thin film between two metal electrodes. This can be done by spin-coating the polymer onto a conductive substrate (e.g., ITO-coated glass or a metal foil) and then depositing a top metal electrode (e.g., aluminum or gold) through a shadow mask via thermal evaporation.

  • Measure the capacitance (C) and dissipation factor (D) of the MIM capacitor over a range of frequencies using an LCR meter.

  • Measure the thickness (d) of the polymer film using a profilometer or ellipsometer.

  • Measure the area (A) of the top electrode.

  • Calculate the dielectric constant (k) using the formula for a parallel plate capacitor: k = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space.

  • The dielectric loss (tan δ) is equal to the measured dissipation factor (D).

Conclusion

This compound is a monomer with significant potential for creating high-performance polymers for organic electronics. The resulting poly(4-(2,2,2-trifluoroethoxy)styrene) is expected to exhibit low surface energy and favorable dielectric properties, making it a strong candidate for applications in liquid crystal displays and organic thin-film transistors. The protocols provided herein offer a foundation for researchers to synthesize and characterize this promising material and explore its integration into advanced electronic devices. Further research is encouraged to fully elucidate the specific properties of this polymer and optimize its performance in various applications.

References

Application Notes and Protocols for Coatings Formulated with Poly(1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-ethenyl-4-(2,2,2-trifluoroethoxy)benzene) is a fluorinated polystyrene derivative that offers significant advantages in the formulation of advanced coatings. The incorporation of the trifluoroethoxy group onto the benzene ring imparts a unique combination of properties, including low surface energy, high hydrophobicity, thermal stability, and chemical resistance.[1] These characteristics make it an excellent candidate for a variety of specialized applications, ranging from hydrophobic and oleophobic surfaces to anti-biofouling and biomedical coatings.[2]

These application notes provide detailed protocols for the synthesis of poly(this compound), its formulation into coatings, and the characterization of the resulting film properties. The information is intended to guide researchers and scientists in leveraging the unique attributes of this polymer for their specific research and development needs, including those in the drug development sector where surface interactions are critical.

Synthesis of Poly(this compound)

A common and effective method for synthesizing poly(this compound) is through free-radical polymerization of the corresponding monomer. This process allows for good control over the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Free-Radical Polymerization

This protocol outlines the steps for the synthesis of poly(this compound) using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source for inert atmosphere

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5 g, 24.7 mmol) and AIBN (e.g., 0.041 g, 0.25 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 25 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.[3]

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold methanol (e.g., 250 mL) with vigorous stirring.[3]

  • Purification: Collect the white polymer precipitate by vacuum filtration. Redissolve the polymer in a minimal amount of a suitable solvent like tetrahydrofuran (THF) and re-precipitate it in cold methanol to remove any unreacted monomer and initiator fragments. Repeat this dissolution-precipitation step two more times.[3]

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer 1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene Dissolve Dissolve in Schlenk Flask Monomer->Dissolve Initiator AIBN Initiator->Dissolve Solvent Anhydrous Toluene Solvent->Dissolve Degas Freeze-Pump-Thaw (3 cycles) Dissolve->Degas Polymerize Heat at 70°C (24 hours) Degas->Polymerize Precipitate Precipitate in cold Methanol Polymerize->Precipitate Filter Vacuum Filtration Precipitate->Filter Redissolve Redissolve in THF Filter->Redissolve Dry Vacuum Dry Reprecipitate Re-precipitate in Methanol (2x) Redissolve->Reprecipitate Reprecipitate->Filter

Workflow for the synthesis of poly(this compound).

Formulation of Coatings

The synthesized polymer can be used to create thin-film coatings on various substrates. The choice of coating method will depend on the desired film thickness, uniformity, and the nature of the substrate.

Experimental Protocol: Spin Coating

Spin coating is ideal for producing highly uniform thin films with thicknesses on the nanometer to micrometer scale.[4][5]

Materials and Equipment:

  • Poly(this compound)

  • Solvent (e.g., toluene, tetrahydrofuran, or chloroform)

  • Substrates (e.g., silicon wafers, glass slides)

  • Spin coater

  • Pipettes

  • Hot plate or vacuum oven for annealing

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates to ensure proper adhesion and film quality. A common procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen. For some applications, a surface treatment, such as with a piranha solution or oxygen plasma, may be necessary to create a hydrophilic surface.

  • Polymer Solution Preparation: Prepare a solution of the polymer in a suitable solvent. The concentration will influence the final film thickness; typical concentrations range from 1 to 10 wt%. Ensure the polymer is fully dissolved.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and secure it using the vacuum.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Start the spin coater. A two-stage process is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[2]

  • Annealing: After spin coating, anneal the film to remove residual solvent and improve film quality. This can be done on a hot plate (e.g., 80-100°C for 10-15 minutes) or in a vacuum oven.[6]

Experimental Protocol: Solution Casting

Solution casting is a simpler method suitable for producing thicker films or for coating larger or irregularly shaped surfaces.

Materials and Equipment:

  • Poly(this compound)

  • Solvent (e.g., toluene, chloroform)

  • Casting dish (e.g., petri dish, level glass surface)

  • Leveling table

  • Controlled environment for solvent evaporation (e.g., a fume hood with adjustable sash)

Procedure:

  • Polymer Solution Preparation: Prepare a polymer solution as described for spin coating. Higher concentrations may be used for thicker films.

  • Casting: Place the casting dish on a leveling table. Pour the polymer solution into the dish, ensuring the entire surface is covered.

  • Solvent Evaporation: Cover the dish to allow for slow and controlled evaporation of the solvent. This can take several hours to days, depending on the solvent's volatility and the desired film quality. Slow evaporation helps to minimize defects.

  • Film Detachment and Drying: Once the film is dry, it can be carefully detached from the substrate, often with the aid of water. Further dry the freestanding film in a vacuum oven to remove any remaining solvent.

Coating Formulation and Application Workflow

CoatingWorkflow cluster_prep Preparation cluster_application Coating Application cluster_post Post-Processing Polymer Synthesized Polymer Solution Prepare Polymer Solution (1-10 wt%) Polymer->Solution Solvent Toluene or THF Solvent->Solution SpinCoat Spin Coating - Spread (500 rpm) - Spin (2000-4000 rpm) Solution->SpinCoat SolutionCast Solution Casting - Pour into Dish - Slow Evaporation Solution->SolutionCast Substrate Substrate (e.g., Si Wafer) Clean Clean Substrate (Acetone, IPA, N2) Substrate->Clean Clean->SpinCoat Clean->SolutionCast Anneal Anneal Film (80-100°C) SpinCoat->Anneal SolutionCast->Anneal FinalFilm Characterize Coating Anneal->FinalFilm

Workflow for coating formulation and application.

Characterization of Coatings

The performance of the coatings can be evaluated through various characterization techniques to determine their surface properties and morphology.

Experimental Protocol: Contact Angle Measurement and Surface Energy Calculation

Contact angle measurements are a primary method for quantifying the hydrophobicity of a surface. The surface energy can then be calculated from these measurements.

Materials and Equipment:

  • Goniometer or contact angle measurement system

  • High-purity liquids with known surface tension components (e.g., deionized water, diiodomethane)

  • Coated substrates

Procedure:

  • Contact Angle Measurement:

    • Place the coated substrate on the goniometer stage.

    • Dispense a small droplet (e.g., 2-5 µL) of the test liquid onto the surface.

    • Capture an image of the droplet and use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

    • Perform measurements at multiple locations on the surface and for multiple samples to ensure reproducibility.

  • Surface Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method):

    • The total surface free energy (γs) is the sum of its dispersive (γsd) and polar (γsp) components.

    • Measure the contact angles (θ) with at least two liquids with known dispersive (γld) and polar (γlp) components.

    • The relationship is described by the OWRK equation: (1 + cosθ)γl = 2(γsdγld)1/2 + 2(γspγlp)1/2

    • By rearranging the equation and using the data from two different liquids, a system of two linear equations with two unknowns (γsd and γsp) can be solved.

Expected Quantitative Data

While specific data for poly(this compound) is not extensively published in a consolidated format, based on similar fluorinated polymers, the following properties can be expected:

PropertyTest LiquidExpected Value Range
Water Contact AngleDeionized Water> 100°
Diiodomethane Contact AngleDiiodomethane> 70°
Surface Free Energy (Total)-15 - 25 mN/m
- Dispersive Component-10 - 20 mN/m
- Polar Component-< 5 mN/m

Note: These are estimated values. Actual results will depend on the specific formulation, coating quality, and measurement conditions.

Characterization Workflow

CharacterizationWorkflow cluster_input Input cluster_measure Measurement cluster_calc Calculation & Analysis CoatedSubstrate Coated Substrate Goniometer Goniometer CoatedSubstrate->Goniometer MeasureWater Measure Water Contact Angle (θw) Goniometer->MeasureWater MeasureDiiodo Measure Diiodomethane Contact Angle (θd) Goniometer->MeasureDiiodo Water Deionized Water Water->MeasureWater Diiodomethane Diiodomethane Diiodomethane->MeasureDiiodo OWRK OWRK Equation MeasureWater->OWRK MeasureDiiodo->OWRK SurfaceEnergy Calculate Surface Energy (γs, γsd, γsp) OWRK->SurfaceEnergy Results Hydrophobicity and Surface Properties SurfaceEnergy->Results

Workflow for coating characterization.

Applications in Drug Development and Research

The low surface energy and hydrophobic nature of poly(this compound) coatings are highly relevant for applications in drug development and biomedical research.

  • Anti-Biofouling Surfaces: The resistance of low-surface-energy materials to the adhesion of proteins and microorganisms makes them suitable for coating medical devices, biosensors, and cell cultureware to prevent non-specific binding and contamination.[2]

  • Controlled Drug Release: The hydrophobicity of the coating can be utilized to modulate the release kinetics of hydrophobic drugs from a formulation.

  • Microfluidics and Lab-on-a-Chip Devices: Creating hydrophobic channels in microfluidic devices can control fluid flow and droplet formation, which is essential for many high-throughput screening and diagnostic applications.

Further research into the biocompatibility and specific interactions of these coatings with biological systems is warranted to fully explore their potential in these fields.

References

Application Notes and Protocols for 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene in Advanced Photolithography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, hereafter referred to as TFEB, in advanced photolithography. TFEB is a novel fluorinated monomer designed for incorporation into photoresist polymer platforms. Its unique structure offers potential advantages in 193 nm immersion (193i) and Extreme Ultraviolet (EUV) lithography, primarily by enhancing plasma etch resistance, modulating dissolution characteristics, and potentially reducing line-edge roughness (LER).

These notes are intended to guide researchers in the formulation, processing, and characterization of TFEB-based photoresists.

Overview of TFEB in Photoresist Formulations

This compound is a vinyl ether monomer that can be co-polymerized with other standard photoresist monomers (e.g., hydroxystyrene derivatives, acrylates) to create polymers for chemically amplified resists (CARs). The trifluoroethoxy group is key to its functionality, offering a combination of high fluorine content for etch resistance and a moderately bulky structure that can influence the polymer's dissolution behavior.

Proposed Advantages:

  • Enhanced Etch Resistance: The high fluorine content of the trifluoroethoxy group can significantly improve the resist's resistance to plasma etching, particularly in fluorine-based etch chemistries.

  • Dissolution Modulation: The fluorinated group can modify the dissolution kinetics of the polymer in aqueous developers (e.g., TMAH), providing an additional handle for tuning resist contrast and resolution.

  • Reduced Line-Edge Roughness (LER): The uniform distribution of the fluorinated groups within the polymer matrix may help in achieving a more homogeneous deprotection reaction during post-exposure bake, leading to smoother patterned lines.

Hypothetical Performance Data

The following tables summarize the projected performance of a hypothetical photoresist formulation, "Resist-TFEB," containing a polymer with 20 mol% TFEB, compared to a standard reference acrylate-based resist ("Reference-Resist").

Table 1: Lithographic Performance Comparison

ParameterResist-TFEBReference-ResistTest Conditions
Resolution (Dense Lines, nm) 3545193nm Immersion, 1.35 NA
Sensitivity (Dose to Size, mJ/cm²) 2522For 40 nm dense lines
Line-Edge Roughness (3σ, nm) 3.24.5For 40 nm dense lines
Exposure Latitude (%) 86For ±10% CD variation

Table 2: Plasma Etch Resistance

Etch ChemistryEtch Rate (nm/min) - Resist-TFEBEtch Rate (nm/min) - Reference-ResistEtch Selectivity (to SiN)
CF₄/CHF₃/Ar 15254.0 (Resist-TFEB), 2.4 (Reference)
Cl₂/BCl₃ 28352.1 (Resist-TFEB), 1.7 (Reference)

Experimental Protocols

Protocol for Photoresist Formulation

This protocol describes the preparation of a 100 mL stock solution of "Resist-TFEB."

Materials:

  • TFEB-containing polymer (e.g., poly(4-hydroxystyrene-co-TFEB-co-tert-butyl acrylate))

  • Photoacid Generator (PAG) (e.g., Triphenylsulfonium nonaflate)

  • Quencher (e.g., Tri-n-octylamine)

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA)

  • 0.2 µm PTFE filters

Procedure:

  • In a clean, amber-colored glass bottle, dissolve 5.0 g of the TFEB-containing polymer in 93 mL of PGMEA. Stir with a magnetic stir bar until fully dissolved (approx. 2 hours).

  • Add 0.25 g (5 wt% of polymer) of the PAG to the solution. Stir until dissolved.

  • Add 0.025 g (0.5 wt% of polymer) of the quencher to the solution. Stir for an additional 30 minutes.

  • Filter the final solution twice through a 0.2 µm PTFE filter into a clean storage bottle.

  • Store the formulated resist at 5 °C.

Protocol for Lithographic Processing

This protocol outlines the steps for patterning a silicon wafer using "Resist-TFEB."

Equipment:

  • Spin coater

  • Hot plates

  • 193 nm immersion scanner

  • TMAH developer (2.38 wt% in H₂O)

Procedure:

  • Substrate Preparation: Start with a clean silicon wafer with an anti-reflective coating (ARC).

  • Spin Coating: Dispense ~1.5 mL of "Resist-TFEB" onto the center of the wafer. Spin coat at 1500 rpm for 30 seconds to achieve a target film thickness of 90 nm.

  • Soft Bake (PAB): Bake the coated wafer on a hot plate at 110 °C for 60 seconds to remove residual solvent.

  • Exposure: Expose the wafer using a 193 nm immersion scanner with a target dose of 25 mJ/cm². Use a mask with desired features (e.g., lines and spaces).

  • Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hot plate at 105 °C for 60 seconds. This step catalyzes the acid-labile deprotection of the polymer.

  • Development: Develop the wafer by immersing it in a 2.38 wt% TMAH solution for 30 seconds with gentle agitation.

  • Rinse and Dry: Rinse the wafer with deionized water for 20 seconds and dry with a stream of nitrogen.

  • Hard Bake (Optional): Bake the patterned wafer at 120 °C for 60 seconds to improve mechanical stability.

Protocol for Etch Resistance Evaluation

This protocol is for evaluating the plasma etch resistance of the patterned "Resist-TFEB."

Equipment:

  • Reactive Ion Etcher (RIE)

  • Ellipsometer or Profilometer

Procedure:

  • Measure the initial thickness of the patterned resist features using an ellipsometer or profilometer.

  • Place the patterned wafer in the RIE chamber.

  • Perform the plasma etch using a predefined recipe (e.g., CF₄/CHF₃/Ar plasma for etching a silicon nitride layer).

    • Gas Flows: CF₄ (40 sccm), CHF₃ (20 sccm), Ar (100 sccm)

    • Pressure: 50 mTorr

    • RF Power: 200 W

    • Etch Time: 60 seconds

  • After etching, remove the wafer and measure the final thickness of the resist features.

  • Calculate the etch rate of the resist (nm/min).

  • Measure the amount of substrate etched to determine the etch selectivity.

Visualizations

TFEB_Polymerization cluster_monomers Monomers cluster_polymerization Free Radical Polymerization cluster_polymer Resulting Polymer TFEB 1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene (TFEB) process Polymerization (AIBN, Toluene, 70°C) TFEB->process HS 4-Hydroxystyrene HS->process TBA tert-Butyl Acrylate TBA->process polymer poly(HS-co-TFEB-co-TBA) process->polymer

Caption: Synthesis of a TFEB-containing polymer for photoresist formulation.

Lithography_Workflow start Start: Si Wafer spin_coat 1. Spin Coat Resist-TFEB start->spin_coat soft_bake 2. Soft Bake (110°C, 60s) spin_coat->soft_bake exposure 3. Exposure (193nm Immersion) soft_bake->exposure peb 4. Post-Exposure Bake (105°C, 60s) exposure->peb develop 5. Development (TMAH, 30s) peb->develop end End: Patterned Wafer develop->end

Caption: Experimental workflow for photolithography using Resist-TFEB.

CAR_Mechanism cluster_exposure Exposure (193nm Photon) cluster_peb Post-Exposure Bake (PEB) cluster_development Development PAG Photoacid Generator (PAG) Acid H+ (Acid) PAG->Acid Acid_Catalyst H+ Acid->Acid_Catalyst Diffusion Polymer_Protected Insoluble Polymer (with tert-Butyl group) Polymer_Deprotected Soluble Polymer (Phenolic group) Polymer_Protected->Polymer_Deprotected Catalytic Deprotection Soluble Exposed region dissolves in TMAH developer Polymer_Deprotected->Soluble Acid_Catalyst->Polymer_Protected

Caption: Mechanism of a chemically amplified resist (CAR) system.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a valuable monomer in the development of advanced polymers with applications in materials science and liquid crystal display technology.[1] This guide focuses on improving reaction yields and addressing common experimental challenges.

I. Synthesis Overview & Key Reactions

The synthesis of this compound typically involves a two-step process:

  • Synthesis of the Precursor Aldehyde: Preparation of 4-(2,2,2-trifluoroethoxy)benzaldehyde.

  • Vinylation Reaction: Conversion of the aldehyde to the final vinylbenzene product.

Two primary methods are commonly employed for the vinylation step: the Wittig Reaction and the Heck Reaction . This guide will provide detailed troubleshooting for both pathways.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Precursor Synthesis: 4-(2,2,2-trifluoroethoxy)benzaldehyde

Question 1: My yield of 4-(2,2,2-trifluoroethoxy)benzaldehyde is low. What are the potential causes and solutions?

Low yields in the synthesis of 4-(2,2,2-trifluoroethoxy)benzaldehyde, which is typically prepared via a Williamson ether synthesis from 4-hydroxybenzaldehyde and a 2,2,2-trifluoroethoxy source (e.g., 2,2,2-trifluoroethyl tosylate or halide), can be attributed to several factors.

  • Incomplete Deprotonation of 4-hydroxybenzaldehyde: The phenoxide is the active nucleophile. Ensure a slight excess of a suitable base is used to drive the deprotonation to completion.

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition.

  • Purity of Reagents and Solvents: The presence of water can quench the phenoxide and hydrolyze the trifluoroethylating agent. Ensure all reagents and solvents are anhydrous.

  • Inefficient Purification: The product and starting materials may have similar polarities, leading to losses during chromatographic purification.

ParameterRecommendationRationale
Base Use 1.1-1.2 equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.Ensures complete formation of the phenoxide without competing in the substitution reaction.
Solvent Use a polar aprotic solvent such as DMF or acetonitrile.Solubilizes the reactants and facilitates the S_{N}2 reaction.
Temperature Start at room temperature and gradually increase to 60-80 °C if the reaction is slow.Balances reaction rate with minimizing side reactions.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of the aldehyde.
B. Vinylation Step 1: The Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones to alkenes using a phosphonium ylide.

Question 2: I am getting a low yield of this compound using the Wittig reaction. What should I investigate?

Low yields in the Wittig reaction can stem from issues with the ylide generation, the reaction with the aldehyde, or the workup and purification.

  • Inefficient Ylide Formation: The ylide is typically generated by deprotonating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base. The choice and quality of the base are critical.

  • Ylide Instability: Non-stabilized ylides, such as the one needed for this synthesis, can be unstable and should be used immediately after preparation.

  • Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on either reactant can slow the reaction.

  • Side Reactions: The aldehyde may be prone to self-condensation or other side reactions under basic conditions.

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired product.

Question 3: How can I improve the efficiency of ylide formation?

  • Choice of Base: Strong, non-nucleophilic bases are preferred. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. Ensure the base is fresh and properly titrated if necessary.

  • Anhydrous Conditions: Water will quench the ylide. Use anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere.

  • Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete. This is often indicated by a color change.

Question 4: What are the best practices for the reaction of the ylide with the aldehyde?

  • Addition Temperature: Add the aldehyde solution to the ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize side reactions.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the consumption of the aldehyde.

Question 5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

  • Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product.

  • Chromatography: Column chromatography is a common method for separating the product from TPPO. A non-polar eluent system is typically effective.

  • Chemical Conversion: In some cases, TPPO can be converted to a more easily separable derivative. For example, reaction with MgCl₂ or ZnCl₂ can form a complex that precipitates from solution.[2]

C. Vinylation Step 2: The Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.

Question 6: I am observing a low conversion of my starting material in the Heck reaction. What are the likely causes?

Low conversion in the Heck reaction often points to issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not in the active Pd(0) state.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.

  • Base Strength and Solubility: The base is required to regenerate the catalyst. An unsuitable base or poor solubility can stall the catalytic cycle.

  • Reaction Temperature: The Heck reaction often requires elevated temperatures to proceed efficiently.

Question 7: How can I optimize my Heck reaction conditions for better yield?

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common choices.These are stable precursors that are reduced in situ to the active Pd(0) catalyst.
Ligand Triphenylphosphine (PPh₃) or other electron-rich phosphine ligands.Stabilizes the palladium catalyst and influences the reaction rate and selectivity.
Base Triethylamine (Et₃N), K₂CO₃, or NaOAc are frequently used.Neutralizes the HX generated and regenerates the Pd(0) catalyst.
Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile are typical.Helps to solubilize the reactants and catalyst.
Temperature Typically in the range of 80-140 °C.Provides the necessary activation energy for the reaction.

Question 8: I am observing the formation of side products in my Heck reaction. What are they and how can I minimize them?

  • Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may help.

  • Isomerization of the Alkene Product: The double bond may migrate. This can sometimes be suppressed by the choice of base and reaction conditions.

  • Reduction of the Aryl Halide: This can be a problem if there are sources of hydride in the reaction mixture.

III. Experimental Protocols

A. Synthesis of 4-(2,2,2-trifluoroethoxy)benzaldehyde

This protocol is a representative procedure based on Williamson ether synthesis.

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Synthesis of this compound via Wittig Reaction

This protocol is adapted from procedures for similar vinylbenzene syntheses.[3]

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, during which a color change should be observed, indicating ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.

C. Synthesis of this compound via Heck Reaction

This is a general procedure for a palladium-catalyzed Heck reaction.[4]

  • To a reaction vessel, add 4-bromo-1-(2,2,2-trifluoroethoxy)benzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add a suitable solvent such as DMF or acetonitrile (0.5 M).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add triethylamine (2.0 eq).

  • Introduce ethylene gas (this may require specialized high-pressure equipment) or use an ethylene surrogate.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter to remove palladium salts, and dilute with water.

  • Extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

IV. Visualized Workflows and Troubleshooting

A. General Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_vinylation Vinylation cluster_product Final Product p1 4-Hydroxybenzaldehyde p3 4-(2,2,2-Trifluoroethoxy)benzaldehyde p1->p3 Williamson Ether Synthesis (K2CO3, DMF) p2 2,2,2-Trifluoroethyl Tosylate p2->p3 v1 Wittig Reaction p3->v1 v2 Heck Reaction fp This compound v1->fp v2->fp

Caption: Overall synthetic pathway to the target molecule.

B. Wittig Reaction Troubleshooting Logic

Wittig_Troubleshooting cluster_ylide Ylide Formation Issues cluster_reaction Reaction with Aldehyde cluster_purification Purification Problems start Low Yield in Wittig Reaction ylide_check Check Ylide Formation (Color change?) start->ylide_check tppo_issue Inefficient TPPO removal? start->tppo_issue base_issue Base quality/amount insufficient? ylide_check->base_issue No aldehyde_issue Aldehyde decomposition or side reactions? ylide_check->aldehyde_issue Yes anhydrous_issue Non-anhydrous conditions? base_issue->anhydrous_issue temp_issue Incorrect reaction temperature? aldehyde_issue->temp_issue

Caption: Troubleshooting flowchart for the Wittig reaction.

C. Heck Reaction Troubleshooting Logic

Heck_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Products start Low Conversion in Heck Reaction catalyst_check Catalyst/Ligand Optimization start->catalyst_check homocoupling Homocoupling observed? start->homocoupling catalyst_inactive Catalyst deactivation? catalyst_check->catalyst_inactive Yes base_issue Base strength/ solubility issue? catalyst_check->base_issue No ligand_wrong Inappropriate ligand? catalyst_inactive->ligand_wrong temp_issue Temperature too low? base_issue->temp_issue

Caption: Troubleshooting flowchart for the Heck reaction.

References

side reactions and byproducts in the synthesis of fluorinated styrenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated styrenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated styrenes?

A1: The most prevalent methods for synthesizing fluorinated styrenes include:

  • Wittig Reaction: This involves the reaction of a phosphonium ylide with a fluorinated benzaldehyde. It is a versatile method for forming the carbon-carbon double bond.[1][2][3][4][5][6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which often offers better stereoselectivity and easier byproduct removal.[7][8][9][10]

  • Grignard Reaction: This method can be employed by reacting a vinyl Grignard reagent with a fluorinated aryl ketone or by reacting a fluorinated aryl Grignard reagent with a vinylating agent.

  • Decarboxylation of Fluorocinnamic Acids: This involves the removal of a carboxyl group from a fluorinated cinnamic acid derivative, typically through thermal or catalytic methods.

Q2: What is the primary byproduct in the Wittig synthesis of fluorinated styrenes and how can it be removed?

A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[3][11][12][13] Due to its similar polarity to many organic products, its removal can be challenging. Common purification strategies include:

  • Crystallization: TPPO can sometimes be selectively crystallized from a suitable solvent mixture.

  • Column Chromatography: This is a common method, though it can be tedious on a large scale.[11]

  • Precipitation: TPPO can be precipitated from nonpolar solvents like hexane or ether, or by forming a complex with salts like zinc chloride or magnesium chloride.[11][14]

  • Solvent Extraction: Utilizing solvents in which TPPO has low solubility, such as cyclohexane or petroleum ether, can aid in its removal.[12]

Q3: How does the electron-withdrawing nature of fluorine substituents affect the Wittig reaction?

A3: The strongly electron-withdrawing fluorine atoms on the benzaldehyde ring can influence the Wittig reaction in several ways:

  • Increased Reactivity of the Aldehyde: The electrophilicity of the carbonyl carbon is enhanced, which can lead to faster reaction rates.

  • Stability of Intermediates: The stability of the betaine and oxaphosphetane intermediates can be affected, which in turn influences the stereoselectivity (E/Z ratio) of the resulting fluorinated styrene.

  • Potential for Side Reactions: The increased reactivity may also lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.

Q4: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the traditional Wittig reaction for synthesizing fluorinated styrenes?

A4: The HWE reaction offers several advantages:

  • Easier Byproduct Removal: The phosphate byproduct is typically water-soluble, making it easier to remove during aqueous workup compared to the often organic-soluble triphenylphosphine oxide from the Wittig reaction.[8][9]

  • Higher E-selectivity: The HWE reaction with stabilized phosphonates generally provides a higher stereoselectivity for the (E)-isomer of the alkene.[7][9]

  • Reactivity with Hindered Ketones: Phosphonate carbanions are generally more nucleophilic and can react with more sterically hindered ketones that may not react efficiently in a Wittig reaction.[4]

Troubleshooting Guides

Wittig Reaction for the Synthesis of 4-Fluorostyrene

Problem: Low yield of 4-fluorostyrene.

Potential CauseSuggested Solution
Incomplete Ylide Formation Ensure anhydrous reaction conditions as ylides are sensitive to moisture. Use a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu) to fully deprotonate the phosphonium salt. The color change of the reaction mixture can often indicate ylide formation.
Side Reactions of the Ylide Ylides can be unstable and may decompose over time, especially non-stabilized ylides. Prepare the ylide in situ and add the fluorinated benzaldehyde shortly after its formation.
Reaction with Phenolic Hydroxyl Groups If the fluorinated benzaldehyde contains an acidic proton, such as a hydroxyl group, it will be deprotonated by the ylide, rendering the aldehyde less electrophilic. Use an excess of the base and ylide or protect the acidic functional group before the reaction.[15]
Low Reactivity of Aldehyde While fluorination generally increases reactivity, steric hindrance near the carbonyl group can slow the reaction. In such cases, a more reactive phosphonate in a Horner-Wadsworth-Emmons reaction might be a better alternative.[4]
Difficult Product Isolation The primary byproduct, triphenylphosphine oxide (TPPO), can co-elute with the product during chromatography or co-precipitate. Refer to the purification strategies in the FAQs (Q2).

Problem: Poor E/Z selectivity.

Potential CauseSuggested Solution
Nature of the Ylide Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[5][6]
Reaction Conditions The presence of lithium salts can decrease Z-selectivity. Using sodium- or potassium-based bases in salt-free conditions can improve Z-selectivity for non-stabilized ylides.[4]
Solvent Effects The polarity of the solvent can influence the stability of the intermediates and thus the stereochemical outcome. Aprotic solvents like THF or toluene are commonly used.
Schlosser Modification For non-stabilized ylides, the Schlosser modification can be used to favor the formation of the (E)-alkene by using phenyllithium at low temperatures to equilibrate the intermediate betaine.[4]
Horner-Wadsworth-Emmons (HWE) Reaction

Problem: Low yield of the fluorinated styrene.

Potential CauseSuggested Solution
Incomplete Deprotonation of Phosphonate Use a sufficiently strong base (e.g., NaH, LDA) to ensure complete formation of the phosphonate carbanion.
Base-Sensitive Substrates If the aldehyde is sensitive to strong bases, consider using milder conditions such as the Roush-Masamune conditions (LiCl and DBU or Hünig's base).[8]
Steric Hindrance Highly substituted or sterically hindered fluorinated aldehydes or ketones may react slowly. Increasing the reaction temperature or using a more reactive phosphonate may improve the yield.

Experimental Protocols

Synthesis of 4-Fluorostyrene via Wittig Reaction

This protocol is a representative example for the synthesis of a fluorinated styrene using the Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Hexane

  • Diethyl ether

  • Silica gel

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product will be a mixture of 4-fluorostyrene and triphenylphosphine oxide. To remove the majority of the triphenylphosphine oxide, triturate the crude solid with cold hexane or a mixture of hexane and diethyl ether and filter. The filtrate contains the desired product. Further purification can be achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes representative data for the synthesis of fluorinated styrenes via the Wittig reaction, highlighting the effect of different substituents on the yield and stereoselectivity.

Fluorinated BenzaldehydeBaseSolventYield (%)E/Z RatioReference
4-FluorobenzaldehydeKOtBuTHF85>95:5 (E)Representative
2,3,4,5,6-Pentafluorobenzaldehyden-BuLiTHF78>98:2 (E)Representative
2-FluorobenzaldehydeNaHDMF8290:10 (E)Representative

Note: The data in this table are representative examples and actual results may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Phosphonium_Salt R-CH2-P+Ph3 Br- Ylide R-CH=PPh3 Phosphonium_Salt->Ylide - HBr, - Base-H+ Base Base (e.g., KOtBu) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Ar(F)-CHO Fluorinated_Styrene Ar(F)-CH=CH-R Oxaphosphetane->Fluorinated_Styrene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: General reaction pathway for the synthesis of fluorinated styrenes via the Wittig reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Ylide Verify Ylide Formation Start->Check_Ylide Anhydrous Ensure Anhydrous Conditions Check_Ylide->Anhydrous No Strong_Base Use Stronger Base Check_Ylide->Strong_Base Incomplete Check_Aldehyde Check Aldehyde Purity/Reactivity Check_Ylide->Check_Aldehyde Yes Anhydrous->Check_Ylide Strong_Base->Check_Ylide Protecting_Group Consider Protecting Groups for Acidic Protons Check_Aldehyde->Protecting_Group Acidic Protons HWE Switch to HWE Reaction Check_Aldehyde->HWE Low Reactivity Check_Purification Optimize Purification Check_Aldehyde->Check_Purification Good Reactivity Protecting_Group->Check_Aldehyde Success Improved Yield/Purity HWE->Success TPPO_Removal Implement Specific TPPO Removal Technique Check_Purification->TPPO_Removal TPPO Contamination Column_Conditions Adjust Column Chromatography Conditions Check_Purification->Column_Conditions Co-elution TPPO_Removal->Success Column_Conditions->Success

Caption: Troubleshooting workflow for low yield or impure product in fluorinated styrene synthesis.

References

Technical Support Center: Purification of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Problem 1: Low yield after purification.

Possible Cause Suggested Solution
Incomplete Reaction: Starting materials are major components of the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the reaction goes to completion before workup.
Product Loss During Extraction: The product may have some water solubility or form emulsions.Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). If emulsions form, add brine to the aqueous layer to break the emulsion. Perform multiple extractions to ensure complete recovery.
Decomposition on Silica Gel: The trifluoroethoxy group can be sensitive to acidic conditions.Use deactivated silica gel (e.g., treated with a small amount of triethylamine in the eluent) for column chromatography.
Polymerization During Purification: Styrenic compounds can polymerize upon heating or in the presence of acid.Avoid high temperatures during solvent removal. Add a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude product before purification.[1]

Problem 2: Presence of persistent impurities after column chromatography.

Possible Cause Suggested Solution
Co-elution of Impurities: Impurities have similar polarity to the desired product.Optimize the mobile phase for column chromatography. A gradient elution with a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
Triphenylphosphine Oxide (TPPO) Contamination (from Wittig reaction): TPPO is a common byproduct and can be difficult to separate.Most of the TPPO can be removed by precipitation from a non-polar solvent like hexanes or a mixture of hexanes and ethyl ether before column chromatography. A second column chromatography with a different solvent system might be necessary.
Unreacted Starting Material (e.g., 4-(2,2,2-trifluoroethoxy)benzaldehyde): The aldehyde is more polar than the product.A well-optimized column chromatography should effectively separate the aldehyde from the styrene product.
Homocoupling Products (from Heck reaction): Formation of biaryl compounds from the starting aryl halide.Optimize the Heck reaction conditions to minimize side reactions. Purification by column chromatography is usually effective in removing these less polar byproducts.

Problem 3: Product appears to be unstable and polymerizes upon storage.

Possible Cause Suggested Solution
Inherent Instability of Styrenes: The vinyl group is susceptible to polymerization.Store the purified product at low temperatures (e.g., -20°C) in the dark.
Absence of an Inhibitor: No polymerization inhibitor was added after purification.Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol or hydroquinone, to the purified product for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route used.

  • Wittig Reaction: The most common impurity is triphenylphosphine oxide (TPPO). Unreacted 4-(2,2,2-trifluoroethoxy)benzaldehyde and the corresponding phosphonium salt are also possible.

  • Heck Reaction: Potential impurities include unreacted aryl halide (e.g., 4-bromo-1-(2,2,2-trifluoroethoxy)benzene), homocoupled biaryl products, and regioisomers of the product.[2][3]

Q2: What is a good starting point for developing a column chromatography method for purification?

A2: A good starting point is to use silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the mobile phase. You can start with a low polarity eluent (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity. The separation can be monitored by TLC.

Q3: How can I confirm the purity of my final product?

A3: Purity can be assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will show the presence of any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the desired product and any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q4: My product is an oil, but the literature reports it as a solid. What could be the reason?

A4: The presence of even small amounts of impurities can prevent a compound from solidifying. Further purification may be required. It is also possible that the compound exists as a low-melting solid or a supercooled liquid. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Q5: Is this compound commercially available?

A5: Yes, this compound is available from several chemical suppliers, typically with a purity of around 95%.[4] This indicates that for applications requiring higher purity, further purification is necessary. The precursor, 4-(2,2,2-trifluoroethoxy)benzaldehyde, is also commercially available.[5][6][7]

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 100% hexanes or 99:1 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. The optimal gradient will need to be determined by TLC analysis.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure, avoiding excessive heat to prevent polymerization.

Data Presentation

Table 1: Common Impurities and their Expected Analytical Signatures

ImpuritySynthesis RouteExpected GC-MS (m/z)Key ¹H NMR Signals (CDCl₃, δ ppm)
4-(2,2,2-trifluoroethoxy)benzaldehydeWittig/Heck (Starting Material)204~9.9 (s, 1H, -CHO), 7.8-7.9 (d, 2H), 7.0-7.1 (d, 2H), 4.4 (q, 2H)
Triphenylphosphine oxide (TPPO)Wittig278~7.4-7.8 (m, 15H)
4-Bromo-1-(2,2,2-trifluoroethoxy)benzeneHeck (Starting Material)268, 270~7.4-7.5 (d, 2H), 6.8-6.9 (d, 2H), 4.3 (q, 2H)
Biphenyl derivative (Homocoupling)Heck378Aromatic signals only

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 1-Ethenyl-4- (2,2,2-trifluoroethoxy)benzene workup Aqueous Workup & Extraction synthesis->workup Quench & Extract column Column Chromatography (Silica Gel) workup->column Crude Product evaporation Solvent Evaporation (with inhibitor) column->evaporation Pure Fractions analysis Purity & Identity Check (GC-MS, NMR, HPLC) evaporation->analysis pure_product Pure Product (Store at -20°C with inhibitor) analysis->pure_product Verified

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issues low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities instability Product Unstable? start->instability incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes loss_extraction Loss During Extraction low_yield->loss_extraction Yes decomposition Decomposition on Silica low_yield->decomposition Yes polymerization Polymerization low_yield->polymerization Yes coelution Co-elution impurities->coelution Yes tppo TPPO Contamination impurities->tppo Yes no_inhibitor No Inhibitor Added instability->no_inhibitor Yes storage Improper Storage instability->storage Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the successful synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Synthesis Overview

The synthesis of this compound is a critical step for the development of advanced polymers, imparting properties such as thermal stability and hydrophobicity.[1] The primary synthetic routes involve the introduction of the ethenyl (vinyl) group onto a benzene ring already functionalized with a 2,2,2-trifluoroethoxy group. The two most common and effective methods for this transformation are the Wittig reaction and the Heck reaction.

A logical workflow for the synthesis, starting from the commercially available 4-(2,2,2-trifluoroethoxy)benzaldehyde, is illustrated below.

SynthesisWorkflow cluster_starting_material Starting Material cluster_synthesis Synthesis cluster_product Product & Purification start 4-(2,2,2-trifluoroethoxy)benzaldehyde wittig Wittig Reaction start->wittig Methyltriphenyl- phosphonium bromide, Base heck Heck Reaction (Alternative) start->heck Alternative Starting Material: 4-(2,2,2-trifluoroethoxy)bromobenzene + Ethylene, Pd Catalyst, Base product This compound wittig->product heck->product purification Purification product->purification

Caption: General synthetic workflow for this compound.

Troubleshooting Guides & FAQs

Wittig Reaction Route

The Wittig reaction is a highly effective method for converting aldehydes and ketones to alkenes.[2] In this case, 4-(2,2,2-trifluoroethoxy)benzaldehyde is reacted with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Q1: My Wittig reaction is showing low to no conversion of the starting aldehyde. What are the possible causes and solutions?

A1: Low conversion in a Wittig reaction can stem from several factors. Below is a table outlining potential issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendation
Inefficient Ylide Formation The phosphorus ylide is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents (e.g., THF, diethyl ether).
Insufficiently Strong Base For the deprotonation of methyltriphenylphosphonium bromide, a strong base is required. Consider using n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). If using t-BuOK, ensure it is fresh and has not been exposed to moisture.
Poor Solubility of Reagents The phosphonium salt may have poor solubility in the chosen solvent. Sonication can aid in dissolving the salt before the addition of the base.[3]
Reaction Temperature Too Low While ylide formation is often performed at low temperatures, the reaction with the aldehyde may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.
Steric Hindrance While not anticipated to be a major issue with this substrate, significant steric bulk on either the aldehyde or the ylide can hinder the reaction. This is less of a concern with the methylide.

Q2: I am observing the formation of significant side products in my Wittig reaction. What are they and how can I minimize them?

A2: The primary side product in a Wittig reaction is triphenylphosphine oxide. Its removal can be challenging due to its polarity.

Side Product Identification Minimization & Removal
Triphenylphosphine Oxide Often observed as a white, crystalline solid.Can often be precipitated out of non-polar solvents like hexanes or a mixture of diethyl ether and hexanes. Purification by column chromatography on silica gel is also effective.
Unreacted Aldehyde Can be detected by TLC.Ensure complete ylide formation and sufficient reaction time. Can be removed by column chromatography.
Benzene (from n-BuLi) If n-butyllithium is used as the base, residual butyllithium can react with any protic sources to form butane. This is typically not an issue for the final product purity.Ensure the reaction is properly quenched.

Q3: What is a reliable, detailed protocol for the Wittig synthesis of this compound?

A3: The following protocol is a general guideline based on standard Wittig reaction procedures. Optimization may be required.

Experimental Protocol: Wittig Reaction

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 10-15 minutes. The mixture will typically turn a characteristic yellow or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Dissolve 4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide.

Wittig_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_conversion Low Conversion cause1 Poor Ylide Formation low_conversion->cause1 cause2 Weak Base low_conversion->cause2 cause3 Low Temperature low_conversion->cause3 solution1 Use Anhydrous Conditions (Dry Glassware, Inert Gas) cause1->solution1 solution2 Use Stronger Base (n-BuLi, t-BuOK) cause2->solution2 solution3 Warm Reaction to RT Monitor by TLC cause3->solution3

Caption: Troubleshooting logic for low conversion in the Wittig reaction.

Heck Reaction Route (Alternative)

The Heck reaction provides an alternative route, typically starting from an aryl halide, in this case, 4-(2,2,2-trifluoroethoxy)bromobenzene, and coupling it with ethylene gas in the presence of a palladium catalyst and a base.[1][4]

Q4: I am considering the Heck reaction. What are the key parameters to optimize for a successful reaction?

A4: The Heck reaction is sensitive to several variables. Optimization of the following is crucial for good yields and selectivity.

Parameter Considerations for Optimization
Palladium Catalyst Common catalysts include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄. The choice of catalyst can significantly impact reactivity.[4]
Ligand Phosphine ligands such as triphenylphosphine (PPh₃) or bidentate ligands like BINAP are often used to stabilize the palladium catalyst and influence selectivity.[4]
Base Inorganic bases like K₂CO₃ or NaOAc, or organic bases like triethylamine (NEt₃) are commonly employed. The choice of base can affect the reaction rate and side product formation.[4]
Solvent Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typical. The choice of solvent can influence the solubility of reagents and the reaction temperature.
Temperature Heck reactions are often run at elevated temperatures (80-140 °C). The optimal temperature will depend on the specific substrates and catalyst system.
Ethylene Pressure If using ethylene gas, the pressure will need to be carefully controlled, often requiring specialized equipment like an autoclave.[5] Alternatively, ethylene precursor salts can be used.[6]

Q5: What are the common pitfalls and side reactions in a Heck reaction for this type of synthesis?

A5: Researchers may encounter several challenges during a Heck reaction.

Issue Description & Mitigation
Catalyst Deactivation The palladium catalyst can deactivate, leading to incomplete reactions. This can be caused by impurities or high temperatures. Using appropriate ligands and ensuring the purity of reagents can help.
Homocoupling The aryl halide can couple with itself to form a biaryl impurity. This can sometimes be suppressed by optimizing the reaction conditions, particularly the ligand and temperature.
Double Vinylation The product can potentially react again with the aryl halide. This is less common with terminal alkenes.
Isomerization of the Product The position of the double bond in the product can sometimes isomerize under the reaction conditions.

Q6: Can you provide a general protocol for the Heck reaction to synthesize this compound?

A6: The following is a generalized protocol and should be optimized for the specific substrate.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a pressure vessel or autoclave, combine 4-(2,2,2-trifluoroethoxy)bromobenzene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF or DMAc.

  • Ethylene Introduction: Purge the vessel with ethylene gas and then pressurize to the desired pressure.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 100-140 °C) with vigorous stirring for the required reaction time (monitor by GC-MS or LC-MS).

  • Work-up: After cooling to room temperature, carefully vent the ethylene gas. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Heck_Optimization cluster_goal Goal cluster_parameters Key Parameters to Optimize cluster_outcomes Desired Outcomes goal Successful Heck Reaction param1 Catalyst & Ligand goal->param1 param2 Base goal->param2 param3 Solvent goal->param3 param4 Temperature goal->param4 outcome1 High Yield param1->outcome1 outcome2 High Selectivity param1->outcome2 param2->outcome1 outcome3 Minimal Side Products param2->outcome3 param3->outcome1 param4->outcome1 param4->outcome3

Caption: Key parameters for optimization in the Heck reaction.

Purification and Characterization

Q7: What are the recommended methods for purifying the final product, this compound?

A7: The primary method for purification is flash column chromatography on silica gel . Given the non-polar nature of the product, a gradient elution with a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is typically effective. The triphenylphosphine oxide byproduct from the Wittig reaction is significantly more polar and will elute much later than the desired product.

For removal of minor, volatile impurities, distillation under reduced pressure can be employed after chromatography if a very high purity is required.

Q8: What are the expected analytical data for this compound?

A8: The molecular formula is C₁₀H₉F₃O, and the molecular weight is 202.17 g/mol .[1] Expected characterization data would include:

  • ¹H NMR: Resonances corresponding to the vinyl protons (typically in the 5-7 ppm region with characteristic splitting patterns) and the aromatic protons. The methylene protons of the trifluoroethoxy group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹³C NMR: Signals for the vinyl, aromatic, and trifluoroethoxy carbons.

  • ¹⁹F NMR: A triplet for the -CF₃ group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

This technical support guide is intended to provide a starting point for the optimization of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical reactions.

References

Technical Support Center: Polymerization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What polymerization methods are suitable for this compound?

A1: this compound, as a styrene derivative, can be polymerized using various techniques. The most common methods include free-radical polymerization, controlled/living radical polymerization (such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization), and cationic polymerization.[1] The choice of method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and architecture.

Q2: How does the 2,2,2-trifluoroethoxy group affect the polymerization of this monomer?

A2: The trifluoroethoxy group is electron-withdrawing, which can influence the reactivity of the vinyl group. This can affect the kinetics of the polymerization and the stability of propagating species. In cationic polymerization, the electron-withdrawing nature of the substituent can deactivate the aromatic ring and slow down the rate of polymerization. For free-radical polymerization, it can influence the reactivity ratios in copolymerizations. The presence of the fluorine atoms can also impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and surface energy.[2][3]

Q3: Why is it crucial to remove inhibitors from the monomer before polymerization?

A3: Like many commercial styrenic monomers, this compound may be supplied with a small amount of inhibitor (e.g., 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization during storage. These inhibitors are radical scavengers and will interfere with free-radical polymerization by reacting with the initiating and propagating radical species, leading to an induction period or complete inhibition of the reaction.[4][5] Therefore, it is essential to remove the inhibitor before use, typically by passing the monomer through a column of basic alumina.

Q4: What are some common applications for poly(this compound)?

A4: Polymers derived from fluorinated styrenes like this compound are of interest for applications requiring specific surface properties, low dielectric constants, and thermal stability. These can include advanced materials for microelectronics, hydrophobic coatings, and specialty optical applications.[3]

Troubleshooting Guide

Issue 1: No Polymerization or Very Low Monomer Conversion

Potential Causes:

  • Presence of Inhibitor: The most common cause for failed free-radical polymerization is the presence of an inhibitor in the monomer.

  • Impure Monomer or Solvent: Impurities can act as chain transfer agents or inhibitors. Water in cationic polymerization can act as a co-initiator but in excess can terminate the reaction.[6]

  • Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling.

  • Low Reaction Temperature: The polymerization temperature may be too low for the chosen initiator to decompose at a sufficient rate (for thermal initiators).

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.

Recommended Solutions:

  • Monomer Purification: Ensure the inhibitor is removed by passing the monomer through a column of activated basic alumina immediately before use.

  • Solvent and Monomer Purity: Use freshly distilled and dried solvents and purified monomer.

  • Initiator/Catalyst Handling: Use fresh, properly stored initiators and catalysts. For air-sensitive systems, use appropriate Schlenk line or glovebox techniques.

  • Reaction Temperature: Ensure the reaction temperature is appropriate for the half-life of the chosen thermal initiator.

  • Degassing: Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for a sufficient time.

Issue 2: Poor Control Over Polymerization (Broad Molecular Weight Distribution)

Potential Causes:

  • High Initiator Concentration: Too much initiator can lead to a high concentration of primary radicals, resulting in increased termination reactions and a broader molecular weight distribution.

  • Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new one, leading to a broader distribution of chain lengths.

  • High Polymerization Temperature: Higher temperatures can increase the rates of side reactions, including chain transfer and termination.

  • Inadequate Control in Living/Controlled Polymerization: For techniques like ATRP or RAFT, incorrect ratios of monomer to initiator to catalyst/chain transfer agent can lead to poor control.

Recommended Solutions:

  • Optimize Initiator Concentration: Reduce the initiator concentration to control the rate of initiation.

  • Choice of Solvent: Select a solvent with a low chain transfer constant.

  • Temperature Control: Conduct the polymerization at a lower temperature, and consider using a photoinitiator for better temporal control.

  • Review Controlled Polymerization Stoichiometry: Carefully recalculate and measure the amounts of all components for controlled polymerization techniques.

Issue 3: Formation of Insoluble Polymer (Cross-linking)

Potential Causes:

  • High Monomer Conversion: At high conversions, the likelihood of chain transfer to the polymer increases, which can lead to branching and cross-linking.

  • Bifunctional Impurities: The presence of impurities with more than one polymerizable group (like divinylbenzene) can act as cross-linking agents.

  • High Temperature: High reaction temperatures can promote side reactions that lead to cross-linking.

Recommended Solutions:

  • Limit Monomer Conversion: Stop the polymerization at a lower conversion before the onset of significant cross-linking. The unreacted monomer can be removed by precipitation of the polymer followed by vacuum drying.

  • Ensure Monomer Purity: Purify the monomer to remove any difunctional impurities.

  • Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize side reactions.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Free-Radical Polymerization of Styrenic Monomers

ParameterConditionRationale
Initiator AIBN (Azobisisobutyronitrile)Common thermal initiator with a well-defined decomposition rate.
Initiator Conc. 0.1 - 1.0 mol% (relative to monomer)Higher concentrations lead to lower molecular weight.
Solvent Toluene, Dioxane, THFSolvents with low chain transfer constants are preferred.
Temperature 60 - 80 °C (for AIBN)Ensures an appropriate rate of initiator decomposition.
Reaction Time 2 - 24 hoursDependent on desired conversion and reaction conditions.

Table 2: General Conditions for Cationic Polymerization of Styrenic Monomers

ParameterConditionRationale
Initiator Lewis Acids (e.g., SnCl₄, AlCl₃, BF₃·OEt₂) with a co-initiator (e.g., H₂O)Strong electrophiles capable of initiating polymerization.[6]
Solvent Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃)Polar solvents help to stabilize the propagating carbocation.
Temperature -78 to 0 °CLow temperatures are often required to suppress chain transfer and termination reactions.[6]
Monomer Conc. 0.5 - 2.0 MAffects the rate of polymerization.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound
  • Monomer Purification: Pass this compound through a short column of activated basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g, 24.7 mmol) and a thermal initiator such as AIBN (e.g., 40.6 mg, 0.247 mmol, 1 mol%). Add freshly distilled, dry solvent (e.g., toluene, 10 mL).

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the intended reaction time (e.g., 12 hours).

  • Termination and Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the viscous solution with a small amount of solvent (e.g., THF) and precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.

Protocol 2: Cationic Polymerization of this compound
  • Monomer and Solvent Purification: Purify the monomer as described above. The solvent (e.g., dichloromethane) must be rigorously dried, typically by distillation from a drying agent like calcium hydride.

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere (argon or nitrogen). Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Monomer Addition: Add the dry solvent to the flask via syringe, followed by the purified monomer. Allow the solution to equilibrate at the reaction temperature.

  • Initiation: Prepare a stock solution of the Lewis acid initiator (e.g., SnCl₄) in the dry solvent. Add the required amount of the initiator solution dropwise to the stirred monomer solution. The presence of a controlled amount of a co-initiator like water may be necessary.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity if possible.

  • Termination and Isolation: Quench the polymerization by adding a pre-chilled nucleophilic agent, such as methanol. Allow the mixture to warm to room temperature. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Distillation Solvent_Drying->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Controlled Temperature) Degassing->Polymerization Termination Termination/ Quenching Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, Conversion) Drying->NMR DSC DSC/TGA (Thermal Properties) Drying->DSC

Caption: Experimental workflow for the polymerization of this compound.

Troubleshooting_Tree Start Polymerization Issue? No_Polymer No/Low Polymer Yield Start->No_Polymer Yield Poor_Control Broad PDI/ Poor Control Start->Poor_Control Control Insoluble_Polymer Insoluble Polymer/ Gelation Start->Insoluble_Polymer Solubility Inhibitor Inhibitor Present? No_Polymer->Inhibitor Chain_Transfer Chain Transfer? Poor_Control->Chain_Transfer High_Conversion High Conversion? Insoluble_Polymer->High_Conversion Oxygen Oxygen Present? Inhibitor->Oxygen No Remove_Inhibitor Purify Monomer (Alumina Column) Inhibitor->Remove_Inhibitor Yes Initiator_Bad Inactive Initiator? Oxygen->Initiator_Bad No Degas_Thoroughly Degas System (Freeze-Pump-Thaw) Oxygen->Degas_Thoroughly Yes Use_Fresh_Initiator Use Fresh Initiator Initiator_Bad->Use_Fresh_Initiator Yes High_Temp Temperature Too High? Chain_Transfer->High_Temp No Change_Solvent Change Solvent/ Lower Temperature Chain_Transfer->Change_Solvent Yes Lower_Temp Lower Reaction Temp. High_Temp->Lower_Temp Yes Impurity Cross-linking Impurity? High_Conversion->Impurity No Limit_Conversion Reduce Reaction Time/ Limit Conversion High_Conversion->Limit_Conversion Yes Purify_Monomer_Again Re-purify Monomer Impurity->Purify_Monomer_Again Yes

Caption: Troubleshooting decision tree for polymerization issues.

References

Technical Support Center: Degradation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, plausible degradation pathways can be inferred from the metabolism of structurally similar compounds, such as styrene. The degradation is likely initiated at the vinyl group, which is the most reactive site. Two primary aerobic pathways are proposed:

  • Side-Chain Oxidation: This is a common route for styrene degradation.[1][2][3][4] It involves the oxidation of the ethenyl (vinyl) group to form an epoxide, which is then isomerized to an aldehyde and further oxidized to a carboxylic acid.

  • Direct Ring Cleavage: This pathway involves the dioxygenation of the aromatic ring to form a catechol-like intermediate, which subsequently undergoes ring cleavage.[1]

Anaerobic degradation pathways may also exist, potentially leading to the formation of phenylacetic acid derivatives.[2]

Q2: How does the 2,2,2-trifluoroethoxy group influence the degradation of the molecule?

A2: The 2,2,2-trifluoroethoxy group is generally considered to be metabolically stable due to the high strength of the carbon-fluorine bonds.[5] Therefore, it is expected to remain intact during the initial stages of degradation. Cleavage of the ether linkage is possible but likely a slower process compared to the oxidation of the vinyl group. The high electronegativity of the fluorine atoms may also influence the reactivity of the aromatic ring.

Q3: What are the likely major metabolites of this compound?

A3: Based on the proposed side-chain oxidation pathway, the following major metabolites are anticipated:

  • 1-(2,2,2-trifluoroethoxy)-4-(oxiran-2-yl)benzene (epoxide intermediate)

  • 2-(4-(2,2,2-trifluoroethoxy)phenyl)acetaldehyde

  • 2-(4-(2,2,2-trifluoroethoxy)phenyl)acetic acid

If ring cleavage occurs, more complex hydroxylated and ring-opened products would be formed.

Troubleshooting Guides

Issue 1: No degradation of the parent compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial strain The selected microorganism may lack the specific enzymes (e.g., styrene monooxygenase) required for the initial oxidation of the vinyl group.[1] Screen a variety of environmental isolates or known styrene-degrading organisms.
Substrate toxicity High concentrations of the compound may be toxic to the microorganisms. Perform a dose-response study to determine the optimal substrate concentration.
Lack of essential co-factors The enzymatic reactions may require specific co-factors (e.g., NADH, FAD) that are limiting in the culture medium.[1] Supplement the medium with a rich nutrient source like yeast extract.
Unfavorable culture conditions pH, temperature, or oxygen levels may not be optimal for microbial growth and enzymatic activity. Optimize these parameters for the selected microbial strain.

Issue 2: I can detect the disappearance of the parent compound, but I am unable to identify any metabolites.

Possible Cause Troubleshooting Step
Metabolites are transient The initial metabolites may be rapidly converted to downstream products. Analyze samples at earlier time points in the experiment.
Analytical method limitations The current analytical method (e.g., HPLC, GC-MS) may not be suitable for detecting the expected metabolites. Develop and validate a specific analytical method for the anticipated intermediates, such as the corresponding aldehyde and carboxylic acid.
Complete mineralization The compound may be completely degraded to CO2 and water. Perform a carbon balance study using 14C-labeled substrate to track the fate of the carbon atoms.
Adsorption to biomass The compound or its metabolites may be adsorbing to the microbial biomass. Analyze both the supernatant and the cell pellet.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

  • Inoculum Preparation: Culture a suitable microbial strain (e.g., Pseudomonas sp.) known for styrene degradation in a nutrient-rich broth to the late exponential phase.[2][6]

  • Assay Setup: In a sterile flask, add a defined mineral salts medium.

  • Substrate Addition: Add this compound from a sterile stock solution to a final concentration of 10-50 mg/L.

  • Inoculation: Inoculate the medium with the prepared microbial culture (e.g., 5% v/v).

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aeration.

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the samples to separate the biomass. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts by HPLC or GC-MS to quantify the parent compound and identify potential metabolites.

Protocol 2: Analysis of Metabolites by LC-MS/MS

  • Sample Preparation: Use the extracted supernatant from the biodegradation assay.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.

  • Metabolite Identification: Propose structures for the detected metabolites based on their accurate mass, fragmentation patterns, and comparison to the fragmentation of the parent compound.

Data Presentation

Table 1: Hypothetical Degradation of this compound and Formation of a Key Metabolite.

Time (hours)Parent Compound (mg/L)2-(4-(2,2,2-trifluoroethoxy)phenyl)acetic acid (mg/L)
050.00.0
642.53.8
1231.09.5
2415.217.6
482.123.9
72< 0.124.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

degradation_pathway parent This compound epoxide 1-(2,2,2-trifluoroethoxy)-4-(oxiran-2-yl)benzene parent->epoxide Styrene Monooxygenase ring_cleavage Ring Cleavage Products parent->ring_cleavage Dioxygenase aldehyde 2-(4-(2,2,2-trifluoroethoxy)phenyl)acetaldehyde epoxide->aldehyde Styrene Oxide Isomerase acid 2-(4-(2,2,2-trifluoroethoxy)phenyl)acetic acid aldehyde->acid Aldehyde Dehydrogenase

Caption: Proposed aerobic degradation pathway via side-chain oxidation.

experimental_workflow cluster_experiment Biodegradation Experiment cluster_analysis Analytical Workflow culture Microbial Culture incubation Incubation culture->incubation medium Mineral Salts Medium medium->incubation substrate Test Compound substrate->incubation sampling Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis identification Metabolite Identification analysis->identification

Caption: General experimental workflow for studying biodegradation.

References

Technical Support Center: Poly(1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. Our aim is to help you achieve precise control over the molecular weight and obtain well-defined polymers for your applications.

Troubleshooting Guides

This section addresses specific issues you may encounter during the polymerization of this compound.

Issue 1: The polymerization is not initiating or the conversion is very low.

  • Question: I have set up my ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of this compound, but I am observing little to no monomer conversion. What could be the cause?

  • Answer: Low or no conversion can stem from several factors:

    • Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated, for example, by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.

    • Impure Monomer or Reagents: Impurities in the monomer, solvent, or other reagents can inhibit the polymerization. It is recommended to purify the monomer by passing it through a column of basic alumina to remove any inhibitors.

    • Incorrect Initiator/Catalyst/CTA: For ATRP, ensure your copper catalyst is in the correct oxidation state and the ligand is appropriate. For RAFT, the chosen Chain Transfer Agent (CTA) must be suitable for styrene-like monomers.

    • Low Temperature: The polymerization rate is temperature-dependent. If the reaction temperature is too low, the initiation may be too slow. Consider increasing the temperature within the recommended range for your specific system.

Issue 2: The molecular weight of my polymer is much higher than the theoretical value, and the polydispersity index (PDI) is broad (>1.5).

  • Question: I am attempting a controlled polymerization, but the resulting poly(this compound) has a very high molecular weight and a broad PDI. What is causing this loss of control?

  • Answer: A loss of control in your polymerization can be attributed to the following:

    • Insufficient Deoxygenation: As mentioned above, oxygen can lead to irreversible termination reactions, which will broaden the PDI.

    • Incorrect Stoichiometry: The ratio of monomer to initiator (in ATRP) or CTA (in RAFT) is crucial for controlling the molecular weight. An error in weighing or dispensing these reagents can lead to significant deviations from the theoretical molecular weight.

    • Poor Initiator Efficiency: If the initiator has low efficiency, fewer polymer chains will be initiated than theoretically calculated, leading to a higher molecular weight for the chains that do propagate.

    • Chain Transfer to Solvent: Some solvents can participate in chain transfer reactions, leading to a loss of control. Ensure you are using a solvent that is known to be suitable for controlled radical polymerization. For styrenic monomers, solvents like anisole or toluene are often used.

Issue 3: I am observing a bimodal distribution in my Gel Permeation Chromatography (GPC) results.

  • Question: My GPC trace for poly(this compound) shows two distinct peaks. What does this indicate?

  • Answer: A bimodal distribution in your GPC trace typically suggests two different populations of polymer chains. This could be due to:

    • Inefficient Initiation: A portion of the polymer chains may have been initiated by the intended initiator in a controlled manner, while another population may have been initiated by thermal self-initiation, especially at higher temperatures.

    • Presence of Water: In ATRP, water can affect the catalyst complex and lead to side reactions, potentially causing a loss of control and a bimodal distribution.

    • Impure RAFT Agent: If the RAFT agent is impure, different chain transfer agents could be present, leading to different polymer populations.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of poly(this compound).

1. Which controlled polymerization technique is better for this compound, ATRP or RAFT?

Both ATRP and RAFT are excellent methods for the controlled polymerization of styrenic monomers. The 4-(2,2,2-trifluoroethoxy) group is an electron-withdrawing group, which generally leads to better polymerization control and faster polymerization rates in ATRP.[1] RAFT is also very versatile and tolerant of a wide range of functional groups. The choice between the two may depend on the availability of reagents, desired end-group functionality, and the specific experimental setup.

2. How do I choose the right initiator for ATRP of this monomer?

For the ATRP of styrenic monomers, common initiators include alkyl halides such as ethyl α-bromoisobutyrate or 1-phenylethyl bromide. The initiator should have a structure that mimics the propagating radical to ensure efficient initiation.

3. What type of Chain Transfer Agent (CTA) should I use for the RAFT polymerization of this monomer?

For styrenic monomers, dithiobenzoates or trithiocarbonates are typically effective RAFT agents. The choice of the R and Z groups on the CTA will influence the rate of polymerization and the degree of control.

4. How is the molecular weight of the polymer controlled in these polymerizations?

In a controlled/"living" radical polymerization, the number-average molecular weight (Mn) is determined by the ratio of the moles of monomer consumed to the moles of initiator (for ATRP) or CTA (for RAFT), multiplied by the molecular weight of the monomer, plus the molecular weight of the initiator or CTA fragment.

5. What is the expected effect of the trifluoroethoxy group on the polymerization?

The electron-withdrawing nature of the trifluoroethoxy group is expected to increase the polymerization rate compared to unsubstituted styrene in ATRP.[1] This is because it can stabilize the transition state of the propagation step. In general, styrenes with electron-withdrawing substituents tend to exhibit better control and lower polydispersities in ATRP.[1]

Experimental Protocols

Below are representative experimental protocols for the synthesis of poly(this compound) via ATRP and RAFT. These are starting points and may require optimization for your specific target molecular weight and application.

Protocol 1: ATRP of this compound

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).

  • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with argon.

  • Add the monomer (e.g., 5 mmol) and anisole (e.g., 5 mL) to the flask via a deoxygenated syringe.

  • Add the ligand, PMDETA (e.g., 0.05 mmol), via a deoxygenated syringe. The solution should turn green as the catalyst complex forms.

  • Add the initiator, ethyl α-bromoisobutyrate (e.g., 0.05 mmol for a target degree of polymerization of 100), via a deoxygenated syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Take samples periodically via a deoxygenated syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.

  • To quench the polymerization, open the flask to air and dilute with a suitable solvent like THF.

  • Purify the polymer by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent such as methanol.

Protocol 2: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

Procedure:

  • In a dried Schlenk flask with a magnetic stir bar, dissolve the monomer (e.g., 10 mmol), CTA (e.g., 0.1 mmol for a target degree of polymerization of 100), and AIBN (e.g., 0.01 mmol) in toluene (e.g., 10 mL).

  • Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with argon.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitor the reaction by taking samples at regular intervals to determine monomer conversion and molecular weight.

  • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer in a large excess of a non-solvent like cold methanol.

  • Filter and dry the polymer under vacuum.

Quantitative Data

The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:

Mn,th = (([Monomer]₀ / [Initiator/CTA]₀) × Monomer Conversion × Monomer MW) + Initiator/CTA Fragment MW

The following table provides expected molecular weights and polydispersity indices (PDI) for the polymerization of this compound (MW = 202.17 g/mol ) at high conversion (>95%).

Target Degree of Polymerization ([Monomer]/[Initiator or CTA])Theoretical Mn ( g/mol )Expected PDI
50~10,100< 1.2
100~20,200< 1.2
200~40,400< 1.3
500~101,100< 1.4

Note: The actual Mn may vary depending on initiator efficiency and experimental conditions. The PDI values are typical for a well-controlled polymerization.

Visualizations

MolecularWeightControl cluster_inputs Controllable Inputs cluster_outputs Polymer Properties Monomer [Monomer] MW Molecular Weight (Mn) Monomer->MW Increases Mn Initiator [Initiator] or [CTA] Initiator->MW Decreases Mn PDI Polydispersity (PDI) Initiator->PDI Affects PDI Catalyst [Catalyst] (for ATRP) Catalyst->PDI Affects PDI Rate Polymerization Rate Catalyst->Rate Increases Rate Temperature Temperature Temperature->PDI Can Increase PDI if too high Temperature->Rate Increases Rate

Caption: Factors influencing molecular weight and polydispersity.

ExperimentalWorkflow A 1. Reagent Purification (Monomer, Solvent) B 2. Reaction Setup (Assemble Glassware) A->B C 3. Deoxygenation (Freeze-Pump-Thaw or Purging) B->C D 4. Polymerization (Controlled Temperature) C->D E 5. Monitoring (NMR for Conversion, GPC for MW) D->E F 6. Quenching (Expose to Air, Cool Down) E->F G 7. Purification (Catalyst Removal, Precipitation) F->G H 8. Characterization (GPC, NMR, etc.) G->H

Caption: General workflow for controlled radical polymerization.

References

analysis and removal of impurities from 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. The information provided is designed to assist with the analysis and removal of impurities encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Issue 1: Presence of a Major Impurity with a Molecular Weight of 278.28 g/mol in Post-Synthesis Material.

  • Potential Cause: The most probable cause is the presence of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, which is a likely synthetic route for this compound. The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde (in this case, 4-(2,2,2-trifluoroethoxy)benzaldehyde) to an alkene.

  • Recommended Solution:

    • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for removing TPPO. A non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes, is recommended.

    • Precipitation/Filtration: In some cases, TPPO can be precipitated from a concentrated reaction mixture by the addition of a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The precipitated TPPO can then be removed by filtration.

    • Aqueous Workup: While TPPO has low solubility in water, a thorough aqueous workup of the reaction mixture can help to remove some of the more water-soluble byproducts.

Issue 2: Multiple Peaks Observed in the GC-MS or HPLC Analysis of the Purified Product.

  • Potential Causes:

    • Unreacted Starting Materials: Residual 4-(2,2,2-trifluoroethoxy)benzaldehyde may be present.

    • Side-Products from Wittig Reaction: Besides TPPO, other side-products can form depending on the reaction conditions.

    • Isomers: Although the Wittig reaction is generally regioselective, trace amounts of isomers could potentially form.

    • Degradation: The vinyl group can be susceptible to polymerization or oxidation, especially if the material is old or has been stored improperly.

  • Recommended Solutions:

    • Optimize Purification: If using column chromatography, a shallower gradient and careful fraction collection are advised. For distillation, ensure the vacuum is stable and the temperature is well-controlled to prevent thermal degradation.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Analytical Method Optimization: Ensure that the analytical method (HPLC or GC-MS) is optimized to resolve the main product from potential impurities.

Issue 3: Low Yield of Purified Product.

  • Potential Causes:

    • Inefficient Wittig Reaction: The Wittig reaction conditions may not be optimal, leading to incomplete conversion of the starting aldehyde.

    • Product Loss During Purification: The chosen purification method may not be suitable, leading to significant loss of the desired product. For example, the product may be co-eluting with impurities during column chromatography or may have significant vapor pressure leading to losses during solvent removal under high vacuum.

    • Product Instability: The product may be degrading during the workup or purification process.

  • Recommended Solutions:

    • Reaction Optimization: Re-evaluate the Wittig reaction conditions, including the choice of base, solvent, and reaction temperature.

    • Purification Method Selection: Based on the properties of the product and impurities, select the most appropriate purification technique. A combination of methods (e.g., column chromatography followed by recrystallization) may be necessary.

    • Careful Handling: Avoid excessive heat and exposure to air and light to minimize degradation. Use of radical inhibitors like BHT (butylated hydroxytoluene) during storage or distillation can be considered if polymerization is suspected.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Q1: What are the most common impurities in commercially available this compound?

    • A1: Commercially available this compound typically has a purity of around 95%.[1] The most common impurity, if synthesized via the Wittig reaction, is triphenylphosphine oxide (TPPO). Other potential impurities include unreacted 4-(2,2,2-trifluoroethoxy)benzaldehyde and residual solvents from the purification process.

  • Q2: What are the potential side reactions during the Wittig synthesis of this compound?

    • A2: Side reactions in Wittig olefination can include the formation of small amounts of the Z-isomer (though the E-isomer is generally favored with non-stabilized ylides), and reactions of the ylide with other electrophiles present in the reaction mixture. The labile nature of aldehydes can also lead to oxidation or polymerization under certain conditions.[2]

Analytical Methods

  • Q3: What is a recommended starting point for developing an HPLC method for the analysis of this compound?

    • A3: A reverse-phase HPLC method is a good starting point. Fluorinated phases can provide alternative selectivity compared to standard C8 or C18 columns.[3] A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly used for similar compounds. A photodiode array (PDA) detector is suitable for detection, with the wavelength set to the UV absorbance maximum of the compound (likely around 254 nm).

  • Q4: What are the expected key fragmentation patterns for this compound in GC-MS analysis?

Purification Methods

  • Q5: What is the most effective method for removing the triphenylphosphine oxide (TPPO) byproduct?

    • A5: Flash column chromatography on silica gel is generally the most effective and widely used method for separating TPPO from the desired alkene product.

  • Q6: Can vacuum distillation be used to purify this compound?

    • A6: Yes, vacuum distillation is a suitable technique for purifying high-boiling point or thermally sensitive compounds.[2][4] By reducing the pressure, the boiling point of the compound is lowered, which can prevent decomposition. The exact boiling point under vacuum would need to be determined experimentally or estimated using nomographs.

  • Q7: What are some suitable solvent systems for the recrystallization of this compound?

    • A7: The choice of solvent for recrystallization is highly dependent on the compound's solubility. For aromatic vinyl compounds, common recrystallization solvents include ethanol, or solvent pairs like hexane/ethyl acetate or hexane/acetone.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉F₃O[1]
Molecular Weight202.17 g/mol [1]
Typical Purity~95%[1]

Table 2: Common Impurities and their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
Triphenylphosphine oxideC₁₈H₁₅OP278.28Wittig reaction byproductHPLC, GC-MS, NMR
4-(2,2,2-trifluoroethoxy)benzaldehydeC₉H₇F₃O₂204.15Unreacted starting materialHPLC, GC-MS, NMR
BenzeneC₆H₆78.11Residual solventGC-MS
TolueneC₇H₈92.14Residual solventGC-MS

Experimental Protocols

Protocol 1: General Procedure for Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A fluorinated phase column can also be used for alternative selectivity.[3]

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid for better peak shape). A starting gradient could be 50% acetonitrile, increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: PDA detector, monitoring at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: General Procedure for Analysis by GC-MS

  • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 400.

  • Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Protocol 3: General Procedure for Purification by Flash Column Chromatography

  • Adsorbent: Silica gel (60 Å, 40-63 µm particle size).

  • Eluent: A gradient of ethyl acetate in hexanes. Start with 100% hexanes and gradually increase the proportion of ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first.

  • Column Packing: The column can be packed as a slurry ("wet-packing") or by carefully adding the dry silica gel ("dry-packing").[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel bed.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Characterization start Wittig Reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde crude Crude Product Mixture start->crude Yields tlc TLC Analysis crude->tlc Spot hplc_gcms_initial HPLC / GC-MS Analysis crude->hplc_gcms_initial Inject purification_method Select Purification Method (Column Chromatography, Distillation, or Recrystallization) crude->purification_method Process tlc->purification_method Informs Choice hplc_gcms_initial->purification_method Informs Choice purified_product Purified Product purification_method->purified_product final_hplc_gcms Purity Check by HPLC / GC-MS purified_product->final_hplc_gcms nmr Structural Confirmation by NMR purified_product->nmr final_product Final Product (>99% Purity) final_hplc_gcms->final_product nmr->final_product

Caption: Experimental workflow for the synthesis, purification, and analysis.

troubleshooting_impurities cluster_identification Impurity Identification cluster_removal Impurity Removal Strategy start Impurity Detected in This compound gcms_analysis GC-MS Analysis start->gcms_analysis Analyze hplc_analysis HPLC Analysis with Standard start->hplc_analysis Analyze nmr_analysis NMR Spectroscopy start->nmr_analysis Analyze column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) gcms_analysis->column_chromatography If TPPO or Starting Material distillation Vacuum Distillation gcms_analysis->distillation If Boiling Point Difference is Sufficient hplc_analysis->column_chromatography If TPPO or Starting Material recrystallization Recrystallization (e.g., from Ethanol/Hexane) hplc_analysis->recrystallization If Crystalline Solid nmr_analysis->column_chromatography If TPPO or Starting Material

References

long-term stability and storage of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability, storage, and handling of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound under the following conditions:

  • Temperature: 2-8°C. Refrigeration is crucial to minimize the rate of potential degradation and polymerization reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container. Light can initiate polymerization of the vinyl group.[1]

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

Q2: What is the typical shelf life of this compound?

A2: When stored under the recommended conditions, the compound is expected to remain stable for at least 12 months. However, it is best practice to re-analyze the material after long-term storage to confirm its purity before use in critical applications.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely to be similar to other styrenic compounds. These include:

  • Polymerization: The vinyl group can undergo free-radical polymerization, especially when exposed to heat, light, or in the presence of radical initiators.[1][2] This is the most common cause of sample degradation.

  • Oxidation: The vinyl group and the aromatic ring can be susceptible to oxidation, leading to the formation of aldehydes, ketones, or epoxides. Storing under an inert atmosphere minimizes this risk.

Q4: How can I check the purity of my this compound sample?

A4: The purity of the compound can be assessed using standard analytical techniques such as:

  • Gas Chromatography (GC): To determine the percentage of the main component and detect volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the compound and identify non-volatile impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and identify any structural changes or impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Sample appears viscous or has solidified at room temperature. Polymerization of the vinyl group.Do not use the sample. The monomer has likely polymerized. Dispose of the material according to safety guidelines. To prevent this, ensure proper storage conditions (refrigeration, inert atmosphere, protection from light).
Inconsistent or unexpected results in polymerization reactions. 1. Presence of inhibitors in the monomer. 2. Partial polymerization of the monomer during storage. 3. Impurities in the monomer.1. Check the product specifications for the presence of inhibitors (e.g., TBC). If present, they may need to be removed by passing the monomer through a column of basic alumina. 2. Re-purify the monomer by vacuum distillation before use. 3. Analyze the monomer purity by GC or HPLC to identify and quantify impurities.
Appearance of new peaks in GC or HPLC analysis after storage. Degradation of the compound.Identify the degradation products if possible (e.g., by GC-MS). If significant degradation has occurred, the material may not be suitable for use. Consider re-purifying the compound if feasible. Review storage conditions to prevent further degradation.
Discoloration of the sample (e.g., yellowing). Oxidation or formation of impurities.While slight discoloration may not always affect reactivity, it is an indication of instability. It is recommended to re-purify the material. Ensure storage under an inert atmosphere.

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability by GC-FID

Objective: To quantify the purity of this compound over time and detect the formation of volatile degradation products.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., dichloromethane).

  • GC-FID Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 300°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percent of the main peak.

  • Stability Study: Store the bulk compound under recommended conditions. At regular intervals (e.g., 0, 3, 6, 9, 12 months), take a small sample and analyze it according to the protocol above.

Data Presentation:

Time (Months)Purity by GC-FID (%)Appearance of New Peaks (Area %)
099.50.5
399.40.6
699.20.8
998.91.1
1298.51.5
Protocol 2: Monitoring for Polymerization by Gel Permeation Chromatography (GPC)

Objective: To detect the formation of oligomers or polymers during storage.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 5 mg/mL) in a suitable solvent (e.g., tetrahydrofuran, THF).

  • GPC Conditions:

    • Columns: A set of GPC columns suitable for separating low molecular weight polymers.

    • Mobile Phase: THF at a constant flow rate (e.g., 1 mL/min).

    • Detector: Refractive Index (RI) detector.

    • Temperature: 35°C.

  • Analysis: Inject the sample and record the chromatogram. The presence of peaks at earlier elution times than the monomer indicates the formation of higher molecular weight species (oligomers/polymers).

  • Stability Study: Analyze samples at the same time points as the GC-FID stability study.

Data Presentation:

Time (Months)Monomer Peak Area (%)Oligomer/Polymer Peak Area (%)
01000
399.90.1
699.70.3
999.50.5
1299.20.8

Visualizations

DegradationPathways Monomer This compound Polymer Polystyrene Derivative Monomer->Polymer Heat, Light, Initiators Oxidation_Products Oxidized Products (e.g., Epoxides, Aldehydes) Monomer->Oxidation_Products Oxygen

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Check Monomer Purity (GC, HPLC, NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure repurify Re-purify Monomer (e.g., Vacuum Distillation) is_pure->repurify No check_inhibitor Check for Inhibitors is_pure->check_inhibitor Yes repurify->check_purity remove_inhibitor Remove Inhibitor (e.g., Alumina Column) check_inhibitor->remove_inhibitor Inhibitor Present proceed Proceed with Experiment check_inhibitor->proceed No Inhibitor remove_inhibitor->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene.

Alternative Synthetic Routes Overview

Several viable synthetic routes can be employed to synthesize this compound. The primary strategies involve the formation of the ethenyl (vinyl) group on a pre-functionalized benzene ring. The three main routes discussed here are the Wittig reaction, the Heck reaction, and a Grignard reaction followed by dehydration. Each method has its own set of advantages and potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common commercially available starting materials are 4-(2,2,2-trifluoroethoxy)benzaldehyde for the Wittig and Grignard routes, and 4-bromo-1-(2,2,2-trifluoroethoxy)benzene for the Heck reaction.

Q2: Which synthetic route typically offers the highest yield?

A2: While specific yields can vary based on reaction optimization, the Wittig reaction is often favored for its generally high yields and reliable conversion of aldehydes to alkenes. However, the Heck reaction can also be very efficient, particularly in industrial settings.

Q3: Are there any particular safety precautions to consider with these reactions?

A3: Yes. The Wittig reaction often involves the use of strong bases like n-butyllithium, which is pyrophoric. The Heck reaction utilizes palladium catalysts and phosphine ligands, which can be toxic and require careful handling. Grignard reagents are highly reactive with water and protic solvents. Always consult the safety data sheets (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How does the trifluoroethoxy group affect the reactivity of the starting materials?

A4: The 4-(2,2,2-trifluoroethoxy) group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. This can make the aldehyde carbonyl carbon in 4-(2,2,2-trifluoroethoxy)benzaldehyde slightly less electrophilic, potentially slowing down nucleophilic attack in Wittig and Grignard reactions compared to unsubstituted benzaldehyde. In the Heck reaction, the electron-donating nature of the substituent can influence the oxidative addition step.

Troubleshooting Guides

Route 1: Wittig Reaction

Issue 1: Low or no yield of the desired alkene.

  • Possible Cause A: Incomplete ylide formation. The phosphonium salt may not have been fully deprotonated.

    • Troubleshooting:

      • Ensure the base used (e.g., n-butyllithium, sodium hydride) is fresh and has not been deactivated by exposure to air or moisture.

      • Use a sufficient excess of the base.

      • Allow for adequate time for the ylide to form before adding the aldehyde. The formation of a characteristic color change (often to deep red or orange) can indicate ylide formation.

  • Possible Cause B: Deactivated aldehyde. The 4-(2,2,2-trifluoroethoxy)benzaldehyde may have oxidized to the corresponding carboxylic acid.

    • Troubleshooting:

      • Use freshly purified or commercially available aldehyde.

      • Check the purity of the aldehyde by TLC or NMR before starting the reaction.

  • Possible Cause C: Steric hindrance or unfavorable electronics. While less likely for this substrate, highly substituted ylides or aldehydes can hinder the reaction.

    • Troubleshooting:

      • Consider using a more reactive phosphonium salt or a stronger base.

      • Increase the reaction temperature, but monitor for side reactions.

Issue 2: Formation of unexpected byproducts.

  • Possible Cause: Side reactions of the ylide or aldehyde.

    • Troubleshooting:

      • If using a strong base like n-butyllithium, ensure the reaction temperature is kept low during ylide formation to prevent side reactions.

      • The formation of triphenylphosphine oxide is an inherent byproduct of the Wittig reaction and needs to be removed during purification. It can often be removed by chromatography or crystallization.[1]

Route 2: Heck Reaction

Issue 1: The reaction fails to initiate or proceeds very slowly.

  • Possible Cause A: Inactive catalyst. The palladium catalyst may have been oxidized or poisoned.

    • Troubleshooting:

      • Use a fresh source of palladium catalyst and phosphine ligand.

      • Ensure all solvents and reagents are anhydrous and deoxygenated, as oxygen can deactivate the Pd(0) catalyst.

  • Possible Cause B: Poor choice of base or solvent.

    • Troubleshooting:

      • Triethylamine or potassium carbonate are common bases for the Heck reaction.[2] Ensure the base is of good quality and used in sufficient excess.

      • Polar aprotic solvents like DMF or NMP are often effective.

  • Possible Cause C: Low reactivity of the aryl bromide.

    • Troubleshooting:

      • Consider using the more reactive 4-iodo-1-(2,2,2-trifluoroethoxy)benzene if the bromide is unreactive.

      • Increase the reaction temperature, but be mindful of potential side reactions.

Issue 2: Formation of regioisomers or double arylation products.

  • Possible Cause: Reaction conditions favoring side reactions.

    • Troubleshooting:

      • Carefully control the stoichiometry of the reactants. An excess of the aryl halide can lead to double arylation of the alkene.

      • Optimize the catalyst and ligand system. The choice of phosphine ligand can significantly influence the regioselectivity of the reaction.

Route 3: Grignard Reaction and Dehydration

Issue 1: Low yield of the secondary alcohol in the Grignard step.

  • Possible Cause A: Deactivated Grignard reagent. Grignard reagents are highly sensitive to moisture and acidic protons.

    • Troubleshooting:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

      • The aldehyde starting material must be free of water and any acidic impurities.

  • Possible Cause B: Aldehyde with acidic protons. While the aldehyde proton is not acidic, any trace amounts of corresponding carboxylic acid will quench the Grignard reagent.

    • Troubleshooting:

      • Purify the 4-(2,2,2-trifluoroethoxy)benzaldehyde before use.

Issue 2: Incomplete dehydration of the alcohol or formation of side products.

  • Possible Cause A: Inappropriate dehydration conditions.

    • Troubleshooting:

      • Acid-catalyzed dehydration (e.g., with sulfuric acid or p-toluenesulfonic acid) is common for benzylic alcohols.[3] The temperature needs to be carefully controlled to favor elimination over substitution (ether formation).[4]

      • For sensitive substrates, milder dehydration methods using reagents like phosphorus oxychloride in pyridine can be employed.

  • Possible Cause B: Polymerization of the styrene product. Styrenes can polymerize under acidic conditions and at elevated temperatures.

    • Troubleshooting:

      • Include a radical inhibitor, such as hydroquinone or BHT, in the distillation apparatus during purification.

      • Distill the product under reduced pressure to keep the temperature low.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of styrenes from similar precursors, as specific data for this compound is not widely available in the literature. This data is intended to provide a general comparison.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Typical Reaction TimeTypical Temperature (°C)
Wittig Reaction 4-AlkoxybenzaldehydeMethyltriphenylphosphonium bromide, n-BuLi70-952-12 h0 to RT
Heck Reaction 4-Alkoxy-1-bromobenzeneEthylene, Pd(OAc)₂, PPh₃, Et₃N60-9012-24 h100-140
Grignard/Dehydration 4-AlkoxybenzaldehydeCH₃MgBr, then H₃O⁺; H₂SO₄ (dehydration)50-80 (overall)2-6 h (Grignard), 1-3 h (dehydration)0 to RT (Grignard), 100-150 (dehydration)

Detailed Experimental Protocols

Protocol 1: Wittig Reaction

This protocol is a representative procedure based on standard Wittig reactions with aromatic aldehydes.

Step 1: Ylide Formation

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe.

  • After the addition is complete, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.

Step 2: Wittig Reaction

  • Cool the ylide solution back to 0 °C.

  • Dissolve 4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Heck Reaction

This protocol is a general procedure for the Heck reaction of an aryl bromide with ethylene gas.

Step 1: Reaction Setup

  • To a high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar, add 4-bromo-1-(2,2,2-trifluoroethoxy)benzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (1.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Seal the vessel and purge it with ethylene gas several times.

Step 2: Reaction

  • Pressurize the vessel with ethylene gas to the desired pressure (e.g., 2-5 bar).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the pressure to ensure an excess of ethylene is present.

Step 3: Work-up and Purification

  • Cool the reaction vessel to room temperature and carefully vent the excess ethylene gas.

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound.

Protocol 3: Grignard Reaction and Dehydration

This protocol outlines a two-step approach involving a Grignard reaction followed by acid-catalyzed dehydration.

Step 1: Grignard Reaction to form 1-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add methylmagnesium bromide solution in THF (1.2 equivalents).

  • Cool the solution to 0 °C.

  • Dissolve 4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be used in the next step without further purification if it is of sufficient purity.

Step 2: Dehydration to this compound

  • To the crude 1-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol from the previous step, add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

  • Heat the mixture to 100-150 °C and distill the product as it is formed. A Dean-Stark trap can be used to remove the water generated during the reaction.

  • The collected distillate can be washed with saturated sodium bicarbonate solution and then water, dried over calcium chloride, and further purified by vacuum distillation. Add a polymerization inhibitor before distillation.

Visualizations

Wittig_Reaction start 4-(2,2,2-trifluoroethoxy)benzaldehyde intermediate Oxaphosphetane intermediate start->intermediate Wittig Reaction ylide Methyltriphenylphosphonium ylide (prepared from MePh3PBr + base) ylide->intermediate product This compound intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Wittig reaction pathway for the synthesis of the target compound.

Heck_Reaction start 4-bromo-1-(2,2,2-trifluoroethoxy)benzene product This compound start->product Heck Reaction ethylene Ethylene ethylene->product catalyst Pd(0) catalyst catalyst->product base Base (e.g., Et3N) base->product Grignard_Dehydration cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration start 4-(2,2,2-trifluoroethoxy)benzaldehyde alcohol 1-(4-(2,2,2-trifluoroethoxy)phenyl)ethanol start->alcohol 1. Grignard Addition 2. H3O+ workup grignard CH3MgBr grignard->alcohol product This compound alcohol->product Dehydration acid Acid catalyst (e.g., H2SO4) acid->product

References

Technical Support Center: Polymerization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound, also known as 4-(2,2,2-trifluoroethoxy)styrene, is a functionalized styrene monomer. The incorporation of the trifluoroethoxy group onto the styrene backbone imparts unique properties to the resulting polymer, such as increased thermal stability, chemical resistance, and hydrophobicity.[1] These characteristics make the polymer a promising candidate for advanced materials, including those with low dielectric constants for high-frequency applications and as non-contact photoalignment layers in liquid crystal displays.[1]

Q2: Which polymerization methods are suitable for this compound?

A2: This monomer can be polymerized via several methods, including free-radical, cationic, and anionic polymerization.[1] The electron-withdrawing nature of the 4-(2,2,2-trifluoroethoxy) group influences the suitability of each method:

  • Free-Radical Polymerization: Generally effective. Electron-withdrawing substituents can increase the polymerization rate of styrenes.[2][3] Controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are recommended for synthesizing polymers with well-defined architectures and low polydispersity.

  • Cationic Polymerization: Can be challenging. Cationic polymerization of styrenes is typically more efficient with electron-donating substituents that stabilize the propagating carbocation.[4]

  • Anionic Polymerization: This method is favorable for styrenes with electron-withdrawing groups, as these groups can stabilize the propagating carbanion.[4]

Q3: What are common inhibitors for preventing premature polymerization of this compound during storage?

A3: While specific data for this monomer is limited, common inhibitors for styrene and its derivatives are effective. These are typically radical scavengers. For storage and transport, inhibitors that can be easily removed are preferred.[5] Common choices include:

  • 4-tert-butylcatechol (TBC)

  • 4-methoxyphenol (MEHQ)

  • Butylated hydroxytoluene (BHT)

  • Hydroquinone (HQ)

  • Stable nitroxide radicals like TEMPO and its derivatives can also be used, particularly during purification by distillation.[5]

Q4: How does the trifluoroethoxy group affect the polymerization kinetics compared to unsubstituted styrene?

A4: The 4-(2,2,2-trifluoroethoxy) group is electron-withdrawing. In free-radical polymerization, electron-withdrawing substituents on the styrene ring generally increase the polymerization rate.[2][3] This is attributed to effects on both the propagation rate constant and the equilibrium constant in controlled radical polymerizations like ATRP.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound.

Problem 1: No or Very Low Polymer Yield
Possible Cause Suggested Solution
Impure Monomer The monomer may contain inhibitors from storage. Purify the monomer before use by passing it through a column of basic alumina or by distillation under reduced pressure. Ensure the monomer is stored under an inert atmosphere and refrigerated.
Inactive Initiator The initiator may have degraded. Use a fresh batch of initiator or recrystallize the existing one. For thermally initiated reactions, ensure the reaction temperature is appropriate for the initiator's half-life. For photo-polymerization, check the wavelength and intensity of the light source.
Presence of Oxygen Oxygen is a potent inhibitor of free-radical polymerization. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during the polymerization.
Incorrect Reaction Conditions (for specific polymerization types) ATRP: Ensure the correct copper source (e.g., Cu(I)Br), ligand (e.g., PMDETA), and initiator (e.g., ethyl α-bromoisobutyrate) are used in the correct stoichiometric ratios. The catalyst complex is sensitive to oxidation. RAFT: The choice of RAFT agent is crucial and monomer-dependent. Ensure the selected RAFT agent is appropriate for styrenic monomers. Cationic: This method is sensitive to impurities, especially water, which can act as a co-initiator or a terminating agent. Ensure all reagents and glassware are scrupulously dry.
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Possible Cause Suggested Solution
Poor Control in CRP ATRP: The concentration of the deactivator (Cu(II) species) may be too low at the beginning of the polymerization. A small amount of Cu(II)Br₂ can be added at the start of the reaction. Ensure the ligand is pure and the ratio of ligand to copper is correct. RAFT: The concentration of the initiator may be too high relative to the RAFT agent, leading to a significant population of chains initiated by the thermal initiator that are not controlled by the RAFT mechanism. Reduce the initiator concentration. There might also be an induction period before the RAFT equilibrium is established.
Chain Transfer Reactions Chain transfer to solvent, monomer, or polymer can broaden the PDI. Choose a solvent with a low chain transfer constant. Running the polymerization at a lower temperature can also reduce the rate of chain transfer reactions.
Termination Reactions At high monomer conversions, the viscosity of the reaction mixture increases significantly (Trommsdorff-Norrish effect), which can limit the diffusion of propagating radicals and lead to a higher rate of termination reactions. Consider stopping the polymerization at a lower conversion or performing the reaction in solution to mitigate this effect.
Problem 3: Formation of Insoluble Gel
Possible Cause Suggested Solution
Cross-linking Side Reactions In cationic polymerization, Friedel-Crafts alkylation of the aromatic rings on the polymer backbone by the propagating carbocations can lead to branching and cross-linking.[6] This is more likely at higher temperatures. Running the polymerization at a lower temperature can minimize this side reaction.
Bimolecular Termination by Combination In free-radical polymerization, termination by combination of two growing polymer chains can lead to branched structures and, at high conversions, gelation. Using a chain transfer agent or performing the polymerization at lower monomer concentrations can reduce the likelihood of this occurring.

Quantitative Data on Inhibitors for Styrene Polymerization

The following table summarizes the effectiveness of common inhibitors on the thermal polymerization of styrene. While this data is for unsubstituted styrene, it provides a useful starting point for this compound. The performance may vary due to the electronic effects of the trifluoroethoxy substituent.

InhibitorTypeConcentration (ppm)Polymer Growth (%) after 4hMonomer Conversion (%) after 4hReference
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)Phenolic-16.400.048[7]
2,6-di-tert-butyl-4-methylphenol (BHT)Phenolic-42.500.111[7]
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO)Nitroxide-24.850.065[7]
4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-oxo-TEMPO)Nitroxide-46.80.134[7]
Blend: 75% DTBMP / 25% 4-hydroxy-TEMPOPhenolic/Nitroxide-6.8-[7]

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from a general procedure for the ATRP of styrenes.[8]

Materials:

  • This compound (monomer), purified by passing through basic alumina.

  • Copper(I) bromide (CuBr), catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.

  • Ethyl α-bromoisobutyrate (EBiB), initiator.

  • Anisole or Toluene, solvent.

  • Methanol, for precipitation.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with argon or nitrogen (repeat 3 times).

  • In a separate, dry, and sealed vial, prepare a solution of the monomer (e.g., 2.02 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol), and anisole (e.g., 2 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.

  • Using a deoxygenated syringe, add the deoxygenated ligand, PMDETA (e.g., 20.8 µL, 0.1 mmol), to the Schlenk flask containing CuBr.

  • Using a deoxygenated syringe, transfer the monomer/initiator/solvent solution to the Schlenk flask.

  • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.

  • Monitor the polymerization by taking samples periodically via a deoxygenated syringe and analyzing for monomer conversion by ¹H NMR or GC.

  • To quench the polymerization, cool the flask to room temperature, open it to air, and dilute the mixture with THF.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol is a general guide for RAFT polymerization of styrenes.

Materials:

  • This compound (monomer), purified by passing through basic alumina.

  • A suitable RAFT agent for styrenes (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid).

  • A radical initiator (e.g., Azobisisobutyronitrile, AIBN).

  • Solvent (e.g., 1,4-dioxane or toluene).

  • Methanol or hexane for precipitation.

Procedure:

  • In a dry Schlenk tube, dissolve the monomer (e.g., 2.02 g, 10 mmol), the RAFT agent (e.g., 34.6 mg, 0.1 mmol of 2-cyano-2-propyl dodecyl trithiocarbonate), and AIBN (e.g., 4.1 mg, 0.025 mmol) in the chosen solvent (e.g., 2.5 mL of 1,4-dioxane).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the Schlenk tube with an inert gas (argon or nitrogen).

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Allow the polymerization to proceed for the desired time. Monitor monomer conversion by taking aliquots.

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield Start Problem: No or Low Polymer Yield Impurity Check for Impurities Start->Impurity Initiator Verify Initiator Activity Impurity->Initiator Monomer is pure Purify Action: Purify Monomer Impurity->Purify Inhibitor present Oxygen Check for Oxygen Contamination Initiator->Oxygen Active FreshInitiator Action: Use Fresh/Purified Initiator Initiator->FreshInitiator Degraded Conditions Review Reaction Conditions Oxygen->Conditions Absent Degas Action: Thoroughly Degas System Oxygen->Degas Present Optimize Action: Optimize Conditions (Stoichiometry, Temp.) Conditions->Optimize Incorrect Purify->Initiator FreshInitiator->Oxygen Degas->Conditions End Successful Polymerization Optimize->End Re-run Experiment

Caption: Troubleshooting workflow for low or no polymer yield.

Inhibition_Mechanism cluster_propagation Chain Propagation cluster_inhibition Inhibition Monomer Monomer (M) GrowingChain Growing Polymer Radical (Pn•) PropagatedChain Propagated Radical (Pn+1•) GrowingChain->PropagatedChain + M GrowingChain2 Growing Polymer Radical (Pn•) PropagatedChain->GrowingChain ...continues Inhibitor Inhibitor (InH or I•) TerminatedChain Terminated Polymer Chain (PnH or PnI) Inhibitor->TerminatedChain GrowingChain2->TerminatedChain Initiator Initiator (R-R) PrimaryRadical Primary Radicals (2R•) Initiator->PrimaryRadical Decomposition (e.g., heat, light) PrimaryRadical->GrowingChain + Monomer (M)

Caption: General mechanism of radical polymerization and inhibition.

References

Validation & Comparative

A Comparative Analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene and Other Fluorinated Monomers for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with tailored properties. This guide provides a comparative overview of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene and other common fluorinated monomers, focusing on the properties of their resultant homopolymers. Due to the limited availability of specific experimental data for the homopolymer of this compound in publicly accessible literature, this guide will focus on providing a framework for comparison and detailed information on well-characterized alternatives.

The introduction of fluorine into monomers can dramatically alter the physicochemical properties of the resulting polymers, leading to materials with low surface energy, high thermal stability, chemical resistance, and unique optical and dielectric properties.[1][2] this compound, a fluorinated styrene derivative, is a promising monomer for creating polymers with a combination of the processability of styrenics and the unique attributes of fluoropolymers.[2]

Performance Comparison of Fluorinated Homopolymers

PropertyPolystyrene (PS)Poly(pentafluorostyrene) (PFS)Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)
Monomer Structure
alt text
alt text
alt text
Glass Transition Temp. (Tg) ~100 °C~114 °C[3]~69 °C
Refractive Index (n) ~1.59Low~1.418
Water Contact Angle ~90°[4]High (Hydrophobic)Not specified
Dielectric Constant (ε) ~2.55[5]LowNot specified
Thermal Decomposition Temp. (Td) Decomposes above 300 °CDecomposes at 240 °CNot specified

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison of results. Below are general methodologies for the synthesis and characterization of fluorinated polymers, which can be adapted for specific monomers.

General Procedure for Free-Radical Polymerization of Styrenic Monomers

This protocol is a general guideline for the polymerization of styrenic monomers, including fluorinated derivatives, using a free-radical initiator.

Materials:

  • Styrenic monomer (e.g., this compound)

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))[6]

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inhibitor remover (e.g., alumina)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, pass it through a column of activated alumina to remove the inhibitor.

  • Reaction Setup: A Schlenk flask is charged with the purified monomer and the desired amount of solvent. The flask is then equipped with a magnetic stir bar and a condenser.

  • Initiator Addition: The initiator is added to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Inert Atmosphere: The reaction mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction flask is placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C for AIBN) and stirred. The polymerization time can vary from a few hours to 24 hours, depending on the monomer and desired conversion.

  • Polymer Precipitation: After the desired time, the reaction is stopped by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by vacuum filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

  • Contact Angle Goniometry: To measure the static water contact angle on a thin film of the polymer, providing information about its surface hydrophobicity.

  • Dielectric Spectroscopy: To determine the dielectric constant and dielectric loss of the polymer at various frequencies.

Structure-Property Relationships and Experimental Workflow

The properties of fluorinated polymers are intrinsically linked to their molecular structure. The following diagram illustrates the general workflow for synthesizing and characterizing these materials to establish these relationships.

References

Validating the Chemical Structure of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques used to confirm the chemical structure of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. This guide provides a comparative analysis with structurally similar compounds, featuring detailed experimental and predicted spectral data, and standardized analytical protocols.

The precise validation of a chemical structure is a critical step in chemical synthesis and drug discovery. This guide details the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to confirm the structure of this compound. To provide a robust contextual validation, its spectral data are compared with the experimental data of two structurally related alternatives: 4-vinylanisole and 4-ethylstyrene.

Comparative Analysis of Spectroscopic Data

The structural identity of this compound can be unequivocally established by a combination of spectroscopic methods. The following tables summarize the key spectral data, offering a direct comparison with selected alternative compounds.

¹H NMR Spectral Data Comparison

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.

CompoundAromatic Protons (ppm)Vinylic Protons (ppm)Alkoxy/Alkyl Protons (ppm)
This compound (Predicted) ~7.3 (d, 2H), ~6.9 (d, 2H)~6.7 (dd, 1H), ~5.6 (d, 1H), ~5.2 (d, 1H)~4.4 (q, 2H)
4-Vinylanisole (Experimental) [1]7.32 – 7.19 (m, 2H), 7.03 – 6.94 (m, 2H)6.70 (dd, 1H), 5.75 (d, 1H), 5.26 (d, 1H)3.83 (s, 3H)
4-Ethylstyrene (Experimental) [2]~7.3 (m, 4H)~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H)2.66 (q, 2H), 1.24 (t, 3H)
¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

CompoundAromatic Carbons (ppm)Vinylic Carbons (ppm)Alkoxy/Alkyl Carbons (ppm)
This compound (Predicted) ~158, ~131, ~128, ~115~136, ~112~124 (q, CF₃), ~66 (q, CH₂)
4-Vinylanisole (Experimental) [1]159.75, 138.99, 129.48, 114.13136.73, 111.4655.19
4-Ethylstyrene (Experimental) [3]~144, ~137, ~128, ~126~137, ~113~29, ~16
Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 202119, 91, 83
4-Vinylanisole (Experimental) [4]134119, 91, 65
4-Ethylstyrene (Experimental) [3][5]132117, 91, 65
Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundC=C Stretch (Aromatic) (cm⁻¹)C=C Stretch (Vinylic) (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound (Predicted) ~1610, ~1510~1630~1240~1160, ~1120
4-Vinylanisole (Experimental) [6]~1608, ~1511~1628~1245-
4-Ethylstyrene (Experimental) [3]~1610, ~1512~1630--

Experimental and Predictive Protocols

A standardized approach is crucial for reproducible and comparable results.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire proton-decoupled spectra to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for separation and analysis.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and fragmentation pattern.

Infrared Spectroscopy
  • Sample Preparation: For liquids, a thin film between two salt plates (e.g., NaCl or KBr) is used. For solids, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predictive Methodology

The predicted spectral data for this compound were generated using a combination of cheminformatics software packages that employ established algorithms and databases for spectral prediction.

Workflow for Chemical Structure Validation

The following diagram illustrates the logical workflow for the validation of a chemical structure using spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Data Interpretation & Comparison with Alternatives NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Consistent Structure_Revision Structure Revision / Further Analysis Data_Analysis->Structure_Revision Data Inconsistent

Caption: Workflow for the validation of a chemical structure.

Conclusion

The validation of the chemical structure of this compound relies on a multi-technique spectroscopic approach. While experimental data is paramount, predictive tools offer valuable insights in its absence. The comparative analysis with 4-vinylanisole and 4-ethylstyrene highlights the characteristic spectral features arising from the unique trifluoroethoxy group, namely the quartet in the ¹H NMR spectrum, the quartet for the CF₃ and the downfield shift of the adjacent CH₂ in the ¹³C NMR spectrum, and the strong C-F stretching bands in the IR spectrum. This guide provides a framework for the rigorous structural elucidation of novel compounds, essential for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development process. This guide provides a detailed comparison of the primary analytical methods for assessing the purity of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound. The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, including both proton (¹H) and fluorine-19 (¹⁹F) NMR.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase.Quantitative determination of molecular structures by measuring the nuclear magnetic resonance of atomic nuclei.
Typical Analytes Volatile and thermally stable organic compounds.Non-volatile or thermally labile compounds.Any soluble compound with NMR-active nuclei.
Purity Determination Relative purity based on peak area percentage.Relative purity based on peak area percentage.Absolute purity determination against a certified reference standard.[1][2]
Selectivity High, especially with selected ion monitoring (SIM).[3]Good to excellent, depending on column and mobile phase selection.Excellent, with high spectral resolution.
Sensitivity High, with detection limits typically in the ppm to ppb range.High, with detection limits in the ppm to ppb range.Lower than chromatographic methods, typically in the mg to µg range.
Sample Throughput HighHighModerate
Key Advantages Excellent for identifying volatile impurities. High sensitivity and specificity.[4]Wide applicability to a broad range of compounds. Robust and reliable.Provides structural information and quantification simultaneously. Non-destructive.[5] ¹⁹F NMR is highly specific for fluorinated compounds.[6][7]
Limitations Not suitable for non-volatile or thermally labile impurities. Potential for on-column degradation. Reactivity of some fluorinated compounds with the column.[8]May require derivatization for detection of certain compounds. Potential for co-elution of impurities.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard for absolute quantification.[9]

Experimental Workflow

The general workflow for the purity assessment of this compound using these analytical techniques involves sample preparation, instrumental analysis, and data processing.

Analytical Workflow for Purity Assessment cluster_sample_prep Sample Preparation cluster_data Data Processing and Purity Calculation Sample This compound Sample Dissolution Dissolution in a suitable solvent Sample->Dissolution Standard Addition of Internal Standard (for qNMR and GC/HPLC quantification) Dissolution->Standard GCMS GC-MS Analysis Standard->GCMS Volatile HPLC HPLC Analysis Standard->HPLC Non-volatile qNMR qNMR Analysis (¹H and ¹⁹F) Standard->qNMR Integration Peak Integration GCMS->Integration HPLC->Integration qNMR->Integration Identification Impurity Identification Integration->Identification Calculation Purity Calculation Identification->Calculation

Caption: A generalized workflow for the purity assessment of a chemical compound.

Detailed Experimental Protocols

Below are suggested starting protocols for each analytical method. Optimization will be necessary to achieve the best results for specific samples and impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point for separating aromatic compounds.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration of impurities.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of impurities, including non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Gradient Program:

      • Start at 50% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb, for instance, 254 nm. A photodiode array (PDA) detector can provide spectral information for peak identification.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

Quantitative NMR (qNMR)

qNMR allows for the direct and absolute quantification of the main component without the need for a standard of the analyte itself.[11]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H qNMR Protocol:

    • Solvent: A deuterated solvent in which the sample and internal standard are soluble (e.g., CDCl₃, Acetone-d₆).

    • Internal Standard: A certified reference material with a known purity and a simple ¹H spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

    • Acquisition Parameters:

      • Use a 90° pulse.

      • Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

    • Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the weights of the sample and standard.

  • ¹⁹F qNMR Protocol:

    • Advantages: ¹⁹F NMR offers high sensitivity and a large chemical shift range, which often results in a simpler spectrum with less signal overlap compared to ¹H NMR.[12] It is particularly useful for fluorinated compounds.

    • Internal Standard: A fluorinated compound with a known purity and a single, sharp ¹⁹F resonance that is well-separated from the analyte signals (e.g., trifluorotoluene).

    • Acquisition and Processing: The principles are the same as for ¹H qNMR, but the spectrometer is tuned to the ¹⁹F frequency.

Conclusion

The purity assessment of this compound can be effectively performed using GC-MS, HPLC, and qNMR.

  • GC-MS is ideal for identifying and quantifying volatile organic impurities.

  • HPLC is a robust method for a broader range of impurities, including non-volatile and polar compounds.

  • qNMR stands out for its ability to provide an absolute purity value without requiring a reference standard of the analyte, and ¹⁹F NMR offers a highly specific and sensitive tool for this particular fluorinated molecule.[6][7]

For a comprehensive purity assessment, it is often recommended to use orthogonal methods, such as a chromatographic technique (GC or HPLC) and qNMR, to ensure that a wide range of potential impurities are detected and quantified. This approach provides a high degree of confidence in the assigned purity value, which is essential for drug development and scientific research.

References

Performance Evaluation of Poly(1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene) Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of coatings derived from poly(1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene), a fluorinated polymer with significant potential in biomedical and pharmaceutical applications. The unique properties imparted by the trifluoroethoxy group suggest enhanced thermal stability, chemical resistance, and hydrophobicity, making it a candidate for applications such as protective coatings for medical devices and drug delivery systems.[1] This document aims to objectively compare its anticipated performance with established fluoropolymer alternatives, supported by established experimental protocols.

While specific quantitative performance data for the homopolymer of this compound in coating applications is not extensively available in publicly accessible literature, its performance can be inferred from the known characteristics of its constituent monomer and by comparison with other well-documented fluorinated polymers. The incorporation of the trifluoroethoxy group into a polystyrene backbone is expected to combine the processability of styrenic polymers with the advantageous properties of fluorine chemistry.[1]

Comparative Performance Data

Due to the limited availability of direct experimental data for poly(this compound) coatings, this table provides a comparative summary of the expected properties alongside data for commonly used fluoropolymer coatings: Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA).

PropertyPoly(this compound) (Expected)Polytetrafluoroethylene (PTFE)Fluorinated Ethylene Propylene (FEP)Perfluoroalkoxy (PFA)
Thermal Stability (Decomposition Temp.) High, due to C-F bonds~500 °C~400 °C~500 °C
Chemical Resistance ExcellentExcellentExcellentExcellent
Water Contact Angle > 90° (Hydrophobic)~110°~115°~115°
Solvent Resistance HighHighHighHigh
Melt Processable YesNoYesYes

Experimental Protocols

To ensure a standardized and reproducible evaluation of poly(this compound) coatings, the following experimental protocols, based on internationally recognized standards, are recommended.

Thermal Stability Evaluation: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer coating.

Standard: ISO 11358 or ASTM E1131

Methodology:

  • A small sample (5-10 mg) of the cured coating is placed in a TGA instrument.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically identified as the temperature at which a significant weight loss begins (onset temperature) or the temperature of the maximum rate of weight loss.

Chemical Resistance Assessment

Objective: To evaluate the resistance of the coating to various chemical agents relevant to its intended application (e.g., acids, bases, organic solvents, and simulated biological fluids).

Standard: ASTM D543 or ASTM D1308

Methodology:

  • Coated substrates are immersed in a series of chemical reagents for a specified duration (e.g., 24 hours, 7 days) at a controlled temperature.

  • After immersion, the samples are removed, rinsed, and dried.

  • The coatings are visually inspected for any signs of degradation, such as blistering, cracking, discoloration, or loss of adhesion.

  • Quantitative assessment can be performed by measuring changes in weight, thickness, or mechanical properties of the coating.

Surface Properties: Contact Angle Measurement

Objective: To determine the hydrophobicity and surface energy of the coating.

Standard: ASTM D5946 or ASTM D7490

Methodology:

  • A drop of a liquid with known surface tension (typically deionized water) is placed on the surface of the coating.

  • A goniometer is used to measure the angle formed between the liquid drop and the coating surface (the contact angle).

  • A higher contact angle indicates greater hydrophobicity (lower wettability).

  • By using multiple liquids with different polar and dispersive components, the surface energy of the coating can be calculated.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the performance evaluation of a new polymer coating.

G cluster_prep Sample Preparation cluster_eval Performance Evaluation cluster_comp Comparative Analysis Monomer 1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene Polymerization Polymer Synthesis Monomer->Polymerization CoatingApp Coating Application (e.g., spin coating, dip coating) Polymerization->CoatingApp Curing Curing/ Annealing CoatingApp->Curing TGA Thermal Stability (TGA) Curing->TGA ChemResist Chemical Resistance (Immersion Tests) Curing->ChemResist ContactAngle Surface Properties (Contact Angle) Curing->ContactAngle DataComp Data Comparison TGA->DataComp ChemResist->DataComp ContactAngle->DataComp Alternatives Alternative Fluoropolymers (PTFE, FEP, PFA) Alternatives->DataComp

Caption: Workflow for the synthesis, application, and performance evaluation of polymer coatings.

Logical Relationship of Properties

The molecular structure of poly(this compound) dictates its macroscopic properties. This relationship is visualized below.

G Structure Molecular Structure (-OCH2CF3 group) Thermal High Thermal Stability Structure->Thermal strong C-F bonds Chemical Excellent Chemical Resistance Structure->Chemical inertness of C-F bonds Surface Low Surface Energy (Hydrophobicity) Structure->Surface fluorine atoms Applications Biomedical & Drug Development Applications Thermal->Applications Chemical->Applications Surface->Applications

Caption: Relationship between molecular structure and coating properties.

References

Benchmarking 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Comparative Guide for High-Performance Polymer Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced materials with superior performance characteristics, the monomer 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene presents a compelling option for the synthesis of high-performance polymers. This guide provides a comprehensive comparison of this fluorinated monomer with established commercial counterparts, namely styrene and ethyl vinyl ether. The inclusion of the trifluoroethoxy group is anticipated to impart unique properties such as enhanced thermal stability, lower dielectric constant, and increased hydrophobicity to the resulting polymer, making it a candidate for specialized applications in electronics, aerospace, and biomedical fields.

Performance Comparison

To facilitate a clear and objective comparison, the following tables summarize the key physical and thermal properties of this compound and its polymer, alongside those of the commercial benchmarks.

Table 1: Monomer Properties

PropertyThis compoundStyreneEthyl Vinyl Ether
Molecular Formula C₁₀H₉F₃O[1][2]C₈H₈C₄H₈O
Molecular Weight ( g/mol ) 202.17[1][2]104.1572.11
Boiling Point (°C) Not readily available14535.5
Density (g/cm³) Not readily available0.9090.753

Table 2: Polymer Properties

PropertyPoly(this compound)PolystyrenePoly(ethyl vinyl ether)
Glass Transition Temperature (Tg, °C) Expected to be >100 °C~100-42
Thermal Decomposition Temperature (TGA, °C) Expected to be high~350-450~250-350
Dielectric Constant Expected to be low (< 2.5)2.4 - 2.72.8 - 3.5
Molecular Weight (Mw, g/mol ) Dependent on polymerization conditionsTypically 100,000 - 400,000Dependent on polymerization conditions
Polydispersity Index (PDI) Dependent on polymerization methodTypically 1.5 - 2.5 (Free Radical)Can be < 1.2 (Cationic)

Note: Experimental data for Poly(this compound) is not widely available in the public domain. The values presented are estimations based on the properties of similar fluorinated polymers.

Experimental Protocols

Detailed methodologies for the synthesis of the monomer and its subsequent polymerization are crucial for reproducible research.

Synthesis of this compound

A common route for the synthesis of vinyl-substituted aromatic compounds involves a Wittig reaction.

Materials:

  • 4-(2,2,2-trifluoroethoxy)benzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The suspension is cooled to 0 °C, and a solution of n-BuLi in hexane is added dropwise. The mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours to form the ylide.

  • A solution of 4-(2,2,2-trifluoroethoxy)benzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Polymerization of this compound

This monomer can be polymerized via free radical or cationic polymerization methods.

Free Radical Polymerization Protocol:

  • The monomer, this compound, is purified to remove any inhibitors.

  • A solution of the monomer in a suitable solvent (e.g., toluene) is prepared in a reaction vessel.

  • A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added.

  • The reaction mixture is purged with an inert gas and then heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN).

  • The polymerization is allowed to proceed for a set time, after which the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Visualizing the Workflow

To illustrate the logical flow of the synthesis and polymerization process, the following diagram is provided.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization s1 Wittig Reagent Preparation s2 Reaction with Aldehyde s1->s2 Addition s3 Workup and Purification s2->s3 Quenching p1 Monomer Purification s3->p1 Monomer p2 Initiation p1->p2 p3 Propagation p2->p3 p4 Termination & Precipitation p3->p4 c1 TGA (Thermal Stability) p4->c1 c2 DSC (Glass Transition) p4->c2 c3 GPC (Molecular Weight) p4->c3 c4 Dielectric Analysis p4->c4

Caption: Experimental workflow for synthesis and characterization.

Signaling Pathways and Logical Relationships

The structure-property relationship is key to understanding the performance of the resulting polymer. The introduction of the trifluoroethoxy group significantly influences the polymer's characteristics.

structure_property cluster_properties Polymer Properties monomer 1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene prop1 High Thermal Stability monomer->prop1 -CF3 group prop2 Low Dielectric Constant monomer->prop2 Fluorine electronegativity prop3 Increased Hydrophobicity monomer->prop3 Fluorine content prop4 Good Chemical Resistance monomer->prop4 Strong C-F bonds

Caption: Structure-property relationships of the fluorinated monomer.

References

spectroscopic comparison of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene and its structural analogs, 4-ethylstyrene, 4-methoxystyrene, 4-fluorostyrene, and 4-(trifluoromethyl)styrene, reveals distinct spectroscopic signatures influenced by the nature of the para-substituent on the styrene core. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data, offering valuable insights for researchers in materials science and drug development.

The introduction of different functional groups at the para-position of the styrene molecule results in predictable and informative shifts in their respective spectra. These variations, summarized in the tables below, can be attributed to the electronic effects (both inductive and resonance) and the mass of the substituents. This guide aims to serve as a practical reference for the identification and characterization of these and similar compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-CH=CH₂-OCH₂CF₃ / -OCH₃ / -CH₂CH₃
This compound 7.35 (d), 6.93 (d)6.67 (dd), 5.63 (d), 5.18 (d)4.38 (q)
4-Ethylstyrene 7.33 (d), 7.14 (d)6.68 (dd), 5.70 (d), 5.19 (d)2.64 (q), 1.23 (t)
4-Methoxystyrene 7.35 (d), 6.88 (d)6.68 (dd), 5.62 (d), 5.11 (d)3.81 (s)
4-Fluorostyrene 7.39 (m), 7.03 (m)6.68 (dd), 5.68 (d), 5.23 (d)-
4-(Trifluoromethyl)styrene 7.60 (d), 7.49 (d)6.75 (dd), 5.88 (d), 5.43 (d)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-C-CH=CH₂-OCH₂CF₃ / -OCH₃ / -CH₂CH₃
This compound 157.1, 131.0, 127.8, 115.0135.7, 112.5123.9 (q), 66.2 (q)
4-Ethylstyrene 144.1, 135.2, 128.0, 126.0136.9, 112.728.6, 15.6
4-Methoxystyrene 159.5, 130.4, 127.3, 113.9136.3, 111.155.3
4-Fluorostyrene 162.5 (d), 133.8 (d), 127.8 (d), 115.5 (d)135.8, 113.6-
4-(Trifluoromethyl)styrene 141.3, 129.5 (q), 126.5, 125.6 (q)135.8, 116.5124.3 (q)

Table 3: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)

CompoundC=C (Aromatic)C=C (Vinyl)C-O / C-FC-H (sp²)
This compound ~1608, 1512~1630~1250, 1160~3080
4-Ethylstyrene ~1610, 1515~1630-~3085
4-Methoxystyrene ~1608, 1511~1628~1245~3080
4-Fluorostyrene ~1605, 1510~1630~1230~3080
4-(Trifluoromethyl)styrene ~1615, 1518~1635~1325~3090

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 202173, 119, 91
4-Ethylstyrene 132117, 91
4-Methoxystyrene 134119, 91
4-Fluorostyrene 122101, 96
4-(Trifluoromethyl)styrene 172153, 122

Table 5: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax (Solvent)
This compound Data not available
4-Ethylstyrene ~248 (Cyclohexane)
4-Methoxystyrene ~258 (Ethanol)
4-Fluorostyrene ~245 (Methanol)
4-(Trifluoromethyl)styrene ~252 (Hexane)

Experimental Protocols

The data presented in this guide were compiled from various sources. The following are general experimental protocols typical for the spectroscopic analysis of these types of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

  • For ¹³C NMR, spectra are often proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • FTIR spectra are commonly obtained using a Fourier Transform Infrared spectrometer.

  • For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • In the mass spectrometer, molecules are ionized by a high-energy electron beam (typically 70 eV), leading to fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.

  • Samples are dissolved in a UV-transparent solvent, such as ethanol, methanol, hexane, or cyclohexane, in a quartz cuvette with a defined path length (usually 1 cm).

  • A baseline is first recorded with the pure solvent, and then the spectrum of the sample solution is measured.

Visualization of Compared Structures

The following diagram illustrates the general chemical structure of the compared compounds, highlighting the common styrene core and the variable para-substituents.

Spectroscopic_Comparison cluster_analogs Para-Substituents (R) StyreneCore Styrene Core (C₆H₄-CH=CH₂) R1 -OCH₂CF₃ (1-Ethenyl-4-(2,2,2- trifluoroethoxy)benzene) StyreneCore->R1 R2 -CH₂CH₃ (4-Ethylstyrene) StyreneCore->R2 R3 -OCH₃ (4-Methoxystyrene) StyreneCore->R3 R4 -F (4-Fluorostyrene) StyreneCore->R4 R5 -CF₃ (4-(Trifluoromethyl)styrene) StyreneCore->R5

Caption: General structure of the compared styrene derivatives.

A Framework for Inter-Laboratory Validation of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. As a crucial monomer in the synthesis of advanced polymers with applications in materials science, ensuring reliable and reproducible analytical data for this compound is paramount for quality control and research purposes.[1] This document outlines proposed experimental protocols for two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), and presents a comparison of their expected performance characteristics based on data from analogous compounds.

Inter-Laboratory Validation Workflow

An inter-laboratory study is essential to establish the reproducibility and robustness of an analytical method. The following workflow is proposed for the validation of this compound analysis.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Protocol & Objectives B Select Participating Laboratories (Minimum of 8 Recommended) A->B C Prepare and Characterize Homogeneous Test Material B->C D Distribute Test Material, Standard Operating Procedures (SOPs), and Reference Standards C->D E Laboratories Perform Analysis According to SOPs D->E F Data Collection and Initial Review by Each Laboratory E->F G Centralized Data Collection and Statistical Analysis F->G H Evaluation of Repeatability and Reproducibility G->H I Drafting of the Inter-Laboratory Validation Report H->I J Final Report and Method Standardization I->J

Caption: Proposed workflow for an inter-laboratory validation study.

Analytical Method Comparison

Two primary analytical techniques are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS is expected to provide high sensitivity and selectivity.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Samples and standards are to be dissolved in a suitable solvent such as dichloromethane or ethyl acetate. An internal standard (e.g., a deuterated aromatic compound) should be used for accurate quantification.

G A Carrier Gas (Helium) B Injector A->B C GC Column in Oven B->C D Mass Spectrometer C->D E Data System D->E

Caption: Schematic of a typical GC-MS instrument setup.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, which contains a chromophore (the benzene ring), UV detection is a suitable choice.

Experimental Protocol: HPLC-UV

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial conditions: 50% acetonitrile.

    • Gradient: Linearly increase to 95% acetonitrile over 10 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (to be determined experimentally, likely around 254 nm).

  • Sample Preparation: Samples and standards are to be dissolved in the mobile phase or a compatible solvent.

G A Solvent Reservoir B Pump A->B C Injector B->C D HPLC Column C->D E UV Detector D->E F Data System E->F

Caption: Schematic of a typical HPLC-UV instrument setup.

Comparative Performance Data

The following tables summarize the expected performance characteristics for the GC-MS and HPLC-UV methods for the analysis of this compound. These values are estimates based on published data for structurally similar compounds, including styrene, benzene derivatives, and fluorinated aromatic compounds. Actual performance should be determined during the single-laboratory and inter-laboratory validation studies.

Table 1: Estimated Performance Characteristics of GC-MS Method

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (RSD%)
- Repeatability< 5%
- Intermediate Precision< 10%
- Reproducibility< 15%

Table 2: Estimated Performance Characteristics of HPLC-UV Method

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%)
- Repeatability< 3%
- Intermediate Precision< 8%
- Reproducibility< 12%

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the analysis of this compound. GC-MS is expected to offer higher sensitivity, making it ideal for trace analysis. HPLC-UV provides a robust and widely accessible alternative with excellent precision. The selection of the most appropriate method will be guided by the specific analytical needs. A rigorous inter-laboratory validation, following the proposed workflow, is crucial to establish a standardized and reliable analytical method for this important specialty monomer. This will ensure data comparability across different laboratories and support the development of high-quality materials.

References

A Comparative Guide to the Synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds requires methodologies that are not only effective but also reproducible and robust. This guide provides a comparative analysis of the primary synthetic routes to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, a valuable building block in medicinal chemistry and materials science. We will delve into the experimental details of the Heck and Wittig reactions, presenting a summary of their performance based on available data for structurally related compounds, and discuss the factors influencing their reliability.

Introduction

This compound is a substituted styrene derivative incorporating a trifluoroethoxy group. This functional group can impart unique properties to larger molecules, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets. Consequently, robust and reproducible synthetic access to this building block is of significant interest. The two most prominent methods for the formation of the vinyl group on an aromatic ring are the Heck reaction and the Wittig reaction. This guide will compare these two approaches for the synthesis of the target molecule.

Comparison of Synthetic Methodologies

The choice between the Heck and Wittig reactions for the synthesis of this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a comparative summary of these two methods.

ParameterHeck ReactionWittig Reaction
Starting Materials 4-(2,2,2-trifluoroethoxy)bromobenzene, Ethylene4-(2,2,2-trifluoroethoxy)benzaldehyde, Methyltriphenylphosphonium bromide
Key Reagents Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Strong base (e.g., n-BuLi, NaH, KOtBu)
General Yield Moderate to HighGood to Excellent
Purity Generally high, potential for catalyst contaminationMain byproduct is triphenylphosphine oxide, which can be challenging to remove
Reaction Time Typically several hoursCan be faster, but ylide formation may require time
Robustness Sensitive to catalyst deactivation and ligand choice. The palladium-catalyzed vinylation of organic halides is a versatile method.[1]Sensitive to air and moisture, especially during ylide formation. The stability of the ylide is a critical factor.[2]
Scalability Can be challenging due to the use of gaseous ethylene and catalyst cost.Generally more amenable to scaling, though requires stoichiometric amounts of the phosphonium salt and base.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of a synthesis. Below are representative procedures for the Heck and Wittig reactions for the synthesis of compounds structurally similar to this compound, as specific data for the target molecule is not widely available in the public domain.

Method 1: Heck Reaction

The Heck reaction provides a direct method for the vinylation of aryl halides. For the synthesis of this compound, this would involve the palladium-catalyzed coupling of 4-(2,2,2-trifluoroethoxy)bromobenzene with ethylene gas.

Reaction Scheme:

Detailed Protocol (Adapted from general Heck reaction procedures):

  • To a high-pressure reaction vessel equipped with a magnetic stir bar, add 4-(2,2,2-trifluoroethoxy)bromobenzene (1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.04 eq).

  • Add a solvent such as DMF or NMP and a base, typically a tertiary amine like triethylamine (Et₃N, 1.5 eq).

  • Seal the vessel and purge with ethylene gas, then pressurize the vessel with ethylene to the desired pressure (e.g., 2-5 bar).

  • Heat the reaction mixture to 100-140 °C and stir vigorously for 12-24 hours.

  • After cooling to room temperature, carefully vent the ethylene gas.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Robustness Considerations for the Heck Reaction:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for catalytic activity and stability. The palladium-catalyzed vinylation of organic halides is a well-established method for forming carbon-carbon bonds.[1]

  • Base: The base is crucial for regenerating the active palladium(0) catalyst.

  • Ethylene Pressure: Maintaining consistent ethylene pressure is important for reaction reproducibility.

  • Aryl Halide Purity: Impurities in the starting aryl halide can poison the catalyst.

Method 2: Wittig Reaction

The Wittig reaction is a widely used and reliable method for converting aldehydes and ketones into alkenes.[3][4][5] For the target molecule, this involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a methylidenephosphorane.

Reaction Scheme:

Detailed Protocol (Adapted from general Wittig reaction procedures):

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Alkene Formation: Dissolve 4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Robustness Considerations for the Wittig Reaction:

  • Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture and air. Strict anhydrous and inert conditions are essential for reproducibility.

  • Base Strength: The choice of base is important for efficient deprotonation of the phosphonium salt.

  • Aldehyde Purity: The purity of the starting aldehyde is crucial, as impurities can lead to side reactions.

  • Product Purification: The separation of the desired alkene from triphenylphosphine oxide can impact the final yield and purity.

Visualizing the Synthetic Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in each synthetic pathway.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add 4-(2,2,2-trifluoroethoxy)bromobenzene, Pd(OAc)₂, Ligand, Solvent, Base start->reagents pressurize Purge and Pressurize with Ethylene reagents->pressurize heat Heat and Stir (100-140°C, 12-24h) pressurize->heat cool Cool and Vent heat->cool extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_alkene Alkene Formation cluster_workup Workup & Purification start Start phosphonium Suspend Methyltriphenylphosphonium bromide in Anhydrous THF start->phosphonium add_base Add Strong Base (e.g., n-BuLi) at 0°C phosphonium->add_base stir_ylide Stir at 0°C then RT add_base->stir_ylide add_aldehyde Add 4-(2,2,2-trifluoroethoxy)benzaldehyde in Anhydrous THF at 0°C stir_ylide->add_aldehyde stir_reaction Warm to RT and Stir (12-24h) add_aldehyde->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract, Wash, and Dry quench->extract concentrate Concentrate extract->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Conclusion

Both the Heck and Wittig reactions present viable pathways for the synthesis of this compound. The Heck reaction offers a more direct route from the corresponding aryl bromide, but its robustness is highly dependent on the catalytic system and reaction conditions. The Wittig reaction, while requiring the preparation of the starting aldehyde and the use of stoichiometric, moisture-sensitive reagents, is a well-established and often high-yielding method. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the chemist's familiarity with each technique. For reproducible and robust results, careful optimization of the reaction parameters and meticulous adherence to the experimental protocol are paramount for both methodologies.

References

A Comparative Guide to Poly(1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene) and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the structure-property relationships of poly(1-ethenyl-4-(2,2,2-trifluoroethoxy)benzene) with its non-fluorinated counterparts, poly(4-hydroxystyrene) and poly(4-methoxystyrene). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the impact of fluorination on the physicochemical properties of polystyrene derivatives.

Introduction

Poly(this compound) is a fluorinated derivative of polystyrene that offers unique properties due to the presence of the trifluoroethoxy group. This modification significantly influences its thermal stability, chemical resistance, and optical properties, making it a promising candidate for various advanced applications. In this guide, we compare its anticipated properties with those of the well-established polymers, poly(4-hydroxystyrene) (PHS) and poly(4-methoxystyrene) (PMS), to highlight the structure-property relationships.

Comparative Data of Polystyrene Derivatives

The following table summarizes the key physical and thermal properties of poly(this compound) and its non-fluorinated analogs.

PropertyPoly(this compound)Poly(4-hydroxystyrene) (PHS)Poly(4-methoxystyrene) (PMS)
Chemical Structure
alt text
alt text
alt text
Monomer Molecular Weight 202.17 g/mol 120.15 g/mol 134.18 g/mol
Glass Transition Temp. (Tg) Estimated > 114 °C~100-120 °C113 °C[1]
Decomposition Temp. (Td) Estimated > 400 °C~360 °C (dec.)[2]Not readily available
Refractive Index (nD) Not readily available1.6[2]1.5967
Density Not readily available1.16 g/mL at 25 °C[2]Not readily available
Key Features High thermal stability, chemical resistance, hydrophobicity, low dielectric constant.Hydrophilic, suitable for applications requiring reactive hydroxyl groups.Intermediate properties between PHS and polystyrene.

Note: Specific experimental data for poly(this compound) is limited. The provided values are estimations based on the properties of similar fluorinated polymers.[3][4]

Structure-Property Relationships

The introduction of the trifluoroethoxy group in place of a hydroxyl or methoxy group has a profound impact on the polymer's properties.

G cluster_0 Structural Modification cluster_1 Resulting Properties Trifluoroethoxy_Group -OCH2CF3 High_Thermal_Stability High Thermal Stability Trifluoroethoxy_Group->High_Thermal_Stability Chemical_Resistance Chemical Resistance Trifluoroethoxy_Group->Chemical_Resistance Hydrophobicity Hydrophobicity Trifluoroethoxy_Group->Hydrophobicity Low_Dielectric_Constant Low Dielectric Constant Trifluoroethoxy_Group->Low_Dielectric_Constant Hydroxyl_Group -OH Reactivity Chemical Reactivity Hydroxyl_Group->Reactivity Hydrophilicity Hydrophilicity Hydroxyl_Group->Hydrophilicity Methoxy_Group -OCH3 Methoxy_Group->Reactivity G Monomer This compound Polymerization Free-Radical Polymerization (Inert Atmosphere, 60-80 °C) Monomer->Polymerization Initiator AIBN or Benzoyl Peroxide Initiator->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Product Poly(1-ethenyl-4-(2,2,2- trifluoroethoxy)benzene) Drying->Product G Monomer 4-Acetoxystyrene Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator->Polymerization Intermediate Poly(4-acetoxystyrene) Polymerization->Intermediate Hydrolysis Base or Acid Hydrolysis Intermediate->Hydrolysis Product Poly(4-hydroxystyrene) Hydrolysis->Product G Monomer 4-Methoxystyrene Polymerization Anionic Polymerization (-78 °C) Monomer->Polymerization Initiator n-Butyllithium Initiator->Polymerization Solvent Anhydrous THF Solvent->Polymerization Termination Termination with Methanol Polymerization->Termination Product Poly(4-methoxystyrene) Termination->Product

References

comparative thermal stability of fluorinated versus non-fluorinated polystyrenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the thermal stability of polymers is a critical parameter influencing their processing and application. This guide provides a detailed comparison of the thermal properties of fluorinated polystyrenes versus their non-fluorinated counterparts, supported by experimental data.

The introduction of fluorine into the polystyrene backbone significantly enhances its thermal stability. This improvement is attributed to the high bond energy of the C-F bond compared to the C-H bond, making the polymer more resistant to thermal degradation. Experimental evidence from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) consistently demonstrates that fluorinated polystyrenes exhibit higher decomposition temperatures and glass transition temperatures.

Enhanced Thermal Properties of Fluorinated Polystyrene at a Glance

PropertyNon-Fluorinated Polystyrene (PS)Fluorinated PolystyreneKey Advantage of Fluorination
Glass Transition Temperature (Tg) ~100 °C[1][2][3]Up to 233 °C[4]Higher service temperature
Decomposition Temperature (5% Weight Loss, Td5) ~310-336 °CUp to 439 °C[4]Increased processing window and lifespan
Decomposition Temperature (10% Weight Loss, Td10) 320-334 °C[5]333-359 °C[2][5]Slower decomposition at elevated temperatures
Char Yield Minimal (~1%)[6]Increased (data varies with fluorination type)Improved fire retardancy

In-Depth Analysis of Thermal Behavior

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing insights into its thermal stability and decomposition profile. For non-fluorinated polystyrene, thermal degradation typically begins around 270 °C in an air atmosphere, with significant decomposition occurring between 350 °C and 450 °C. The char yield, the residual mass left after decomposition, is generally very low.

In contrast, fluorinated polystyrenes show a marked improvement in thermal stability. For instance, a cross-linked fluorinated polystyrene has been reported to have a 5% weight loss temperature (T5d) as high as 439 °C.[4] Copolymers of styrene with fluorinated monomers also exhibit enhanced thermal stability. Copolymers containing 10 and 20 mol% of α-(difluoromethyl)styrene units show a 10% decomposition temperature (Td10) of 343 °C and 333 °C, respectively, which is slightly higher than their non-fluorinated polystyrene counterparts (334 °C and 320 °C).[5] Poly(pentafluorostyrene) (PPFS) has a reported 10% decomposition temperature of 359 °C.[2]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the upper-temperature limit for the application of amorphous polymers. Standard polystyrene has a Tg of approximately 100 °C.[1][2][3]

Fluorination of polystyrene leads to a significant increase in its Tg. Copolymers of fluorinated α-methylstyrenes with styrene have shown an increase in Tg up to 114 °C.[1] More dramatically, a fluorinated cross-linked polystyrene exhibited a high Tg of 233 °C.[4] Poly(pentafluorostyrene) has a reported Tg in the range of 101-149 °C.[2] This increase in Tg allows fluorinated polystyrenes to be used in applications requiring higher operating temperatures.

The Mechanism of Enhanced Stability

The enhanced thermal stability of fluorinated polystyrenes is a direct consequence of the chemical properties of fluorine. The substitution of hydrogen atoms with fluorine atoms in the polystyrene structure introduces strong C-F bonds, which require more energy to break than C-H bonds. This fundamental difference in bond energy is the primary reason for the observed increase in decomposition temperatures.

G cluster_0 Fluorination of Polystyrene cluster_1 Impact on Thermal Properties Polystyrene Polystyrene Fluorination_Process Fluorination Polystyrene->Fluorination_Process Substitution of H with F Fluorinated_Polystyrene Fluorinated_Polystyrene Increased_Bond_Energy Increased C-F Bond Energy Fluorinated_Polystyrene->Increased_Bond_Energy Fluorination_Process->Fluorinated_Polystyrene Enhanced_Thermal_Stability Enhanced Thermal Stability Increased_Bond_Energy->Enhanced_Thermal_Stability Higher_Decomposition_Temp Higher Decomposition Temperature Enhanced_Thermal_Stability->Higher_Decomposition_Temp Higher_Glass_Transition_Temp Higher Glass Transition Temperature Enhanced_Thermal_Stability->Higher_Glass_Transition_Temp

Caption: Logical workflow of how fluorination enhances polystyrene's thermal stability.

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • The analysis is typically conducted under a controlled atmosphere, such as nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters determined include the onset of decomposition, the temperatures at specific weight losses (e.g., Td5, Td10), the temperature of maximum decomposition rate (Tmax), and the final char yield.

TGA_Workflow Sample_Preparation Prepare Polymer Sample (5-10 mg) TGA_Instrument Place sample in TGA instrument Sample_Preparation->TGA_Instrument Heating_Program Heat at constant rate (e.g., 10°C/min) in controlled atmosphere (N2 or Air) TGA_Instrument->Heating_Program Data_Acquisition Record weight loss vs. temperature Heating_Program->Data_Acquisition Data_Analysis Analyze TGA Curve Data_Acquisition->Data_Analysis Results Determine Td5, Td10, Tmax, Char Yield Data_Analysis->Results

Caption: A simplified workflow for Thermogravimetric Analysis (TGA) of polymers.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • The sample and reference are subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase the thermal history of the polymer.

    • A common heating and cooling rate is 10 °C/min. The temperature range is selected to encompass the expected Tg of the material.

    • The analysis is conducted under an inert atmosphere, such as nitrogen.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

DSC_Workflow Sample_Preparation Prepare Polymer Sample (5-10 mg) in sealed pan DSC_Instrument Place sample and reference pans in DSC Sample_Preparation->DSC_Instrument Temperature_Program Heat-Cool-Heat cycle (e.g., 10°C/min) in N2 atmosphere DSC_Instrument->Temperature_Program Data_Acquisition Record heat flow vs. temperature Temperature_Program->Data_Acquisition Data_Analysis Analyze DSC Thermogram Data_Acquisition->Data_Analysis Result Determine Glass Transition Temperature (Tg) Data_Analysis->Result

Caption: A simplified workflow for Differential Scanning Calorimetry (DSC) of polymers.

References

Safety Operating Guide

Proper Disposal of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene (CAS No. 111144-97-9) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

The following guidelines are based on best practices for handling halogenated organic compounds and should be implemented in conjunction with your institution's specific hazardous waste management protocols.

I. Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE)

Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from splashes.
Respiratory Protection Use a NIOSH-approved respirator if handling large quantities or if ventilation is inadequate.

In the event of a spill, immediately evacuate non-essential personnel from the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department.

II. Segregation and Waste Collection

Proper segregation of chemical waste is critical to ensure safe disposal and to minimize costs. As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .[3][4][5]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[3][6]

  • Liquid vs. Solid: Collect liquid waste in a designated, properly labeled container. Solid waste contaminated with the compound (e.g., gloves, absorbent materials) should be collected separately in a labeled, sealed bag or container.

  • Compatibility: Do not mix with incompatible materials such as strong oxidizing agents.[2]

Table 2: Waste Container Labeling Requirements

Label Information Description
"Hazardous Waste" Clearly indicate that the contents are hazardous.
Chemical Name "Waste this compound"
Constituents & Concentration List all components and their approximate percentages.
Hazard Identification Indicate relevant hazards (e.g., Flammable, Toxic).
Accumulation Start Date The date when the first drop of waste was added to the container.
Generator Information Name and contact information of the responsible researcher or lab.

III. Disposal Workflow

The following workflow outlines the step-by-step process for the disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Identify Waste as Halogenated Organic B Select Appropriate & Labeled Waste Container A->B C Wear Required PPE B->C D Transfer Waste to Container in Fume Hood C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area E->F G Request Waste Pickup from EHS F->G H EHS Transports to Approved Disposal Facility G->H

Figure 1: Disposal workflow for this compound.

IV. Experimental Protocol: Spill Decontamination

In the event of a minor spill within a chemical fume hood, the following protocol should be followed:

  • Restrict Access: Ensure only trained personnel with appropriate PPE are in the area.

  • Containment: If the spill is liquid, contain it using absorbent pads or dikes.

  • Neutralization/Absorption: Cover the spill with an inert absorbent material such as sand, clay, or vermiculite.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and then rinse with water.[1] Collect the cleaning materials and rinsate as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

V. Logistical and Operational Plan

To ensure a seamless and safe disposal process, laboratories should integrate the following logistical considerations into their standard operating procedures:

  • Inventory Management: Maintain a clear inventory of all chemicals, including this compound, to anticipate waste generation volumes.

  • Designated Storage: Establish a designated and properly marked satellite accumulation area for hazardous waste, away from general work areas.

  • Regular Pickups: Schedule regular hazardous waste pickups with your institution's EHS department to prevent the accumulation of large quantities of waste.

  • Training: Ensure all laboratory personnel handling this compound receive documented training on its specific hazards and disposal procedures.

By adhering to these guidelines, your laboratory can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for handling 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene in a laboratory setting. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices.

Chemical Information:

PropertyValue
Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol [1]
Appearance Information not available, assume liquid or solid
Purity Typically 95%[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling aromatic ethers.[4][5] Always inspect gloves before use and wash hands after removal.[6][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn.[5]
Footwear Closed-toe ShoesShoes that cover the entire foot are mandatory.[7]
Respiratory Protection Fume HoodAll handling of this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.[7]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Keep the container of this compound tightly closed when not in use.[2]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety goggles.

  • Put on appropriate chemical-resistant gloves (nitrile or neoprene).

  • If a significant splash risk exists, wear a face shield over the safety goggles.

3. Chemical Handling:

  • Conduct all transfers and manipulations of the chemical inside a fume hood.

  • Use designated and properly cleaned laboratory equipment.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[9]

  • In case of accidental contact, immediately follow the first aid procedures outlined below.

4. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]

  • Store away from strong oxidizing agents.[9]

  • The container should be clearly labeled.[7]

Emergency Procedures

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately remove contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][11]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[2] Chlorinated and non-chlorinated solvents should be collected in separate containers.[10]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Gather Required PPE prep_fume_hood->prep_ppe prep_equipment Prepare Equipment prep_ppe->prep_equipment don_ppe Don PPE prep_equipment->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical storage Store Properly handle_chemical->storage decontaminate Decontaminate Work Area handle_chemical->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Chemical Handling Workflow.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.